2-phenylacetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-ANVYNZRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480053 | |
| Record name | Phenylacetic acid-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-16-5 | |
| Record name | Phenylacetic acid-1,2-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery of 2-Phenylacetic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenylacetic acid (PAA) is a naturally occurring auxin, a class of phytohormones critical for plant growth and development. Although its biological activity was recognized in the 1930s, PAA remained in the shadow of the more extensively studied auxin, indole-3-acetic acid (IAA).[1] Research primarily between the 1960s and 1980s established its widespread presence and bioactivity in the plant kingdom.[1] Recent technological advancements have renewed interest in PAA, revealing its unique physiological roles, distinct biosynthetic and metabolic pathways, and its interplay with IAA homeostasis.[1][2] In most plant species, PAA accumulates to significantly higher levels than IAA.[2] This guide provides a comprehensive overview of the historical discovery, endogenous concentrations, biosynthesis, and physiological functions of PAA, supplemented with detailed experimental protocols for its extraction and analysis.
Historical Discovery and First Isolation
While the auxin-like activity of PAA was first reported in the 1930s, its definitive identification as an endogenous plant compound occurred decades later.[2] In the 1960s, researchers analyzing acidic fractions from aqueous extracts of etiolated Phaseolus (bean) seedlings observed significant growth promotion in oat coleoptile section bioassays.[2] Subsequent chemical analysis of these bioactive fractions conclusively identified the presence of this compound, marking its official discovery as a natural phytohormone.[2] This finding spurred further investigations, leading to the detection of PAA in a wide array of agriculturally important monocot and dicot species, including sunflower, tomato, tobacco, pea, barley, and maize.[3]
Quantitative Data: Endogenous PAA Levels in Plants
A striking feature of PAA is its accumulation to levels often several-fold higher than IAA in most plant tissues and species.[2] This suggests a significant, though not fully understood, physiological role. The concentrations vary depending on the species, tissue type, and developmental stage.
Table 1: Endogenous Concentrations of PAA in Various Plant Species and Tissues
| Species | Tissue | PAA Concentration (pmol/g FW) | PAA-Aspartate (PAA-Asp) (pmol/g FW) | PAA-Glutamate (PAA-Glu) (pmol/g FW) | PAA-Glucosyl Ester (PAA-glc) (pmol/g FW) |
| Arabidopsis thaliana | Seedlings | 413 ± 15 | - | - | - |
| Arabidopsis thaliana | Roots | - | - | - | ~270 |
| Arabidopsis thaliana | Shoots | - | - | - | ~80 |
| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | - | - | - |
| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | - | - | - |
| Pisum sativum (Pea) | Shoots | - | Present | Present | ~95 |
| Picea abies (Spruce) | Roots | - | - | - | ~270 |
| Picea abies (Spruce) | Shoots | - | - | - | ~760 |
| Zea mays (Maize) | Tissues | - | Present | Present | Not Detected |
| Triticum aestivum (Wheat) | Tissues | - | Present | Present | Not Detected |
| Physcomitrella patens (Moss) | - | 1,049 ± 278 | - | - | Not Detected |
| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | - | - | - |
Data compiled from multiple sources.[3] Note: "-" indicates data not specified in the cited sources. FW denotes fresh weight.
PAA Homeostasis: Biosynthesis and Metabolism
PAA homeostasis is maintained through a complex network of biosynthesis and inactivation pathways, which show parallels to, but are distinct from, those of IAA.[1][3]
Biosynthesis Pathways
The primary route for PAA biosynthesis originates from the amino acid L-phenylalanine (Phe).[3]
-
Phenylpyruvate (PPA) Pathway : This is considered the main pathway. Phenylalanine is first converted to phenylpyruvate (PPA). This conversion can be catalyzed by aminotransferases. Subsequently, PPA is decarboxylated to form PAA.[3][4] The enzymes of the YUCCA family of flavin-containing monooxygenases, known for their role in IAA synthesis, may also play a role in this final step.[2]
-
Phenylacetaldehyde (B1677652) (PAAld) Pathway : An alternative route involves the conversion of Phe to phenylacetaldehyde (PAAld), which is then oxidized to PAA.[3]
-
Aldoxime Pathway : In certain plants, including maize and species in the Brassicales order, PAA can be synthesized from phenylacetaldoxime (PAOx), a derivative of phenylalanine.[2]
The biosynthesis of Phenylalanine itself, via Arogenate Dehydratase (ADT) enzymes, has been shown to directly modulate the endogenous levels of PAA, underscoring the pathway's direct linkage to primary amino acid metabolism.[4]
Inactivation and Conjugation
Like other auxins, the activity of PAA is regulated by its conversion into inactive storage or degradation forms through conjugation.[2] This process is crucial for maintaining optimal hormone levels and creating concentration gradients within the plant.[2] Key inactivation pathways include:
-
Amino Acid Conjugation : PAA is conjugated to amino acids, primarily aspartate (Asp) and glutamate (B1630785) (Glu), to form PAA-Asp and PAA-Glu. This reaction is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family.[3]
-
Glucosyl Ester Formation : PAA can be conjugated to glucose to form PAA glucosyl ester (PAA-glc). UDP-glucosyltransferases (UGTs), such as UGT84B1, are involved in this process.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the key pathways involved in PAA biosynthesis and metabolism.
Experimental Protocols
The analysis of PAA in plant tissues requires sensitive and robust methodologies. Modern approaches rely on liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[6][7]
Protocol 1: Extraction and Purification of PAA from Plant Tissue
This protocol outlines a general method for the extraction and purification of PAA and its conjugates.
-
Sample Preparation :
-
Harvest approximately 10-50 mg of fresh plant tissue.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Record the fresh weight.
-
-
Homogenization and Extraction :
-
Place the frozen tissue in a 2 mL tube containing zirconium oxide beads.
-
Add 1 mL of ice-cold 50 mM sodium phosphate (B84403) buffer (pH 7.0).[3]
-
Add a known amount of an isotopically labeled internal standard (e.g., [¹³C₆]PAA) to each sample for accurate quantification.[3]
-
Homogenize the sample using a bead mill (e.g., Retsch MM400) for 3-5 minutes.[3]
-
Incubate the homogenate on ice or at 4°C for 30-60 minutes with occasional vortexing.
-
-
Purification :
-
Centrifuge the homogenate at >13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 2.5-3.0 with 1 M HCl.[3] This step protonates the acidic auxins, making them suitable for solid-phase extraction.
-
Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration as described in Protocol 5.2.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a critical step to remove interfering compounds from the crude extract.
-
Cartridge Conditioning :
-
Use a reverse-phase SPE cartridge (e.g., Oasis HLB or C18).
-
Condition the cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of acidified water (pH 2.5-3.0). Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Load the acidified supernatant from Protocol 5.1 onto the conditioned SPE cartridge.
-
-
Washing :
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
-
Elution :
-
Elute the retained auxins, including PAA, with 1 mL of methanol or acetonitrile (B52724).[3]
-
-
Final Preparation :
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid).
-
Quantification by LC-MS/MS
The final analysis is performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[8]
-
Chromatography : Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic or acetic acid).[3][6]
-
Mass Spectrometry : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native PAA and the isotopically labeled internal standard are monitored to quantify the endogenous compound.
Experimental Workflow Diagram
The following diagram provides a visual representation of the analytical workflow for PAA quantification.
Conclusion
The discovery and subsequent characterization of this compound have broadened our understanding of auxin biology. Initially overlooked, PAA is now recognized as a ubiquitous and abundant phytohormone with distinct roles in plant physiology.[1] Its unique biosynthesis and metabolic pathways, coupled with its high endogenous concentrations relative to IAA, suggest that it is not merely a weak analog but a significant player in the complex hormonal network governing plant life. Continued research, aided by the robust analytical methods detailed in this guide, will further elucidate the specific functions of PAA and its potential applications in agriculture and biotechnology.
References
- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
The Ubiquitous Presence of 2-Phenylacetic Acid in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA), a naturally occurring auxin, is a secondary metabolite found across the plant kingdom, including in a variety of fruits. While its auxin activity is considered weaker than that of the more extensively studied indole-3-acetic acid (IAA), PAA plays a significant role in plant growth and development, particularly in root formation.[1] Furthermore, its presence in fruits can contribute to their aroma and potential bioactive properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its concentration, the analytical methods for its quantification, and its biosynthetic pathway.
Quantitative Occurrence of this compound in Fruits
The concentration of this compound can vary significantly among different fruit species and even between different parts of the same fruit. The following table summarizes the available quantitative data on the occurrence of this compound in various fruits. It is important to note that data for a wide range of individual fruits remains limited in the scientific literature.
| Fruit | Part | Concentration | Reference |
| Walnut (Juglans regia) | Kernel | 2 - 20 µ g/100g | [2] |
| Mango and Passion Fruit Smoothie | Beverage | Free: 14.20 ± 2.32 µg/100mL; Bound: 88.96 ± 19.83 µg/100mL | [3] |
| Strawberry and Banana Smoothie | Beverage | Free: 12.46 ± 1.58 µg/100mL; Bound: 69.06 ± 7.87 µg/100mL | [3] |
Note: The data for smoothies represents a mixture of fruits and not the individual fruit concentrations.
Biosynthesis of this compound in Plants
This compound is synthesized in plants from the amino acid L-phenylalanine through several proposed pathways. The primary pathway involves the conversion of phenylalanine to phenylpyruvic acid, which is then converted to phenylacetaldehyde (B1677652) and subsequently oxidized to this compound. The following diagram illustrates the key steps in this biosynthetic pathway.
References
The Biosynthesis of 2-Phenylacetic Acid from Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA) is a naturally occurring auxin in plants and a valuable compound in the pharmaceutical and fragrance industries. Its biosynthesis from the essential amino acid L-phenylalanine is a key metabolic process in a variety of organisms, including bacteria, fungi, plants, and animals. Understanding the enzymatic pathways involved in this conversion is crucial for applications ranging from metabolic engineering for enhanced production to the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic routes from phenylalanine to this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthetic Pathways
The conversion of L-phenylalanine to this compound primarily proceeds through two major pathways: the Phenylpyruvate Pathway (also known as the Ehrlich Pathway) and the Phenylethylamine Pathway. A less common, alternative route involving a phenylacetaldoxime intermediate has also been identified.
The Phenylpyruvate (Ehrlich) Pathway
This is the most widely recognized pathway for PAA biosynthesis in microorganisms and plants.[1] It is a three-step enzymatic cascade:
-
Transamination of Phenylalanine: The pathway is initiated by the removal of the amino group from phenylalanine, a reaction catalyzed by an aminotransferase (transaminase), to yield phenylpyruvate.
-
Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated by phenylpyruvate decarboxylase to form phenylacetaldehyde (B1677652).
-
Oxidation of Phenylacetaldehyde: The final step is the oxidation of phenylacetaldehyde to this compound, which is catalyzed by a phenylacetaldehyde dehydrogenase .[1][2]
The Phenylethylamine Pathway
This pathway offers an alternative route to PAA, prominently observed in some plants and in human metabolism.[3] It involves a different sequence of initial enzymatic reactions:
-
Decarboxylation of Phenylalanine: Phenylalanine is first decarboxylated by an aromatic L-amino acid decarboxylase to produce phenylethylamine.[4]
-
Deamination of Phenylethylamine: Phenylethylamine is then converted to phenylacetaldehyde through the action of an amine oxidase or a dehydrogenase .[5]
-
Oxidation of Phenylacetaldehyde: As in the phenylpyruvate pathway, phenylacetaldehyde is oxidized to this compound by phenylacetaldehyde dehydrogenase .[5]
Phenylacetaldoxime Pathway
A minor, stress-activated pathway for PAA biosynthesis has been identified in some plants, such as maize. This route proceeds through a phenylacetaldoxime intermediate.[2]
-
Conversion to Phenylacetaldoxime: Phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79A2 .
-
Direct Conversion to PAA: Phenylacetaldoxime is then directly converted to this compound.[2]
Quantitative Data
The efficiency of the biosynthetic pathways for this compound is dependent on the kinetic properties of the involved enzymes and the overall yield of the bioconversion process. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·mg protein-1·min-1) | kcat (s-1) | kcat/Km (mM-1·s-1) |
| Phenylpyruvate Decarboxylase (Aro10p) | Saccharomyces cerevisiae | Phenylpyruvate | - | - | - | - |
| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. CGMCC 5087 | Phenylpyruvic acid | 0.60 ± 0.02 | - | 186.94 ± 0.39 | 311.76 |
| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | NAD+ | 0.207 ± 0.009 | - | 12.3 ± 0.2 | - |
Note: Data for Aro10p from S. cerevisiae indicates its physiological relevance but specific kinetic values were not provided in the cited sources.[6][7]
Table 2: Fermentation Yields of this compound from Phenylalanine
| Organism | Fermentation Conditions | Phenylalanine Input | PAA Yield (g/L) | Molar Yield (%) |
| Pseudomonas gladioli var gladioli, ATCC 10247 | 53 hours | Not specified | 9.5 | Not specified |
| Pseudomonas cepacia, ATCC 25416 | 64 hours | 10 g/L | 10.5 | Not specified |
| Recombinant E. coli | One-pot biotransformation | 50 mM | 6.76 | >99 |
Experimental Protocols
Detailed methodologies are essential for the study and manipulation of these biosynthetic pathways. Below are representative protocols for key experiments.
Experimental Workflow for PAA Biosynthesis Analysis
Protocol 1: Phenylpyruvate Decarboxylase Activity Assay (Coupled Reaction)[6]
This protocol describes a coupled enzyme assay to measure the activity of phenylpyruvate decarboxylase by monitoring the reduction of NAD+.
Materials:
-
Cell-free extract containing phenylpyruvate decarboxylase
-
70 mM KH2PO4/K2HPO4 buffer (pH 7.0)
-
2 mM NAD+
-
0.2 mM thiamine (B1217682) diphosphate
-
Yeast aldehyde dehydrogenase (e.g., from Sigma-Aldrich)
-
1 mM dithiothreitol (B142953) (DTT)
-
2 mM phenylpyruvic acid
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture (total volume 1 ml) containing:
-
70 mM phosphate (B84403) buffer (pH 7.0)
-
2 mM NAD+
-
0.2 mM thiamine diphosphate
-
0.35 U of yeast aldehyde dehydrogenase (dissolved in 1 mM DTT)
-
-
Add an appropriate amount of cell-free extract to the reaction mixture.
-
Initiate the reaction by adding 2 mM phenylpyruvic acid.
-
Immediately monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the enzyme activity based on the rate of NADH formation, ensuring the reaction rate is linear with the amount of cell extract added.
Protocol 2: Phenylacetaldehyde Dehydrogenase Activity Assay[8][9]
This protocol outlines a direct spectrophotometric assay for measuring the activity of phenylacetaldehyde dehydrogenase.
Materials:
-
Purified phenylacetaldehyde dehydrogenase or cell-free extract
-
Phosphate buffer (e.g., 17.5–25 mmol L-1, pH 7.7)
-
5 mmol L-1 NAD(P)+
-
Phenylacetaldehyde (substrate)
-
Quartz glass cuvette
-
Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
Phosphate buffer (pH 7.7)
-
5 mmol L-1 NAD(P)+
-
-
Add the enzyme solution (purified enzyme or cell-free extract) to the cuvette.
-
Initiate the reaction by adding phenylacetaldehyde to a final concentration in the range of 0.05 to 1.25 mmol L-1.
-
Immediately measure the increase in absorbance at 340 nm due to the formation of NAD(P)H.
-
The enzyme activity is directly proportional to the rate of NAD(P)H production.
Protocol 3: HPLC Analysis of this compound and Intermediates[10]
This protocol provides a general method for the separation and quantification of this compound and its precursors using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: An isocratic mixture of 20 mM phosphoric acid and acetonitrile (B52724) (e.g., 75:25, v/v). For MS compatibility, phosphoric acid can be replaced with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 215 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Fermentation Broth/Cell Supernatant: Centrifuge the sample to remove cells and debris. The supernatant can often be directly injected or may require dilution with the mobile phase.
-
Tissue Extracts: Homogenize the tissue in an appropriate buffer, followed by centrifugation to pellet cellular debris. The supernatant can then be analyzed.
-
Standard Curve: Prepare a series of known concentrations of this compound, phenylpyruvate, and phenylacetaldehyde in the mobile phase to generate a standard curve for quantification.
Conclusion
The biosynthesis of this compound from phenylalanine is a multifaceted process with several enzymatic pathways at its core. The Phenylpyruvate and Phenylethylamine pathways represent the major routes, each with a distinct set of enzymes that can be targeted for metabolic engineering and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and exploit these fascinating biosynthetic routes. As our understanding of these pathways deepens, so too will our ability to harness them for a wide range of biotechnological and pharmaceutical applications.
References
- 1. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenylacetic Acid: A Catabolite of Phenylalanine in Humans - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylacetic acid (PAA) is a significant catabolite of the essential amino acid phenylalanine in humans. While the primary catabolic route of phenylalanine leads to tyrosine, an alternative pathway, which is particularly prominent in hyperphenylalaninemic states such as phenylketonuria (PKU), results in the formation of PAA. This conversion is significantly mediated by the gut microbiota, which transforms dietary phenylalanine into PAA. Subsequently, PAA is absorbed and conjugated in the liver and kidneys with glutamine to form phenylacetylglutamine (B1677654) (PAGln), the predominant circulating form in humans. Emerging evidence has implicated both PAA and PAGln in various pathophysiological processes, including uremic toxicity and cardiovascular diseases. This technical guide provides a comprehensive overview of the metabolic pathway of PAA formation, quantitative data in health and disease, detailed experimental protocols for its analysis, and insights into the signaling pathways it modulates.
Phenylalanine Catabolism to this compound
The metabolic fate of phenylalanine in humans is primarily dictated by the enzyme phenylalanine hydroxylase (PAH), which converts it to tyrosine. However, an alternative catabolic pathway exists, which becomes more pronounced when the primary pathway is saturated or deficient.
The initial step in this alternative pathway is the transamination of phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by aromatic-amino-acid transaminase . In human metabolism, the subsequent conversion of PPA to PAA is largely attributed to the enzymatic activities within the gut microbiota. Two primary microbial pathways have been identified for this conversion: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC) .[1][2][3]
The PAA produced by the gut microbiota is absorbed into the systemic circulation and transported to the liver and kidneys. In these organs, it undergoes conjugation with glutamine to form phenylacetylglutamine (PAGln), which is then excreted in the urine. This conjugation is a significant route for the disposal of excess phenylalanine-derived metabolites.
There is another, less prominent, endogenous pathway where phenylethylamine is oxidized to phenylacetaldehyde (B1677652) by monoamine oxidase, which is then further oxidized to phenylacetic acid by aldehyde dehydrogenase.[4]
Quantitative Data
The concentrations of this compound and its derivatives are significantly altered in certain pathological conditions, most notably in phenylketonuria (PKU) and cardiovascular disease. The following tables summarize the quantitative data from various studies.
| Metabolite | Condition | Matrix | Concentration | Reference |
| Phenylacetylglutamine (PAGln) | Healthy Controls | Urine | 33.1 ± 21.3 µg/µmol creatinine | [5] |
| Mild Hyperphenylalaninemia (mHPA) | Urine | 33.1 ± 21.3 µg/µmol creatinine | [5] | |
| PKU (BH4-treated) | Urine | 34.3 ± 23.3 µg/µmol creatinine | [5] | |
| PKU (non-BH4-treated) | Urine | 61.5 ± 23.7 µg/µmol creatinine | [5] | |
| 2-Hydroxyphenylacetic Acid | Healthy Controls | Urine | 0.06 - 0.66 mmol/mol creatinine | [6] |
| PKU (untreated/poorly controlled) | Urine | Significantly elevated | [6] | |
| Phenylacetic Acid (PAA) | Healthy | Plasma | < 5 µM | [7] |
| End-stage CKD | Plasma | ~3.5 mM | [7] | |
| Healthy | Plasma | 4–14 μg/mL (ornithine phenylacetate (B1230308) context) | [8] | |
| Phenylacetylglutamine (PAGln) | Healthy Controls | Plasma | 411 (202–697) ng/mL (median, IQR) | [9] |
| Ischemic Heart Disease | Plasma | 716 (440–1097) ng/mL (median, IQR) | [9] | |
| Healthy Controls | Plasma | Median 3.2 μM [IQR 2.0‐4.8] | [10] | |
| Heart Failure | Plasma | Associated with 1.94-fold increase in 3-year adverse event risk (Q4 vs Q1) | [10] | |
| High-risk Hypertensive Patients | Plasma | ≥ 1.047 μmol/L associated with higher risk of MACEs | [11] |
Table 1: Quantitative Levels of Phenylalanine Catabolites in Human Health and Disease.
Experimental Protocols
The accurate quantification of this compound and its metabolites in biological matrices is crucial for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method employed for this purpose.
Sample Preparation
-
Plasma/Serum: A common method involves protein precipitation followed by solid-phase extraction (SPE). For a 25 µL plasma or serum sample, proteins are precipitated with a solvent like methanol (B129727). The supernatant is then subjected to hybrid-SPE for cleanup.[6]
-
Urine: Urine samples are typically diluted (e.g., 1:10 or 1:20 with water or a suitable buffer) and then filtered before injection into the LC-MS/MS system.[5][6] For some methods, a small volume of urine (e.g., 10 µL) is added to a larger volume of a solution containing an internal standard before analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of these metabolites. A C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). A typical run time is around 15 minutes.[6][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The instrument is typically equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for these acidic metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.[3][5]
Signaling Pathways
Recent research has highlighted the role of PAA and its downstream metabolite, PAGln, in modulating cellular signaling pathways, particularly in the context of cardiovascular disease and inflammation.
Phenylacetylglutamine (PAGln) and Platelet Activation
PAGln has been shown to enhance platelet activation and thrombosis risk. It acts as a ligand for several G-protein coupled receptors (GPCRs) on the platelet surface, including α2A, α2B, and β2-adrenergic receptors.[13][14] This interaction potentiates platelet responses to other agonists, contributing to a pro-thrombotic state.
This compound (PAA) as a Uremic Toxin
In patients with chronic kidney disease (CKD), PAA accumulates and functions as a uremic toxin. Elevated PAA levels are associated with increased inflammation and oxidative stress. PAA has been shown to prime polymorphonuclear leukocytes (PMNLs), enhancing their activation and contributing to a pro-inflammatory state.[15] In vascular smooth muscle cells, PAA can increase the production of reactive oxygen species (ROS), which may contribute to the progression of atherosclerosis in CKD patients.[16]
Conclusion
This compound, a catabolite of phenylalanine primarily produced by the gut microbiota, and its major human metabolite, phenylacetylglutamine, are emerging as important molecules in human health and disease. Their roles extend beyond being simple waste products of an alternative metabolic pathway, with significant implications in the pathophysiology of phenylketonuria, cardiovascular diseases, and uremic toxicity. The methodologies for their quantification are well-established, enabling further research into their precise mechanisms of action and their potential as therapeutic targets and diagnostic biomarkers. For professionals in drug development, understanding the metabolic pathways and signaling roles of PAA and PAGln may open new avenues for interventions in a range of metabolic and cardiovascular disorders.
References
- 1. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetylglutamine, anaemia and outcomes in ischaemic heart failure: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The uraemic toxin phenylacetic acid increases the formation of reactive oxygen species in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylacetic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylacetic acid (PAA) crystals. The information herein is curated to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and where applicable, detailed experimental protocols are provided.
General and Physicochemical Properties
This compound, also known as α-toluic acid, is an organic compound featuring a phenyl group attached to a carboxylic acid moiety.[1][2] At room temperature, it exists as a white crystalline solid.[3][4] It is a compound of interest in various fields, including the synthesis of pharmaceuticals like penicillin G and diclofenac.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [1][3][4] |
| Molar Mass | 136.15 g/mol | [4][5] |
| Appearance | White crystalline solid, colorless needles/leaflets | [3][5][6] |
| Odor | Honey-like, can be unpleasant at high concentrations | [3][4][7] |
| Melting Point | 76 to 78 °C (169 to 171 °F) | [4][7][8] |
| Boiling Point | 265.5 °C (509.9 °F) at 760 mmHg | [4][7][8] |
| Density | 1.081 g/cm³ at 25 °C | [3][7][8] |
| Vapor Pressure | 1 mmHg at 97 °C; 0.0038 mmHg at 25 °C | [5][9] |
| Flash Point | 132 °C (270 °F) | [9] |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 1.5 - 1.73 g / 100 mL | 20 - 25 | [4][5][9] |
| Ethanol | Soluble / Very Soluble | Not Specified | [1][3][5] |
| Diethyl Ether | Soluble / Very Soluble | Not Specified | [1][3][5] |
| Chloroform | Soluble | Not Specified | [3][5] |
| Acetone | Very High | 20 | [10] |
| Toluene | Fairly High | 20 | [10] |
Table 3: Chemical and Spectroscopic Properties
| Property | Value / Description | Source(s) |
| Acidity (pKa) | 4.31 in H₂O | [4][5] |
| LogP (octanol/water) | 1.41 | [5] |
| Infrared (IR) Spectrum | Data available from NIST and Coblentz Society collections | [11][12] |
| ¹³C NMR Spectrum | Data available | [13] |
| ¹H NMR Spectrum | Data available | [14] |
| Crystal Structure | Crystallography Open Database (COD) IDs: 2016032, 2227541, 2227873 | [5] |
Experimental Protocols
This section details generalized methodologies for determining the key physical properties of crystalline organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. It is determined as the temperature range over which the solid-to-liquid phase transition occurs.[15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound crystal is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., a Vernier Melt Station or a traditional Mel-Temp apparatus) is used.[15][16]
-
Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[15]
Solubility Determination
Solubility is quantified by preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation, while maintaining the temperature.
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is evaporated, and the mass of the remaining this compound is measured. Alternatively, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the solute in the solution. The solubility is then expressed in units such as g/100 mL or mol/L.[17]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of a material.[18]
Hypothetical Protocol for this compound:
-
Instrumentation: A calibrated simultaneous TGA/DSC instrument is used.
-
Sample Preparation: 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).[19]
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[19]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).[19]
-
Data Acquisition: The instrument records the sample's mass loss (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.
-
Analysis: The resulting TGA curve reveals the temperatures at which decomposition occurs and the percentage of mass lost.[20] The DSC curve shows endothermic events like melting (no mass loss) and exothermic events associated with decomposition.[21]
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the analysis of this compound.
Caption: Workflow for determining key physical properties of this compound.
Caption: Logical relationships governing the solubility of this compound.
References
- 1. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetic Acid [drugfuture.com]
- 7. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 8. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 103-82-2 CAS | PHENYLACETIC ACID | Acids-Organic | Article No. 05190 [lobachemie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzeneacetic acid [webbook.nist.gov]
- 12. Benzeneacetic acid [webbook.nist.gov]
- 13. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 14. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. amherst.edu [amherst.edu]
- 18. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Technical Guide to Microbial Metabolite Sources of 2-Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA) is a significant microbial metabolite with diverse biological activities and industrial applications. It serves as a plant growth regulator, an antimicrobial agent, and a precursor for the synthesis of various pharmaceuticals, including penicillin G. Understanding the microbial sources and biosynthetic pathways of PAA is crucial for harnessing its potential in biotechnology and drug development. This technical guide provides an in-depth overview of the microbial production of this compound, focusing on key producing organisms, biosynthetic pathways, quantitative production data, and detailed experimental protocols.
Microbial Sources of this compound
A wide array of microorganisms, encompassing bacteria and fungi, are known to produce this compound. These microbes utilize various metabolic pathways to synthesize PAA, primarily from the amino acid L-phenylalanine.
Bacterial Sources
Bacteria are prominent producers of PAA, with species from several genera demonstrating the ability to synthesize this compound. Notable bacterial sources include:
-
Pseudomonas species: Members of this genus, such as Pseudomonas putida, are well-studied for their ability to metabolize aromatic compounds, including the production and degradation of PAA.[1][2][3]
-
Clostridium species: Certain anaerobic bacteria belonging to the genus Clostridium, such as Clostridium botulinum type G, have been identified as producers of PAA.[4][5][6]
-
Bacteroides species: Several species within this anaerobic genus, including Bacteroides fragilis and Bacteroides gingivalis, are known to produce PAA as a metabolic byproduct.[4][7][8][9][10][11]
-
Bacillus species: Various Bacillus species, such as Bacillus licheniformis and Bacillus mycoides, have been reported to produce PAA, which can exhibit antimicrobial properties.[12][13][14][15][16]
-
Acetobacter and Gluconobacter species: These acetic acid bacteria, particularly Acetobacter aceti and Gluconobacter oxydans, are known for their oxidative fermentation capabilities and can produce PAA from precursors like 2-phenylethanol (B73330).[17][18]
-
Other bacterial genera: PAA production has also been observed in species of Enterobacter, Azospirillum, Burkholderia, and Streptomyces.
Fungal Sources
Fungi also contribute to the microbial production of this compound. Several fungal genera have been identified as PAA producers:
-
Aspergillus species: Fungi such as Aspergillus niger and Aspergillus fumigatus are known to metabolize L-phenylalanine to produce PAA.
-
Humicola and Chaetomium species: These fungi have been noted for their ability to produce PAA.
-
Other fungal genera: Species from Trametes, Paecilomyces, and Akanthomyces have also been reported as PAA producers.
Biosynthetic and Catabolic Pathways
The primary precursor for the microbial biosynthesis of this compound is the aromatic amino acid L-phenylalanine. The metabolic pathways involved can be broadly categorized into biosynthetic (anabolic) and degradative (catabolic) routes.
Biosynthesis of this compound from L-Phenylalanine
The most common pathway for PAA biosynthesis from L-phenylalanine involves a series of enzymatic reactions. The key steps are:
-
Transamination: L-phenylalanine is converted to phenylpyruvic acid.
-
Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde (B1677652).
-
Oxidation: Phenylacetaldehyde is oxidized to this compound, a reaction often catalyzed by a phenylacetaldehyde dehydrogenase.[19]
An alternative pathway involves the conversion of L-phenylalanine to 2-phenylethanol, which is then oxidized to phenylacetaldehyde and subsequently to this compound.
Biosynthesis of this compound from L-Phenylalanine.
Aerobic Catabolism of this compound
Many microorganisms that produce PAA can also degrade it, especially under aerobic conditions. The central pathway for the aerobic catabolism of PAA involves the activation of PAA to its coenzyme A thioester, followed by ring oxidation. The key enzyme in the initial step is phenylacetate-CoA ligase (PaaK).[20][21][22][23]
References
- 1. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Phenylacetic Acid by Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of phenylacetic and hydroxyphenylacetic acids by clostridium botulinum type G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Phenylacetic and Hydroxyphenylacetic Acids by Clostridium botulinum Type G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of Bacteroides fragilis species by gas chromatographic detection of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Bacteroides fragilis species by gas chromatographic detection of phenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Production of phenylacetic acid by strains of Bacteroides asaccharolyticus and Bacteroides gingivalis (sp. nov.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth yields and fermentation balance of Bacteroides fragilis cultured in glucose-enriched medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. sphinxsai.com [sphinxsai.com]
- 15. A statistical approach to optimization of fermentative production of poly(gamma-glutamic acid) from Bacillus licheniformis NCIM 2324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Whole-cell Gluconobacter oxydans biosensor for 2-phenylethanol biooxidation monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ENZYME - 6.2.1.30 phenylacetate--CoA ligase [enzyme.expasy.org]
Endogenous 2-Phenylacetic Acid in Arabidopsis thaliana: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endogenous levels, biosynthesis, and signaling of 2-phenylacetic acid (PAA) in the model plant Arabidopsis thaliana. PAA, a naturally occurring auxin, plays a significant role in plant growth, development, and interaction with microbes, often in concert with the more extensively studied auxin, indole-3-acetic acid (IAA).[1] Understanding the homeostatic regulation of PAA is crucial for developing novel strategies in crop improvement and disease resistance.
Quantitative Levels of PAA and its Conjugates
The endogenous concentrations of PAA and its amino acid conjugates, PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu), vary depending on the genetic background of the Arabidopsis thaliana plant. The following tables summarize the quantitative data from studies on wild-type (Col-0), mutant, and overexpressing lines.
| Genotype | PAA (ng/g FW) | PAA-Asp (ng/g FW) | PAA-Glu (ng/g FW) | Tissue | Reference |
| Wild-type (Col-0) | ~1.5 | ~0.8 | ~0.4 | Leaves | [2] |
| adt1/3/4/5/6 quintuple mutant | ~0.5 | ~0.2 | ~0.1 | Leaves | [2] |
| ADT4 Overexpressing (ADT4 OE) | ~1.8 | ~0.9 | ~0.5 | Leaves | [2] |
| ADT5 Overexpressing (ADT5 OE) | ~1.7 | ~0.8 | ~0.4 | Leaves | [2] |
Table 1: Endogenous levels of PAA and its amino acid conjugates in five-week-old Arabidopsis thaliana leaves. The adt1/3/4/5/6 mutant, deficient in PAA biosynthesis, shows significantly lower levels of PAA and its conjugates compared to the wild-type. Conversely, overexpression of ADT4 or ADT5, genes involved in PAA synthesis, does not lead to a significant increase in free PAA or its conjugates in mature leaves.[2][3]
Induction of YUCCA enzymes, which are involved in auxin biosynthesis, has been shown to increase the levels of PAA metabolites.[1] Specifically, the induction of these enzymes led to a 1.6- to 3.8-fold increase in PAA-Asp levels and a substantial 14- to 41-fold increase in PAA-Glu levels in transgenic Arabidopsis plants.[4] Furthermore, overexpression of GH3.5, an enzyme that conjugates auxins to amino acids, resulted in a 15- to 70-fold increase in PAA-Asp levels, while PAA levels decreased by up to 5-fold.[4]
PAA Biosynthesis and Metabolism
PAA is synthesized from the amino acid phenylalanine.[3][5] The biosynthesis pathway involves the conversion of phenylalanine to phenylpyruvate (PPA), which is then converted to PAA.[3][5] The AROGENATE DEHYDRATASE (ADT) enzyme family plays a crucial role in regulating PAA levels by catalyzing the conversion of arogenate to phenylalanine.[3][5]
The homeostasis of PAA is maintained through its conjugation to amino acids, primarily aspartate and glutamate, a process mediated by GRETCHEN HAGEN 3 (GH3) enzymes.[4] This conjugation is a mechanism to inactivate excess PAA.
Caption: Biosynthesis and metabolic pathway of this compound (PAA) in Arabidopsis thaliana.
PAA Signaling Pathway
PAA, like IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[1] This recognition initiates a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes.
Caption: Simplified signaling pathway of this compound (PAA) in Arabidopsis thaliana.
Experimental Protocols
Quantification of PAA and its Conjugates by LC-MS/MS
This protocol outlines the general steps for the extraction, purification, and quantification of PAA and its amino acid conjugates from Arabidopsis thaliana tissues.
1. Sample Preparation and Extraction:
-
Approximately 10 mg of fresh plant tissue is flash-frozen in liquid nitrogen and homogenized using a bead mill.
-
An ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) is added to the homogenized tissue.[4]
-
A mixture of isotopically labeled internal standards ([¹³C₆]PAA, [¹³C₆]PAA-Asp, [¹³C₆]PAA-Glu) is added for accurate quantification.[4]
2. Purification:
-
The crude extract is centrifuged to pellet cellular debris.
-
The supernatant is purified using solid-phase extraction (SPE) columns to remove interfering compounds.
3. LC-MS/MS Analysis:
-
The purified samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer (MS/MS).[6]
-
Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid.[6]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PAA and its conjugates based on their unique precursor-to-product ion transitions.
Caption: General experimental workflow for the quantification of PAA in Arabidopsis thaliana.
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
A Historical Inquiry into 2-Phenylacetic Acid: An Unsung Phytohormone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
For decades, the study of auxin biology has been overwhelmingly dominated by indole-3-acetic acid (IAA), often considered the quintessential plant hormone. However, lurking in the annals of phytochemical research is another endogenous auxin, 2-phenylacetic acid (PAA), whose significance is being increasingly re-evaluated. First identified as a substance with auxin-like activity in the early 20th century, PAA was largely relegated to the background of phytohormone research. This technical guide provides an in-depth historical and scientific exploration of PAA, offering a valuable resource for researchers, scientists, and professionals in drug development who wish to understand the foundations of our knowledge of this often-overlooked phytohormone. We will delve into the early experimental work that established PAA's role in plants, present comparative quantitative data, and provide detailed methodologies from seminal studies.
Early Discovery and Identification
The recognition of this compound as a naturally occurring auxin in higher plants emerged prominently in the 1980s. Seminal work by Wightman and Lighty provided robust evidence for its presence in the shoots of various crop plants.[1] The identification of PAA was a meticulous process, relying on a combination of analytical techniques of the era.
Initial separation of acidic compounds from plant extracts was often achieved through paper chromatography . Subsequent bioassays, most notably the Avena coleoptile curvature test , were then employed to demonstrate the auxin-like activity of the separated fractions. The definitive confirmation of PAA's identity was accomplished through more sophisticated methods for the time, including gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) .[1] These techniques provided the necessary chemical fingerprints to unequivocally identify PAA in plant tissues.
Interestingly, historical research indicates that PAA is often present in plant tissues at concentrations significantly higher than IAA.[2] For instance, in various tissues of Arabidopsis, PAA levels have been recorded to be 1.7 to 14.8-fold higher than those of IAA, with the exception of the siliques.[2]
Quantitative Assessment of Auxin Activity: Historical Bioassays
The auxin activity of PAA was historically quantified using a variety of bioassays, which consistently demonstrated that its potency is generally lower than that of IAA.
The Avena Coleoptile Curvature Test
This classic bioassay, pioneered by Frits Went, was instrumental in the discovery and quantification of auxins. The test relies on the principle that unilaterally applied auxin promotes cell elongation on that side of a decapitated oat (Avena sativa) coleoptile, causing it to bend. The degree of curvature is proportional to the auxin concentration. Historical studies performing this and similar bioassays, such as the cylinder test and the oat bending test, concluded that PAA exhibits less than 10% of the auxin activity of IAA.[3]
The Pea Stem Test
Another common bioassay involved measuring the growth response of pea (Pisum sativum) stem segments. While in many assays PAA shows lower activity, some studies on pea seedlings have indicated that PAA can be more effective than IAA in inducing lateral root primordia, the number of emerged lateral roots, and the overall length of lateral roots.[3]
Modern Quantitative Comparisons
More recent studies using the model plant Arabidopsis thaliana have provided a more precise quantitative comparison of PAA and IAA activity. For example, in lateral root formation assays, PAA was found to be 10- to 20-fold less active than IAA.[2] Similarly, when examining the induction of the auxin-responsive DR5 promoter, PAA's activity was approximately 20-fold lower than that of IAA.[2]
Table 1: Comparative Auxin Activity of this compound (PAA) and Indole-3-Acetic Acid (IAA) in Historical and Modern Bioassays
| Bioassay | Plant Species | Response Measured | Relative Activity of PAA (IAA = 100%) | Reference |
| Avena Coleoptile Curvature Test | Avena sativa | Coleoptile curvature | <10% | [3] |
| Pea Test | Pisum sativum | Stem/root growth | Variable, sometimes >100% for lateral roots | [3] |
| Cylinder Test | Not Specified | Cell elongation | <10% | [3] |
| Lateral Root Formation | Arabidopsis thaliana | Number of lateral roots | 5-10% | [2] |
| DR5 Promoter Activation | Arabidopsis thaliana | Reporter gene expression | ~5% | [2] |
Historical Experimental Protocols
To fully appreciate the historical context of PAA research, it is essential to understand the methodologies employed in these early studies.
Auxin Extraction from Plant Tissues (circa 1980s)
A general procedure for the extraction of acidic auxins like PAA from plant tissues in the 1980s would have involved the following steps:
-
Tissue Homogenization: Fresh or frozen plant material was homogenized in a cold solvent to prevent enzymatic degradation of the auxins. A common solvent choice was 80% methanol.
-
Solvent Extraction: The homogenate was then extracted for several hours at a low temperature (e.g., 4°C) with a solvent such as diethyl ether or chloroform. The extraction was often repeated to ensure complete recovery.
-
Phase Separation: The organic solvent phase, containing the auxins, was separated from the aqueous phase and plant debris.
-
Acidification and Back-Extraction: The organic extract was often acidified (e.g., with HCl) and then partitioned against an alkaline aqueous solution (e.g., sodium bicarbonate). This step selectively moves the acidic auxins into the aqueous phase.
-
Re-extraction: The aqueous phase was then re-acidified and the auxins were back-extracted into an organic solvent.
-
Evaporation and Reconstitution: The final organic extract was evaporated to dryness under reduced pressure, and the residue was reconstituted in a small volume of a suitable solvent for further analysis.
Avena Coleoptile Curvature Test Protocol
The following is a generalized protocol for the Avena curvature test as it would have been performed in the mid-20th century:
-
Seed Germination: Oat (Avena sativa) seeds were germinated and grown in complete darkness for approximately 4-5 days to produce etiolated seedlings with straight coleoptiles.
-
Coleoptile Decapitation: The apical 2-3 mm of the coleoptiles were excised to remove the primary source of endogenous auxin.
-
Primary Leaf Removal: The primary leaf within the coleoptile was gently pulled loose to prevent it from interfering with the curvature.
-
Agar (B569324) Block Preparation: A solution of agar in water (typically 1.5-3%) was prepared and poured into a thin sheet. Once solidified, it was cut into small blocks of a standardized size (e.g., 2 x 2 x 1 mm).
-
Auxin Application: The agar blocks were loaded with the auxin solution to be tested (either a known concentration of PAA or a plant extract).
-
Asymmetric Placement: A single auxin-containing agar block was placed asymmetrically on one side of the cut surface of the decapitated coleoptile.
-
Incubation: The seedlings were incubated in a dark, high-humidity environment for a set period (e.g., 90-120 minutes).
-
Measurement of Curvature: The angle of curvature of the coleoptile was measured, often from a shadowgraph projection. The degree of bending was then correlated with the auxin concentration in the agar block.
Paper Chromatography of Auxins (circa 1970s-1980s)
Paper chromatography was a fundamental technique for the separation of auxins from plant extracts.
-
Paper Selection: Whatman No. 1 or similar chromatography paper was commonly used.
-
Sample Application: The concentrated plant extract was spotted onto a starting line on the paper strip.
-
Solvent System: A variety of solvent systems were employed for the mobile phase. A common system for separating acidic auxins was isopropanol:ammonia:water (10:1:1 v/v/v).
-
Development: The chromatogram was developed in a sealed tank using an ascending or descending technique.
-
Visualization: After drying, the chromatogram was often sprayed with a visualization reagent to reveal the location of the auxins. A common reagent was the Salkowski reagent (a solution of ferric chloride in perchloric acid), which gives a color reaction with indolic compounds. For non-indolic auxins like PAA, bioassays of eluted sections of the chromatogram were necessary.
-
Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was calculated to aid in identification. The Rf value for PAA would vary depending on the specific solvent system used.
Gas Chromatography-Mass Spectrometry (GC-MS) of PAA (circa 1980s)
For the definitive identification and quantification of PAA, GC-MS was the gold standard.
-
Derivatization: As PAA is a carboxylic acid, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step was necessary. A common method was methylation to form the methyl ester of PAA, often using diazomethane. Another approach was silylation to create a trimethylsilyl (B98337) (TMS) ester using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Gas Chromatography: The derivatized sample was injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase like SE-30 or OV-17). The oven temperature was programmed to increase gradually to separate the components of the mixture.
-
Mass Spectrometry: As the derivatized PAA eluted from the GC column, it entered the mass spectrometer, where it was ionized (typically by electron impact). The resulting fragmentation pattern (mass spectrum) served as a unique chemical fingerprint for identification.
-
Quantification: For quantitative analysis, a known amount of a stable isotope-labeled internal standard (e.g., deuterated PAA) would be added to the sample prior to extraction. The ratio of the ion currents for the analyte and the internal standard was then used to calculate the concentration of PAA in the original sample.
PAA Signaling Pathway and Experimental Workflows
Modern research has revealed that PAA, like IAA, exerts its effects through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway. PAA promotes the interaction between the TIR1/AFB receptors and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.
Below are Graphviz diagrams illustrating the PAA signaling pathway and a typical experimental workflow for the historical identification of PAA.
Caption: The PAA signaling pathway, mediated by the TIR1/AFB receptors.
Caption: A typical workflow for the historical identification of PAA from plant tissues.
Conclusion and Future Perspectives
The historical research on this compound laid a crucial foundation for our current understanding of this phytohormone. While often overshadowed by IAA, PAA is an abundant and biologically active auxin in many plant species. The early, meticulous work involving bioassays and analytical chemistry paved the way for modern molecular studies that are beginning to unravel the specific roles of PAA in plant growth and development. For researchers in both plant science and drug development, a thorough understanding of the diverse family of auxins, including the historically significant PAA, is essential for a complete picture of plant hormone biology and its potential applications. Future research will likely focus on elucidating the unique aspects of PAA metabolism, transport, and signaling, and its specific contributions to plant fitness and interaction with the environment.
References
The Role of 2-Phenylacetic Acid in Plant Growth and Development: A Technical Guide
Abstract
2-Phenylacetic acid (PAA) is a naturally occurring auxin found throughout the plant kingdom, often at significantly higher endogenous concentrations than the more extensively studied auxin, indole-3-acetic acid (IAA).[1][2][3][4] Despite its early discovery and widespread presence, the precise physiological roles of PAA in plant growth and development have remained comparatively under-investigated. This technical guide provides a comprehensive overview of the current understanding of PAA's function, biosynthesis, transport, and signaling in plants. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important phytohormone. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to facilitate a deeper comprehension of PAA's role in plant biology.
Introduction to this compound as a Phytohormone
This compound is recognized as a natural auxin that influences a variety of growth and developmental processes in plants.[1][3] While its biological activity is generally considered to be lower than that of IAA, its high endogenous levels in many plant species suggest a significant physiological role.[1][2][3] PAA has been shown to participate in classical auxin responses, including the stimulation of coleoptile elongation, promotion of lateral and adventitious root formation, and the regulation of gene expression through established auxin signaling pathways.[1][3][5] Unlike IAA, PAA is not actively transported in a polar manner, which suggests distinct regulatory mechanisms and physiological functions.[1] Recent research has begun to unravel the complexities of PAA homeostasis, including its biosynthesis, metabolism, and interaction with other hormone signaling pathways, highlighting its importance in the broader context of plant development.[2][3][6]
Quantitative Data on PAA Levels and Activity
The endogenous concentrations of PAA and its biological activity relative to IAA are critical for understanding its physiological significance. The following tables summarize key quantitative data from various studies.
Table 1: Endogenous Levels of this compound (PAA) in Various Plant Species and Tissues.
| Plant Species | Tissue/Organ | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Rosette leaves | ~3500 | <50 | [4] |
| Roots | ~200 | <20 | [4] | |
| Siliques | ~300 | >300 | [4] | |
| Pisum sativum (Pea) | Shoots | >1000 | ~100 | [3] |
| Zea mays (Maize) | Shoots | ~500 | <50 | [3] |
| Helianthus annuus (Sunflower) | Shoots | ~1600 | ~150 | [3] |
| Lycopersicon esculentum (Tomato) | Shoots | ~600 | ~50 | [3] |
| Nicotiana tabacum (Tobacco) | Shoots | ~1000 | ~100 | [3] |
| Tropaeolum majus | Shoots | <16 | >70 | [3] |
Table 2: Comparative Biological Activity of this compound (PAA) and Indole-3-Acetic Acid (IAA).
| Assay | Plant Species | PAA Activity Relative to IAA | Observations | Reference |
| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower | PAA enhances lateral root formation. | [1][3] |
| Lateral Root Formation | Pisum sativum (Pea) | Stronger than IAA | PAA induced more lateral root primordia and longer lateral roots. | [3] |
| Root Elongation Assay | Arabidopsis thaliana | Lower activity | The roots of tir1-1 afb2-3 mutants are resistant to PAA, similar to IAA. | [1][7] |
| DR5-driven GUS Expression | Arabidopsis thaliana | Nearly 20-fold lower | PAA induces auxin-responsive gene expression. | [1] |
| Coleoptile Elongation | Avena sativa (Oat) | Less than 10% of IAA activity | PAA stimulates coleoptile elongation. | [1][2] |
| Pea Test | Pisum sativum (Pea) | Less than 10% of IAA activity | Classical auxin response. | [2][3] |
| Cylinder Test | Not specified | Less than 10% of IAA activity | Classical auxin response. | [2][3] |
| Adventitious Root Formation | Cress hypocotyls, sugar-beet seedlings, pea epicotyls | Effective | PAA promotes adventitious root formation. | [3] |
Biosynthesis and Metabolism of this compound
The homeostatic regulation of PAA is controlled by its biosynthesis and metabolic inactivation.
PAA Biosynthesis
PAA is synthesized from the amino acid L-phenylalanine.[3][8] The primary biosynthetic pathway is thought to proceed via phenylpyruvic acid (PPA) as a key intermediate.[8][9]
-
Step 1: Transamination of Phenylalanine: Phenylalanine is converted to phenylpyruvate. While the specific enzymes are not fully elucidated, it is proposed that aromatic aminotransferases may catalyze this reaction.[8]
-
Step 2: Decarboxylation of Phenylpyruvate: Phenylpyruvate is then converted to PAA.[8] The YUCCA (YUC) family of flavin-containing monooxygenases, known for their role in IAA biosynthesis, may also play a role in this step.[1] Overexpression of YUC genes in Arabidopsis has been shown to increase PAA metabolite levels.[1]
-
Alternative Pathways: Other potential pathways may involve phenylacetaldehyde (B1677652) as an intermediate.[10]
The AROGENATE DEHYDRATASE (ADT) gene family, which catalyzes the conversion of arogenate to phenylalanine, has been shown to modulate PAA levels in Arabidopsis.[9] Overexpression of ADT4 or ADT5 leads to increased PAA accumulation, while multiple adt knockout mutants show reduced PAA levels.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Antimicrobial Potential of 2-Phenylacetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylacetic acid (PAA), a naturally occurring auxin and a central metabolite in microbial aromatic compound degradation, along with its derivatives, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial activities of PAA and its derivatives, focusing on quantitative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potent and novel mechanisms of action. Phenylacetic acid, a weak acid that is toxic to various microorganisms at certain concentrations, and its structurally diverse derivatives represent a promising class of compounds.[1] PAA is produced by various bacteria, fungi, algae, and plants and plays a role in deterring competing species.[1] This guide summarizes the current understanding of the antimicrobial effects of PAA and its derivatives against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the 50% inhibitory concentration (IC50), or the 50% effective concentration (EC50). A summary of reported values against various microorganisms is presented in Table 1.
| Compound | Microorganism | Activity Metric | Value | Reference |
| This compound (PAA) | Escherichia coli | MIC50 | ~20 mM | [3] |
| Escherichia coli | MIC | 150 µg/mL | [4] | |
| Ralstonia solanacearum | MIC | 25 µg/mL | [4] | |
| Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | [2][5] | |
| Rhizoctonia solani | - | 7.5 mM (reduced biomass to 50%) | [1][6] | |
| Phenyllactic acid | Escherichia coli | MIC50 | ~45 mM | [3] |
| Tyrosol | Escherichia coli | MIC50 | ~30 mM | [3] |
| 2-Phenylethanol | Escherichia coli | MIC50 | ~15 mM | [3] |
| Methyl phenylacetate | Escherichia coli | MIC50 | 6.30 mM | [3] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 156.7 µM | [7][8] |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 179.2 µM | [8] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 194.9 µM | [8] | |
| Xanthomonas axonopodis pv. citri (Xac) | EC50 | 281.2 µM | [8] | |
| N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide (A6) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 144.7 µM | [8] |
| [Cu(PAA)3(N3)2] Complex | Staphylococcus aureus | Zone of Inhibition | 3 mm | [9] |
| Escherichia coli | Zone of Inhibition | 2.5 mm | [9] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is multifaceted, involving the disruption of cellular integrity and key metabolic processes. The primary mechanisms are detailed below.
Disruption of Cell Membrane Integrity
PAA has been shown to compromise the bacterial cell membrane, leading to increased permeability.[2] This is evidenced by an increase in the relative conductivity of the bacterial suspension and the leakage of intracellular components such as nucleic acids and proteins.[2][5] The lipophilicity of PAA and its derivatives plays a crucial role in their ability to interact with and disrupt the lipid bilayer of the cell membrane.[3] Scanning electron microscopy has confirmed that PAA can cause significant damage to the morphological structure of bacterial cells.[2]
Inhibition of Metabolic Pathways
PAA interferes with central metabolic pathways essential for bacterial survival. Specifically, it has been shown to decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH).[2][5] This disruption of the TCA cycle impairs cellular respiration and energy production.
Inhibition of Protein Synthesis
Treatment with PAA has been observed to inhibit total protein synthesis in bacterial cells.[2][5] The precise mechanism of this inhibition is still under investigation but likely contributes significantly to its bacteriostatic and bactericidal effects.
Induction of Oxidative Stress
PAA treatment leads to an increase in the intracellular concentration of reactive oxygen species (ROS).[2][5] This elevation in ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
The interplay of these mechanisms is illustrated in the following diagram:
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound and its derivatives involves a series of standardized in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using broth microdilution or agar (B569324) dilution methods.[10][11]
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 1-2 x 10^8 CFU/mL adjusted to a 0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 16-20 hours.[10]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The workflow for a typical broth microdilution assay is depicted below:
Caption: Workflow for MIC determination by broth microdilution.
Cell Membrane Permeability Assay
The effect on cell membrane permeability can be assessed by measuring the relative conductivity of the bacterial suspension.[2]
-
A bacterial suspension (e.g., 1 x 10^8 CFU/mL) is treated with the test compound at its IC50 concentration.[2]
-
Samples are taken at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours).[2]
-
The samples are centrifuged, and the conductivity of the supernatant is measured using a conductivity meter.
-
An increase in relative conductivity compared to an untreated control indicates damage to the cell membrane.[2]
Nucleic Acid and Protein Leakage Assay
-
A bacterial suspension is treated with the test compound at its IC50.[2]
-
At different time intervals (e.g., 0, 2, 4, 6, 8, and 10 hours), samples are centrifuged.[2]
-
The absorbance of the supernatant is measured at 260 nm for nucleic acids and 280 nm for proteins.[2]
-
Increased absorbance values indicate leakage of these macromolecules from the cytoplasm.
Reactive Oxygen Species (ROS) Assay
-
Bacterial cells are cultured and then treated with the test compound.
-
The cells are collected, washed, and incubated with a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[2]
-
DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured, which is proportional to the intracellular ROS levels.[2]
Structure-Activity Relationships
The antimicrobial activity of phenylacetic acid derivatives is influenced by their chemical structure. For instance, masking the negative charge of the carboxyl group, as in methyl phenylacetate, can enhance bacteriostatic efficiency.[3] The hydrophobicity of the molecule, often represented by the logP value, has been shown to correlate with its membrane-binding affinity and antimicrobial activity.[3] Furthermore, the introduction of different substituents on the phenyl ring can significantly modulate the antimicrobial potency, as seen in the series of N-phenylacetamide derivatives containing 4-arylthiazole moieties.[7][8]
Conclusion
This compound and its derivatives have demonstrated significant potential as antimicrobial agents. Their multifaceted mechanism of action, involving the disruption of the cell membrane, inhibition of key metabolic enzymes and protein synthesis, and induction of oxidative stress, makes them attractive candidates for further development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective antimicrobial therapies. Future research should focus on optimizing the chemical structure of PAA derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential.
References
- 1. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
2-Phenylacetic Acid: A Key Volatile in Floral Scents and Pollinator Attraction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA) is a volatile organic compound (VOC) with a characteristic honey-like, sweet, and floral scent.[1][2][3][4] Beyond its use in the fragrance industry, PAA plays a significant role in the chemical ecology of plants, acting as a key component of floral scents to attract pollinators.[3][5] This technical guide provides a comprehensive overview of this compound as a floral volatile, detailing its biosynthesis, emission patterns, and the experimental protocols used for its analysis. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the multifaceted roles of this important biomolecule.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, with L-phenylalanine serving as the primary precursor.[5][6][7] The pathway involves a series of enzymatic reactions, which are outlined below.
Phenylpropanoid Biosynthesis Pathway Leading to this compound
The production of this compound begins with the conversion of chorismate, a product of the shikimate pathway, to L-phenylalanine. From L-phenylalanine, there are two primary routes to PAA.
dot
Caption: Biosynthesis pathway of this compound.
Quantitative Analysis of this compound in Floral Scents
The emission of this compound varies significantly among plant species, contributing to their unique floral bouquets. The following table summarizes the quantitative data on PAA concentrations found in the floral headspace of several species. It is important to note that direct comparison between studies can be challenging due to variations in collection and analytical methods.
| Plant Species | This compound Concentration/Emission Rate | Method of Analysis | Reference(s) |
| Petunia x hybrida | Present, a key benzenoid volatile. Quantitative data varies by cultivar. | Headspace SPME-GC-MS | [8][9] |
| Rosa species | A major aromatic component in some species, e.g., R. damascena and R. centifolia. | Headspace SPME-GC-MS | [3][10][11][12][13] |
| Cestrum nocturnum | A main floral scent substance. | HS-SPME-GC/MS | [1][14][15] |
| Nicotiana attenuata | Emission is herbivore-inducible. | GC-MS | [2][16][17] |
| Drosophila food sources | Present and acts as a food aphrodisiac for D. melanogaster. | Not specified | [5] |
Experimental Protocols
The analysis of this compound in floral scents typically involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS). Electroantennography (EAG) is also employed to study the responses of pollinators to this compound.
Headspace Volatile Collection and GC-MS Analysis
This protocol describes a general method for the collection and quantification of this compound from floral headspace.
dot
Caption: Workflow for GC-MS analysis of floral volatiles.
Methodology:
-
Sample Preparation: Freshly opened flowers are carefully enclosed in a clean, inert collection chamber (e.g., a glass vessel or oven bag). For dynamic headspace collection, purified air is passed through the chamber at a controlled flow rate. For static headspace collection, a solid-phase microextraction (SPME) fiber is exposed to the headspace of the enclosed flower for a defined period.[9][18][19][20]
-
Volatile Trapping: In dynamic headspace collection, the volatiles are trapped on an adsorbent material (e.g., Tenax TA, Porapak Q). For SPME, the volatiles are adsorbed onto the fiber coating.
-
Thermal Desorption and GC-MS Analysis: The trapped volatiles are thermally desorbed into the injector of a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated on a capillary column (e.g., DB-5MS) and identified based on their mass spectra and retention times compared to authentic standards.[21][22][23][24]
-
Quantification: Absolute quantification is achieved by creating a calibration curve with known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog of PAA) is often added to the sample to correct for variations in extraction and injection efficiency.[25]
Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to a specific odorant, providing insights into which compounds are detected by pollinators.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live insect pollinator. The tip and the base of the antenna are placed in contact with electrodes connected to an amplifier.
-
Odorant Delivery: A controlled puff of air containing a known concentration of this compound is delivered to the antenna.
-
Signal Recording and Analysis: The electrical potential change (depolarization) across the antenna is recorded as an electroantennogram. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to PAA.[13][14][21]
Role in Pollinator Attraction and Signaling
This compound plays a crucial role in mediating interactions between plants and their pollinators. The scent of PAA can act as a long-range attractant, guiding insects to the flower.
Olfactory Signaling Pathway in Insects
Upon reaching the insect's antenna, this compound binds to specific olfactory receptors, initiating a signal transduction cascade that leads to a behavioral response. In Drosophila melanogaster, the ionotropic receptor IR84a has been identified as a receptor for PAA.[5]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The smell of love in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of floral scent production in petunia revealed by targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. Deeper Insight into the Volatile Profile of Rosa willmottiae with Headspace Solid-Phase Microextraction and GC–MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Genetic and Biochemical Aspects of Floral Scents in Roses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the mechanism of fragrance release in Cestrum nocturnum through transcriptome and volatile compound profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. A Comparison of Two Nicotiana attenuata Accessions Reveals Large Differences in Signaling Induced by Oral Secretions of the Specialist Herbivore Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Independently Silencing Two Photosynthetic Proteins in Nicotiana attenuata Has Different Effects on Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Floral Scent Diversity is Differently Expressed in Emitted and Endogenous Components in Petunia axillaris Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Method for the Measurement of Human Scent Samples Using Comprehensive Two-Dimensional Gas Chromatography with Mass Detection | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. matheo.uliege.be [matheo.uliege.be]
Understanding the Metabolic Fate of 2-Phenylacetic Acid in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA), a naturally occurring auxin in plants and a catabolite of phenylalanine, plays a significant role in various biological processes.[1][2] Its presence in soil, arising from root exudates, decomposition of organic matter, and potential anthropogenic sources, necessitates a thorough understanding of its metabolic fate. The persistence and transformation of PAA in the soil environment are critical factors influencing soil microbial ecology, plant growth, and the potential for environmental contamination. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound in soil, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Degradation
One study reported that a pure culture of Pseudomonas cepacia could degrade as much as 95% of 2,4,5-trichlorophenoxyacetic acid (a related aromatic acid) at a high concentration (1 mg/g of soil) within one week under optimal conditions. Although not specific to PAA, this highlights the potential for rapid microbial degradation of such compounds in soil.
Under anaerobic conditions, the degradation of PAA has been observed in mixed bacterial cultures. In one study using municipal sewage waste water, the concentration of PAA was reduced by over 90% in 60 days.[5] Another study with a mixed culture from an anaerobic reactor showed a decrease in PAA concentration, with the production of mandelic acid as a potential intermediate.[6]
The following table summarizes hypothetical quantitative data based on typical degradation patterns observed for aromatic acids in soil to illustrate the expected trends.
| Soil Type | Initial PAA Concentration (mg/kg) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) | % Mineralization (after 30 days) | Dominant Microbial Genera | Reference |
| Sandy Loam | 50 | 7 - 14 | 0.099 - 0.049 | 60 - 75 | Pseudomonas, Bacillus | Hypothetical Data |
| Clay Loam | 50 | 14 - 28 | 0.049 - 0.025 | 40 - 60 | Arthrobacter, Rhodococcus | Hypothetical Data |
| Organic Rich Soil | 50 | 5 - 10 | 0.139 - 0.069 | 75 - 90 | Diverse consortia | Hypothetical Data |
| Anaerobic Sediment | 100 | 30 - 60 | 0.023 - 0.012 | 20 - 40 (as CH₄ + CO₂) | Thauera, Desulfosarcina | Hypothetical Data |
Aerobic Metabolic Pathway of this compound
The aerobic degradation of this compound in bacteria is a well-characterized "hybrid" pathway that utilizes features of both aerobic and anaerobic metabolism.[7][8] The central pathway involves the activation of PAA to its coenzyme A (CoA) thioester, followed by oxygen-dependent ring epoxidation and subsequent hydrolytic cleavage.[9] The genes encoding the enzymes for this pathway are typically organized in a paa gene cluster.
The key steps in the aerobic PAA degradation pathway are:
-
Activation: Phenylacetate (B1230308) is activated to phenylacetyl-CoA by phenylacetyl-CoA ligase (PaaK).[9]
-
Ring Epoxidation: A multicomponent oxygenase (PaaABCDE) catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA.[9]
-
Isomerization: The resulting epoxide is isomerized to an oxepin (B1234782) derivative.[9]
-
Ring Cleavage: The oxepin ring is hydrolytically opened.
-
β-Oxidation-like reactions: The resulting aliphatic chain undergoes a series of reactions similar to β-oxidation, ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[9]
Anaerobic Metabolic Pathway of this compound
Under anaerobic conditions, the degradation of aromatic compounds proceeds through different strategies, primarily involving the reduction of the aromatic ring prior to cleavage.[10][11][12][13] For this compound, a key central intermediate is benzoyl-CoA.[14] In denitrifying bacteria such as Thauera aromatica, PAA is first activated to phenylacetyl-CoA.[14] Subsequently, phenylacetyl-CoA is oxidized to phenylglyoxylate, which is then converted to benzoyl-CoA.[14][15] Benzoyl-CoA then enters a common pathway for the anaerobic degradation of aromatic compounds, which involves the reduction of the aromatic ring by benzoyl-CoA reductase, followed by hydrolytic ring cleavage and subsequent degradation to central metabolites.[11][14]
The key steps in the anaerobic PAA degradation pathway by denitrifying bacteria are:
-
Activation: Phenylacetate is converted to phenylacetyl-CoA.
-
Oxidation: Phenylacetyl-CoA is oxidized to phenylglyoxylate.
-
Conversion to Benzoyl-CoA: Phenylglyoxylate is converted to benzoyl-CoA.
-
Ring Reduction: The aromatic ring of benzoyl-CoA is reduced by benzoyl-CoA reductase.
-
Ring Cleavage and further degradation: The resulting alicyclic compound undergoes hydrolytic ring opening and is further metabolized.
Experimental Protocols
Soil Microcosm Setup for Degradation Studies
A soil microcosm study is a fundamental method to investigate the degradation of this compound under controlled laboratory conditions that simulate the natural soil environment.
Materials:
-
Soil: Collected from the desired location, sieved (<2 mm), and characterized for properties such as pH, organic matter content, and microbial biomass.
-
This compound (PAA): Analytical grade.
-
Sterile deionized water.
-
Glass jars or beakers for microcosms.
-
Incubator.
Procedure:
-
Soil Preparation: A known weight of fresh soil (e.g., 100 g dry weight equivalent) is placed into each microcosm vessel. The water holding capacity of the soil should be determined to adjust the moisture content to a desired level (e.g., 60% of WHC).
-
PAA Spiking: A stock solution of PAA in a suitable solvent (e.g., water or a minimal amount of a volatile organic solvent that is allowed to evaporate) is prepared. The soil is spiked with the PAA solution to achieve the target concentration (e.g., 50 mg/kg).
-
Incubation: The microcosms are covered with a gas-permeable material to allow for air exchange while minimizing water loss and incubated at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Triplicate microcosms are sacrificed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Abiotic Control: To distinguish between biotic and abiotic degradation, a set of sterile control microcosms is prepared using autoclaved or gamma-irradiated soil.
Extraction and Analysis of this compound and its Metabolites from Soil
Accurate quantification of PAA and its degradation products is essential for determining degradation kinetics.
Materials:
-
Soil samples from microcosm study.
-
Extraction solvent: e.g., acidified methanol (B129727) or acetone.[16]
-
Centrifuge.
-
Rotary evaporator or nitrogen evaporator.
-
Solid-phase extraction (SPE) cartridges for cleanup (optional).
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).
Procedure:
-
Extraction: A known weight of soil (e.g., 10 g) is extracted with a suitable volume of the extraction solvent (e.g., 20 mL) by shaking or sonication. The extraction is typically repeated multiple times to ensure high recovery.
-
Centrifugation: The soil slurry is centrifuged to separate the soil particles from the solvent extract.
-
Concentration: The supernatant is collected and the solvent is evaporated to a small volume under a gentle stream of nitrogen or using a rotary evaporator.
-
Cleanup (Optional): The concentrated extract may be cleaned up using SPE to remove interfering substances.
-
Analysis: The final extract is reconstituted in a suitable solvent and analyzed by HPLC or LC-MS for the quantification of PAA and its metabolites.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specific wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.
Conclusion
The metabolic fate of this compound in soil is a complex process driven by diverse microbial communities. Under aerobic conditions, PAA is efficiently degraded through a well-defined hybrid pathway involving CoA activation and ring epoxidation. In the absence of oxygen, anaerobic bacteria utilize alternative strategies, with benzoyl-CoA serving as a key intermediate. While the qualitative aspects of these pathways are well-understood, further research is needed to generate comprehensive quantitative data on PAA degradation rates and half-lives in various soil types and under different environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are crucial for assessing the environmental risk and persistence of this important biomolecule. A deeper understanding of these processes will ultimately contribute to more informed decisions in agricultural practices, environmental management, and drug development.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of mineralization of organic compounds at low concentrations in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Anaerobic biodegradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 16. ars.usda.gov [ars.usda.gov]
Harnessing the Potential of 2-Phenylacetic Acid Derivatives for Enhanced Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of established therapeutic agents.[1][2] Its inherent biological activities, including antimicrobial and anti-inflammatory properties, coupled with its synthetic tractability, make it a perpetual subject of interest for the development of novel, more potent, and specific bioactive molecules.[1][3][4] This technical guide provides an in-depth exploration of recent advancements in the derivatization of this compound to achieve enhanced bioactivity. We will delve into synthetic strategies, present quantitative structure-activity relationship (QSAR) data, detail key experimental protocols, and visualize associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutics based on this versatile chemical framework.
Introduction to this compound and its Derivatives
This compound (PAA) is an organic compound featuring a phenyl group attached to a carboxylic acid moiety.[5] It is a naturally occurring substance, found in various plants and fruits, and also functions as a human metabolite of phenylalanine.[5][6] The PAA core is a privileged scaffold in drug discovery, notably present in widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen.[1][2] The broad spectrum of biological activities exhibited by PAA derivatives includes antimicrobial, anti-inflammatory, analgesic, and even potential anticancer and anti-Alzheimer's properties.[1]
The exploration of PAA derivatives is driven by the desire to optimize their therapeutic profiles—enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[7] Modifications to the phenyl ring, the acetic acid side chain, and the introduction of various functional groups have led to the discovery of compounds with significantly improved bioactivity.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives often begins with commercially available starting materials and employs well-established organic reactions. A general approach involves the functionalization of the aromatic ring or the carboxylic acid group.
A common synthetic route to produce 2-(phenylamino)phenylacetic acid derivatives, a class that includes diclofenac, involves several key steps. This process typically starts with a substituted diphenylamine, which undergoes chloroacetylation followed by intramolecular cyclization. The resulting phenylindolin-2-one is then hydrolyzed to yield the desired 2-(phenylamino)phenylacetic acid. This intermediate can be further modified, for instance, through esterification or reaction with amines to generate a diverse library of derivatives.[8]
Another illustrative multi-step synthesis was developed for 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives.[1] This synthesis begins with 2,6-dibromo-4-methylaniline (B181599) and involves the construction of a 3,4,5-triphenyltoluene core. This core is then converted into the final phenylacetic acid derivatives through a series of subsequent reactions.[1]
Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Phenylacetic Acid from Benzyl Cyanide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and quantitative data for the synthesis of 2-phenylacetic acid via the hydrolysis of benzyl (B1604629) cyanide. The information is intended to guide researchers in the efficient and safe laboratory-scale production of this important precursor for various pharmaceuticals, including penicillin G.[1]
Overview of Synthetic Routes
The hydrolysis of benzyl cyanide (also known as phenylacetonitrile) to this compound is a well-established and common synthetic transformation.[2] This conversion can be effectively achieved under acidic or alkaline conditions, or even without a catalyst using near-critical water.[3][4][5] Acid-catalyzed hydrolysis, typically employing sulfuric or hydrochloric acid, is often favored for its smoother reaction profile.[3][5][6] The choice of method can depend on the desired scale, available equipment, and tolerance for specific byproducts.
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.
Table 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Cyanide | 700 g (6 moles) | [3] |
| Sulfuric Acid (commercial) | 840 cc | [3] |
| Water | 1150 cc | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 3 hours (with stirring) | [3] |
| Yield | ||
| Crude Yield | Not specified | |
| Purified Yield | 630 g (77.5-80%) | [3] |
| Purification | ||
| Method | Distillation under reduced pressure | [3] |
| Boiling Point | 176-189 °C at 50 mm Hg | [3] |
| Melting Point | 76-76.5 °C | [3] |
Table 2: Alternative Acid-Catalyzed Hydrolysis for Smaller Scale
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Cyanide | 100 g | [5][6] |
| Sulfuric Acid (concentrated) | 100 cc | [5][6] |
| Water | 100 cc | [5][6] |
| Glacial Acetic Acid | 100 cc | [5][6] |
| Reaction Conditions | ||
| Temperature | Reflux | [6] |
| Time | 45 minutes | [6] |
| Yield | ||
| Purified Yield | ~90% (based on a similar protocol) | [1][6] |
| Purification | ||
| Method | Crystallization and extraction | [1][6] |
| Melting Point | 76 °C | [1] |
Table 3: Non-Catalytic Hydrolysis in Near-Critical Water
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Cyanide | 1 part (by mass) | [4] |
| Deionized Water | 2-8 parts (by mass) | [4] |
| Reaction Conditions | ||
| Temperature | 240-310 °C | [4] |
| Time | 1-8 hours | [4] |
| Yield | ||
| Purified Yield | Not specified | |
| Purification | ||
| Method | Cooling crystallization, activated carbon decolorization, recrystallization | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide (Large Scale)
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Benzyl cyanide (700 g, 6 moles)
-
Commercial sulfuric acid (840 cc)
-
Water (1150 cc for reaction, plus additional for workup)
-
5-L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In the 5-L round-bottom flask, combine 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g of benzyl cyanide.
-
Equip the flask with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to reflux and maintain stirring for 3 hours.
-
After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water. Stir the aqueous mixture to prevent the formation of a solid cake of product.
-
Filter the crude phenylacetic acid from the solution.
-
Wash the crude product by melting it under hot water and decanting the water several times. Cool the washings to recover a small additional amount of product.
-
Transfer the molten product to a Claisen distilling flask and distill under reduced pressure.
-
Collect the fraction boiling at 176-189 °C/50 mm Hg. The distillate will solidify upon standing.
Protocol 2: Hydrochloric Acid-Mediated Hydrolysis
This protocol provides an alternative using hydrochloric acid.[1]
Materials:
-
Benzyl cyanide (236.5 g, 2 moles)
-
Hydrochloric acid (15-37% mass fraction, molar ratio of 1.2-5:1 to benzyl cyanide)
-
1000 mL four-necked flask
-
Reflux condenser, thermometer, dropping funnel
-
Vacuum distillation apparatus
-
Suction filtration apparatus
Procedure:
-
Add 236.5 g of benzyl cyanide to the four-necked flask.
-
Heat the benzyl cyanide to 95 °C in an airtight system.
-
Carefully add the hydrochloric acid dropwise to the heated benzyl cyanide.
-
Maintain the reaction at 95 °C for 1-5 hours, monitoring the reaction progress until the benzyl cyanide content is less than 5%.
-
Perform vacuum distillation to recover any unreacted benzyl cyanide.
-
Add 700 mL of water to the reaction residue and stir to mix.
-
Cool the mixture to 30 °C to induce crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals with 300 mL of warm water.
-
Dry the purified phenylacetic acid at 30-40 °C under reduced pressure.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the chemical reaction mechanisms.
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Mechanism of acid-catalyzed hydrolysis of benzyl cyanide.
Caption: Mechanism of base-catalyzed hydrolysis of benzyl cyanide.
References
- 1. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of 2-Phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylacetic acid (PAA), also known as α-toluic acid, is a crucial organic compound widely utilized as a precursor and intermediate in the chemical and pharmaceutical industries.[1] It is a key starting material for the synthesis of various pharmaceuticals, including penicillin G, diclofenac, and phenacemide.[2] Additionally, its honey-like aroma makes it a valuable ingredient in perfumes and fragrances.[2] In a biological context, this compound is a catabolite of phenylalanine and functions as an auxin, a class of plant hormones.[2] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on the robust and widely-used method of benzyl (B1604629) cyanide hydrolysis.
Methods of Synthesis
Several synthetic routes are available for the preparation of this compound on a laboratory scale. The most common and reliable methods include:
-
Hydrolysis of Benzyl Cyanide: A classic and straightforward method that can be performed under acidic or basic conditions.[3][4]
-
Willgerodt-Kindler Reaction: This method utilizes acetophenone (B1666503) as a starting material, which undergoes rearrangement to form a thioamide intermediate that is subsequently hydrolyzed.[5][6]
-
Carbonylation of Benzyl Chloride: This process involves the reaction of benzyl chloride with carbon monoxide in the presence of a catalyst.[7][8][9]
-
Grignard Reaction: In this method, benzylmagnesium halide (a Grignard reagent) is reacted with carbon dioxide.[10][11]
-
Reduction of Mandelic Acid: Mandelic acid can be reduced to this compound using reagents like hydriodic acid and red phosphorus.[10][11]
This document will provide a detailed protocol for the acid-catalyzed hydrolysis of benzyl cyanide due to its reliability and straightforward procedure.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is adapted from established literature procedures.[1][3][12]
Materials and Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Beakers
-
Buchner funnel and flask
-
Vacuum filtration apparatus
-
Benzyl cyanide
-
Concentrated hydrochloric acid (37%)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a 1 L four-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a dropping funnel, add 236.5 g (2 mol) of benzyl cyanide.[1]
-
Addition of Acid: Slowly add concentrated hydrochloric acid to the benzyl cyanide through the dropping funnel. The molar ratio of hydrochloric acid to benzyl cyanide should be between 1.2:1 and 5:1.[1]
-
Reaction: Heat the reaction mixture to 95-100°C with constant stirring. Maintain this temperature for 3 to 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzyl cyanide is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 700 mL of cold water or onto crushed ice with stirring.[1]
-
Crystallization and Isolation: Cool the aqueous mixture to 30°C to induce crystallization of the this compound.[1] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with 300 mL of warm water to remove any remaining impurities.[1]
-
Drying: Dry the purified this compound at 30-40°C under reduced pressure to obtain the final product.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via acid-catalyzed hydrolysis of benzyl cyanide.
| Parameter | Value | Reference |
| Starting Material | Benzyl Cyanide | [1][3] |
| Reagent | Hydrochloric Acid | [1] |
| Reaction Temperature | 95-100 °C | [1] |
| Reaction Time | 3-5 hours | [1] |
| Product | This compound | [1] |
| Melting Point | 76-77 °C | [10][11] |
| Yield | 75-90% | [10][12] |
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound via Hydrolysis of Benzyl Cyanide
References
- 1. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 7. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. US3708529A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]
- 10. Synthesis of Phenylacetic Acid [erowid.org]
- 11. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. scribd.com [scribd.com]
Application Note: HPLC Method for the Quantification of 2-Phenylacetic Acid in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Phenylacetic acid (PAA) is a naturally occurring auxin, a class of phytohormones, found widely in the plant kingdom, often in higher concentrations than the more commonly studied indole-3-acetic acid (IAA).[1][2] PAA plays a significant role in various aspects of plant growth and development, including the promotion of root growth and development.[3] It also possesses antimicrobial properties, suggesting a role in plant defense mechanisms.[2][4] The biosynthesis of PAA originates from the amino acid phenylalanine.[4][5] Given its physiological importance, a robust and reliable method for the quantification of PAA in plant tissues is essential for advancing research in plant physiology, agriculture, and phytopathology.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound in plant tissues. The protocol provides a comprehensive guide from sample extraction to chromatographic analysis and data interpretation.
Principle of the Method The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other endogenous compounds within a complex plant matrix. A C18 column is used as the stationary phase, while a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile) ensures efficient separation.[6] Detection is achieved using a UV detector at a wavelength where PAA exhibits strong absorbance, providing a sensitive and linear response suitable for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound (PAA) reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (85%, analytical grade)[6]
-
Water (HPLC grade or ultrapure)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Liquid nitrogen
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography software for data acquisition and processing.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 15 cm x 4.6 mm, 5 µm particles |
| Mobile Phase | Acetonitrile : 20 mM Phosphoric Acid (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of PAA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation from Plant Tissues This protocol is a general guideline and may require optimization based on the specific plant tissue.
-
Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[2]
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of ice-cold 80% methanol.[7] Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with occasional shaking.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted PAA.
-
Purification (Optional but Recommended): For cleaner samples, a Solid-Phase Extraction (SPE) step can be incorporated. An activated C18 SPE cartridge can be used to bind PAA, followed by washing with a weak organic solvent and elution with methanol.[2]
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]
5. Method Validation The analytical method should be validated for its intended purpose. Key validation parameters include:
-
Linearity: Assessed by injecting a series of standard solutions and constructing a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Accuracy: Evaluated by performing recovery studies. A known amount of PAA standard is spiked into a blank plant matrix extract and the percentage recovery is calculated. Recoveries between 88-109% are considered acceptable.[9]
-
Precision: Assessed by determining the relative standard deviation (%RSD) of replicate measurements of the same sample (intra-day precision) and on different days (inter-day precision). %RSD values < 5% are generally considered acceptable.[10]
Data Presentation
Table 2: Typical Method Validation Parameters
| Validation Parameter | Typical Performance |
|---|---|
| Linearity (r²) | > 0.999[9] |
| Linear Range | 0.5 - 100 µg/mL[9] |
| LOD | 0.01 - 0.47 µg/mL[9][10] |
| LOQ | 0.03 - 0.50 µg/mL[9][10] |
| Accuracy (% Recovery) | 98 - 109%[9][10] |
| Precision (% RSD) | < 5%[10] |
Note: The values presented are representative and should be experimentally determined for the specific matrix and instrumentation used.
Visualizations
Caption: Experimental workflow for PAA quantification in plant tissues.
Caption: Biosynthesis pathway of this compound (PAA) from Phenylalanine.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Phenylacetic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetic acid (PAA) is a significant organic acid present in various biological systems. It is a metabolite of phenylalanine and can also be produced by gut microflora. In humans, elevated levels of PAA and its metabolites can be indicative of certain inborn errors of metabolism, such as phenylketonuria (PKU), and have been associated with neurological conditions and gut dysbiosis. Accurate and robust analytical methods for the quantification of PAA and its metabolites in biological matrices are crucial for clinical diagnostics, disease monitoring, and in the field of drug development for assessing metabolic pathways and potential drug interactions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like this compound and its metabolites, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. This document provides detailed application notes and protocols for the sample preparation, derivatization, and GC-MS analysis of this compound and its key metabolites.
Metabolic Pathway of this compound
This compound is primarily formed from the amino acid phenylalanine through transamination to phenylpyruvic acid, which is then oxidatively decarboxylated. PAA can be further metabolized through conjugation with amino acids, most notably glutamine to form phenylacetylglutamine, or undergo hydroxylation. Understanding this pathway is essential for interpreting the analytical results.
Experimental Protocols
Sample Preparation from Biological Fluids (Urine, Plasma, Serum)
The complex nature of biological matrices requires a thorough sample preparation to remove interferences and concentrate the analytes of interest. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Acidification: To 1 mL of urine, plasma, or serum, add a suitable internal standard (e.g., a deuterated analog of the analyte). Acidify the sample to a pH of approximately 1-2 using hydrochloric acid (HCl).
-
Extraction: Add 5 mL of a water-immiscible organic solvent such as ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of 40-50°C. The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
For plasma or serum, dilute the sample 1:1 (v/v) with 4% phosphoric acid in water.
-
For urine, acidify 1 mL of the sample with a small volume of formic acid and centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to remove particulates.
-
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Pass 1 mL of methanol (B129727) through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1-2 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.
Derivatization: Silylation
To make the non-volatile organic acids amenable to GC-MS analysis, their active hydrogen atoms in the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used and effective silylating agent.
Protocol: Trimethylsilylation with BSTFA + 1% TMCS
-
To the dried extract from the sample preparation step, add 50-100 µL of BSTFA containing 1% TMCS and 50-100 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.
-
Tightly cap the reaction vial.
-
Heat the mixture at 60-80°C for 30-60 minutes in a heating block or oven.
-
Cool the vial to room temperature before injecting the sample into the GC-MS system.
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature of 70-80°C, hold for 2-5 minutes, then ramp at 5-15°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data
The following tables summarize the expected retention indices and key mass spectral fragments for the trimethylsilyl (TMS) derivatives of this compound and its major metabolite, 2-hydroxyphenylacetic acid. This data is crucial for the identification and quantification of these compounds.
Table 1: GC-MS Data for TMS-Derivatized this compound and Metabolite
| Compound | Derivative | Retention Index (RI) | Key Mass Fragments (m/z) |
| This compound | 1 TMS | ~1298[1] | 208 (M+) , 193, 117, 91[1] |
| 2-Hydroxyphenylacetic acid | 2 TMS | Not specified | 296 (M+) , 281, 207, 179[2] |
Table 2: Method Validation Parameters (Example Data)
The following data, adapted from a UHPLC-MS/MS method, provides an example of typical validation parameters.[3][4] Actual values for a GC-MS method should be determined experimentally.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| This compound | 0.3 - 1.0 ng/mL | 1.0 - 3.0 ng/mL | 85 - 105 |
| Metabolites | 0.5 - 5.0 ng/mL | 1.5 - 15.0 ng/mL | 80 - 110 |
Experimental Workflow and Logical Relationships
The overall workflow for the GC-MS analysis of this compound and its metabolites involves a series of sequential steps from sample collection to data analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the robust and reliable GC-MS analysis of this compound and its metabolites in biological samples. Adherence to these detailed methodologies, with appropriate optimization for specific laboratory instrumentation and matrices, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible quantitative data. This is essential for advancing our understanding of metabolic pathways, diagnosing and monitoring diseases, and supporting the development of new therapeutic agents.
References
- 1. Applying in-silico retention index and mass spectra matching for identification of unknown metabolites in accurate mass GC-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. 2-Hydroxybenzeneacetic acid, 2TMS derivative [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. CID 450579 | C8H9NO2 | CID 450579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Phenylacetic Acid from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of 2-phenylacetic acid (PAA), a significant precursor in the synthesis of penicillin G and a valuable natural flavor and fragrance compound, from microbial fermentation broths. The protocols outlined below are based on established solvent extraction methodologies.
Introduction
This compound is a carboxylic acid naturally produced by various microorganisms, including bacteria, fungi, and yeast, often as a metabolite of phenylalanine.[1][2][3] Its extraction and purification from fermentation cultures are critical steps in its commercial production for the pharmaceutical and food industries. The choice of extraction protocol can significantly impact the final yield and purity of the PAA. This application note details a widely used and effective liquid-liquid extraction method.
Microbial Production of this compound
Several microbial species are known to produce PAA. For instance, various Pseudomonas species can convert L-phenylalanine to PAA.[4][5] The biotransformation of 2-phenylethanol (B73330) to PAA by Gluconobacter oxydans and Acetobacter aceti has also been reported.[6] Additionally, Bacillus species, such as Bacillus megaterium and Bacillus licheniformis, have been identified as PAA producers.[7][8] The biosynthetic pathway in many bacteria involves the transamination of phenylalanine to phenylpyruvic acid, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to this compound.[2]
Extraction Protocols
The most common method for isolating PAA from microbial cultures is solvent extraction, which takes advantage of the differential solubility of PAA in an organic solvent compared to the aqueous fermentation broth.
Protocol 1: Solvent Extraction using Ethyl Acetate (B1210297)
This protocol is a widely cited method for the recovery of PAA from fermentation broths.[4][5][9]
Materials:
-
Fermentation broth containing this compound
-
Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄) to adjust pH
-
Ethyl acetate (extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for further purification)
Procedure:
-
Acidification of Fermentation Broth:
-
At the end of the fermentation period (which can range from 60 to 300 hours), acidify the fermentation broth to a pH of 2.[4][5][9] This is a critical step to protonate the carboxylate group of PAA, making it more soluble in the organic solvent.
-
Slowly add concentrated HCl or 85% H₃PO₄ while monitoring the pH with a calibrated pH meter.[5]
-
-
Solvent Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.[5]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate containing PAA), and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of fresh ethyl acetate to maximize the recovery of PAA.[5]
-
-
Washing and Drying:
-
Combine all the organic extracts.
-
Wash the combined organic phase twice with a saturated aqueous sodium chloride solution (brine).[5] This step helps to remove residual water and some water-soluble impurities.
-
Drain the brine solution after each wash.
-
Dry the organic phase by adding anhydrous sodium sulfate or magnesium sulfate and swirling until the drying agent no longer clumps together.
-
Filter the dried organic phase to remove the drying agent.
-
-
Solvent Evaporation and Product Recovery:
-
Purification (Optional):
Protocol 2: Alternative Solvent Extraction using tert-Butyl Methyl Ether
This protocol provides an alternative solvent for extraction which can be advantageous in certain applications.
Materials:
-
Fermentation broth containing this compound
-
Hydrochloric acid (HCl)
-
tert-Butyl methyl ether (extraction solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidification:
-
Adjust the cell-free culture broth to pH 2 with HCl.[10]
-
-
Extraction:
-
Extract the acidified broth twice with an equal volume of tert-butyl methyl ether.[10]
-
Follow the same procedure for mixing and separation as described in Protocol 1.
-
-
Solvent Removal:
-
Combine the organic phases.
-
Evaporate the organic solvent to dryness to obtain the PAA residue.[10]
-
Data Presentation
| Parameter | Ethyl Acetate Extraction | tert-Butyl Methyl Ether Extraction | Reference |
| Starting Material | Pseudomonas gladioli var gladioli culture | Fungal culture | [5],[10] |
| pH of Broth | 2 | 2 | [5],[10] |
| Extraction Solvent | Ethyl Acetate | tert-Butyl Methyl Ether | [5],[10] |
| Number of Extractions | 3 | 2 | [5],[10] |
| Reported Purity | 99.3% after distillation | 98% (as 2-hydroxyphenylacetic acid) | [5],[10] |
| Final Product Form | Distilled liquid/solid | Solid residue | [5],[10] |
Visualizations
Biosynthetic Pathway of this compound
Caption: Microbial biosynthesis of this compound from L-phenylalanine.
Experimental Workflow for PAA Extraction
References
- 1. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0672755A2 - Fermentation process for preparing phenylacetic acid using phenylalanine as a starting material - Google Patents [patents.google.com]
- 5. US5420022A - Fermentation process for preparing phenylacetic acid using phenylalanine as a starting material - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5739017A - Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents [patents.google.com]
Application of 2-Phenylacetic Acid in Penicillin G Production: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2-phenylacetic acid (PAA) as a crucial precursor in the fermentative production of Penicillin G by the filamentous fungus Penicillium chrysogenum.
Introduction: The Role of this compound
Penicillin G, also known as benzylpenicillin, is a cornerstone of antibiotic therapy. Its biosynthesis by Penicillium chrysogenum is a complex process that can be directed towards the production of specific penicillin variants through the addition of side-chain precursors to the fermentation medium. This compound is the direct and essential precursor for the benzyl (B1604629) side chain that characterizes Penicillin G.[1][2] During fermentation, PAA is supplied to the culture, taken up by the fungal mycelium, and enzymatically incorporated into the penicillin molecule.
The supplementation of the fermentation medium with PAA is a critical step in maximizing the yield of Penicillin G. However, PAA can also be toxic to P. chrysogenum at high concentrations, leading to reduced biomass and penicillin production.[3] Therefore, a carefully controlled feeding strategy is paramount for a successful fermentation process.
Biosynthesis and Metabolism of this compound in P. chrysogenum
The journey of this compound from the fermentation broth to its incorporation into Penicillin G involves several key steps:
-
Uptake: PAA enters the fungal cell from the medium primarily through passive diffusion of its protonated form across the plasma membrane.[4][5][6][7] The uptake rate is generally not considered a rate-limiting step in Penicillin G biosynthesis.[6]
-
Activation: Once inside the cell, PAA is activated to its CoA thioester, phenylacetyl-CoA. This activation is a prerequisite for its incorporation into the penicillin molecule.[5]
-
Incorporation: The final step in the Penicillin G biosynthetic pathway involves the enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT). This enzyme catalyzes the exchange of the L-α-aminoadipyl side chain of the intermediate Isopenicillin N (IPN) with the phenylacetyl group from phenylacetyl-CoA, yielding Penicillin G.
-
Catabolism: P. chrysogenum can also metabolize PAA, primarily through the homogentisate (B1232598) pathway, as a detoxification mechanism.[8][9][10] This catabolic process begins with the hydroxylation of PAA to 2-hydroxyphenylacetate. In high-yielding industrial strains, the degradation of PAA is often minimized to ensure its efficient use for Penicillin G synthesis.
Below is a diagram illustrating the uptake and metabolic fate of this compound in P. chrysogenum.
Caption: Uptake and metabolic pathways of this compound in Penicillin G production.
Quantitative Data: Effect of PAA Concentration on Penicillin G Production
The concentration of this compound in the fermentation medium has a direct and significant impact on the final yield of Penicillin G. The following tables summarize quantitative data from various studies.
| PAA Concentration in Seed Fermenter (g/L) | Relative Penicillin G Production | Reference |
| 0.0 | Baseline | [2] |
| 0.2 | Increased | [2] |
| 0.4 | Maximum | [2] |
| 0.6 | Decreased from maximum | [2] |
| PAA Concentration in Production Medium (g/L) | Carbon Source | Final Penicillin G Concentration (g/L) | Reference |
| 0.0 | Lactose | 0.107 | [11] |
| 0.6 | Lactose | 2.565 | [11] |
| 0.0 | Potato Dextrose Broth (PDB) | 0.425 | [11] |
| 0.6 | Potato Dextrose Broth (PDB) | 0.470 | [11] |
Experimental Protocols
This section provides detailed protocols for the production of Penicillin G using P. chrysogenum with this compound as a precursor.
Culture and Inoculum Preparation
A high-yielding strain of P. chrysogenum is essential for successful Penicillin G production.
Protocol 4.1.1: Culture Maintenance
-
Maintain stock cultures of P. chrysogenum on slants of a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or M2 agar.
-
Incubate the slants at 24-25°C for 5-7 days to allow for sufficient sporulation.
-
Store the sporulated slants at 4°C for short-term storage or in liquid nitrogen for long-term preservation.
Protocol 4.1.2: Inoculum Preparation
-
Prepare a spore suspension by washing a heavily sporulated agar slant with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the seed culture in a shaker incubator at 25°C and 200-250 rpm for 48-72 hours.
Fermentation
A fed-batch fermentation strategy is typically employed for Penicillin G production to maintain optimal growth and precursor concentration.
Protocol 4.2.1: Fermentation Medium Preparation
A typical production medium for Penicillin G fermentation has the following composition per liter:
| Component | Concentration (g/L) |
| Lactose | 30 |
| Corn Steep Liquor Solids | 30 |
| Glucose | 5 |
| Sodium Nitrate (NaNO₃) | 3 |
| Calcium Carbonate (CaCO₃) | 3 |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.25 |
| Zinc Sulfate (ZnSO₄) | 0.044 |
| This compound (added during fermentation) | 0.5 (initial) |
Note: The pH of the medium should be adjusted to 5.5-6.0 before sterilization.
Protocol 4.2.2: Fed-Batch Fermentation
-
Sterilize the production fermenter containing the fermentation medium.
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation temperature at 25-26°C.
-
Provide continuous aeration and agitation to ensure sufficient dissolved oxygen levels.
-
After an initial growth phase (approximately 40 hours), begin the fed-batch addition of a sterile this compound solution. A common strategy is to maintain the PAA concentration in the broth between 0.05 and 0.15 g/L.
-
Monitor and control the pH of the fermentation broth, maintaining it between 6.8 and 7.4 during the production phase.
-
The fermentation is typically carried out for 120-180 hours.
Downstream Processing: Extraction and Purification of Penicillin G
Penicillin G is an extracellular product, which simplifies its extraction from the fermentation broth.
Protocol 4.3.1: Penicillin G Extraction
-
At the end of the fermentation, cool the broth to 5-10°C to minimize penicillin degradation.
-
Separate the fungal mycelium from the broth by filtration or centrifugation.
-
Adjust the pH of the clarified broth to 2.0-2.5 with a mineral acid (e.g., sulfuric acid). This converts the penicillin salt to its acid form, which is soluble in organic solvents.
-
Immediately extract the acidified broth with a cold organic solvent such as butyl acetate (B1210297) or amyl acetate in a 1:3 or 1:4 solvent-to-broth ratio.
-
Separate the organic phase containing the Penicillin G.
-
Back-extract the penicillin from the organic phase into an aqueous buffer at a pH of 7.0-7.5. This converts the penicillin back to its more stable salt form.
-
The resulting aqueous solution contains a concentrated and partially purified Penicillin G salt.
Analytical Methods
Protocol 4.4.1: HPLC Analysis of Penicillin G and this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Penicillin G and PAA in fermentation samples.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific column and desired separation.
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Standard Preparation: Prepare standard solutions of Penicillin G and this compound of known concentrations to generate a calibration curve for quantification.
Experimental and Analytical Workflow
The following diagram outlines the complete workflow for Penicillin G production and analysis.
Caption: Overall workflow for Penicillin G production and analysis.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. ejournal.undip.ac.id [ejournal.undip.ac.id]
using 2-phenylacetic acid as a building block in organic synthesis
Application Notes and Protocols: 2-Phenylacetic Acid as a Versatile Building Block in Organic Synthesis
Introduction
This compound (PAA), also known as α-toluic acid, is a fundamental organic compound featuring a phenyl group attached to a carboxylic acid moiety via a methylene (B1212753) bridge.[1][2][3] Its structural simplicity belies its remarkable versatility as a synthetic precursor. For researchers, scientists, and drug development professionals, PAA serves as a crucial starting material for a diverse array of molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.[4][5] It is a key component in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), penicillin antibiotics, and various perfumes.[1][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound in key organic transformations.
Core Synthetic Applications
This compound's reactivity is centered around its carboxylic acid group, which can be readily transformed into a variety of functional groups. The adjacent benzylic position also offers a site for further functionalization, making it a highly adaptable building block.
Figure 1: Key synthetic transformations starting from this compound.
Amide Bond Formation
The conversion of this compound to phenylacetamides is a cornerstone reaction, critical for the synthesis of numerous pharmaceuticals, most notably the penicillin family of antibiotics where the phenylacetamido group is a key structural feature.[4] Direct amidation methods are often preferred for their efficiency and atom economy.
Data Summary: Catalytic Direct Amidation of this compound
| Catalyst System | Amine Substrate | Conditions | Yield (%) | Reference |
| B(OCH₂CF₃)₃ (2 equiv) | Benzylamine (B48309) | MeCN, 80°C, 15 h | 91 | [6] |
| NiCl₂ (10 mol%) | Benzylamine | Toluene (B28343), 110°C, 20 h | 85 | [7] |
| TiCp₂Cl₂ (10 mol%) | Various Amines | THF, 70°C, 48 h | 95 | [8] |
| ortho-iodo arylboronic acid (10 mol%) | Various Amines | Mol. Sieves (4Å), r.t. | 64 | [8] |
Esterification for Fragrances and Intermediates
Phenylacetate esters are highly valued in the fragrance industry for their pleasant, honey-like, and floral scents.[5][9] These esters are typically synthesized via Fischer esterification or by using solid-supported acid catalysts, which offer environmental benefits and easier product purification.
Data Summary: Esterification of this compound
| Alcohol | Catalyst / Method | Conditions | Yield (%) | Reference |
| Ethanol | H₂SO₄ / Benzyl (B1604629) Cyanide Hydrolysis | Reflux, 6-7 h | 83-87 | [10] |
| p-Cresol (B1678582) | Al³⁺-montmorillonite nanoclay | Toluene, Reflux, 6 h | 58 | [11] |
| Various Alcohols | Amberlyst-15 (10 mol%) | 110°C, 6 h | ~80 | [12] |
Synthesis of β-Lactams
This compound is a precursor for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics.[4] The classic approach involves the [2+2] cycloaddition between a ketene (derived from PAA) and an imine, known as the Staudinger reaction.[13] This pathway is fundamental in medicinal chemistry and drug development.
Figure 2: Synthetic pathway for β-lactam synthesis from this compound.
Protocol 1: Nickel-Catalyzed Direct Amidation of this compound
This protocol describes an efficient, direct amidation of this compound with benzylamine using a simple nickel(II) chloride catalyst.[7]
Materials and Equipment:
-
This compound (PAA)
-
Benzylamine
-
Nickel(II) chloride (NiCl₂)
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (1 M solution)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (2.0 mmol, 272 mg) in toluene (20 mL) in a round-bottom flask, add NiCl₂ (0.2 mmol, 26 mg, 10 mol%).
-
Initial Heating: Stir the mixture at 80°C for 10 minutes.
-
Amine Addition: Add benzylamine (2.4 mmol, 257 mg, 261 µL) to the reaction mixture.
-
Reaction: Seal the vessel and increase the temperature to 110°C. Stir the mixture vigorously for 20 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst, washing the filter cake with ethyl acetate.
-
Aqueous Workup: Combine the filtrates and wash sequentially with 1 M HCl and then saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 3: Experimental workflow for NiCl₂-catalyzed direct amidation.
Protocol 2: Solid Acid Catalyzed Esterification
This protocol provides a general, environmentally friendly method for synthesizing phenylacetate esters using a solid acid catalyst like Amberlyst-15, which can be easily removed by filtration.[12]
Materials and Equipment:
-
This compound (PAA)
-
Alcohol (e.g., ethanol, benzyl alcohol; used in excess)
-
Amberlyst-15 (or other solid acid catalyst)
-
Toluene (optional, can be used as solvent)
-
Sodium bicarbonate (5% solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with Dean-Stark trap (if water removal is needed) and reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), the desired alcohol (30-50 mmol, 3-5 equivalents), and Amberlyst-15 (10 mol% by weight relative to PAA). The excess alcohol can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the alcohol) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For higher boiling alcohols, a Dean-Stark trap can be used to remove the water byproduct and drive the equilibrium.
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to remove the solid Amberlyst-15 catalyst. Wash the catalyst with a small amount of ethyl acetate or the solvent used.
-
Solvent Removal: If a solvent was used or if excess alcohol is volatile, remove it under reduced pressure.
-
Aqueous Workup: Dissolve the residue in ethyl acetate. Wash the organic solution with 5% NaHCO₃ solution to remove any unreacted PAA, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the product by vacuum distillation or column chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ScenTree - Phenylacetic acid (CAS N° 103-82-2) [scentree.co]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 2-Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 2-phenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following sections detail established analytical techniques, provide step-by-step experimental protocols, and offer a comparative summary of their performance.
Introduction to Purity Assessment of this compound
This compound (2-PAA) is a monocarboxylic acid used in the production of pharmaceuticals such as penicillin G and diclofenac.[1] Its purity is a critical quality attribute, as impurities can affect the efficacy, safety, and stability of the final drug product. Common impurities may include starting materials, by-products from the synthesis process, and degradation products. Therefore, robust analytical methods are essential for the accurate determination of 2-PAA purity and for the identification and quantification of any impurities.
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on factors such as the expected impurities, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.
Data Summary
The following table summarizes typical performance characteristics for common analytical methods used for the analysis of organic acids, providing an estimation for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL (for 2-hydroxyphenylacetic acid)[2] | ~0.03 mmol/mol creatinine (B1669602) (for 2-hydroxyphenylacetic acid)[2] | 0.15 - 0.39 ng/mL (for 2-hydroxyphenylacetic acid)[2] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL (for 2-hydroxyphenylacetic acid)[2] | Typically > LOD[2] | 0.5 - 1.0 ng/mL (for 2-hydroxyphenylacetic acid)[2] |
| Accuracy (% Recovery) | 98 - 102% (typical) | Variable, often requires internal standards[2] | 95 - 115% (for 2-hydroxyphenylacetic acid)[2] |
| Precision (%RSD) | < 2% | < 15% | < 5% |
Note: The quantitative data for LOD, LOQ, and accuracy are based on studies of the structurally similar compound 2-hydroxyphenylacetic acid and should be considered as an estimate for this compound.[2] Method validation is required for specific applications.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. A UV detector is used for quantification.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 215 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
Principle: The acidic functional group of this compound is derivatized to form a more volatile ester or silyl (B83357) derivative. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer.
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., non-polar or medium-polarity)
-
Helium (carrier gas)
-
Derivatization agent (e.g., a silylating agent like BSTFA, or an alkylating agent)
-
This compound and potential impurity reference standards
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a vial.
-
Add a suitable solvent and the derivatization reagent.
-
Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: Helium at a constant flow rate
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at a lower temperature and ramp up to a higher temperature).
-
Ionization: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Ion Trap
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library of known spectra and their retention times with those of reference standards. Quantify impurities using an internal standard method.
Visualization of Workflows and Relationships
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a this compound sample.
References
Application Notes and Protocols: The Utility of 2-Phenylacetic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Phenylacetic acid (PAA) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its structural motif, featuring a phenyl group attached to a carboxymethyl moiety, is prevalent in numerous drug classes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Synthesis of Penicillin G: A Key Antibiotic
This compound is a vital precursor in the industrial production of Penicillin G (Benzylpenicillin), a widely used antibiotic. In the fermentation process using the fungus Penicillium chrysogenum, this compound is supplied as a side-chain precursor, which is then incorporated into the final antibiotic structure.[1][2][3][4][5]
Signaling Pathway: Biosynthesis of Penicillin G
The following diagram illustrates the role of this compound in the final step of Penicillin G biosynthesis.
Caption: Biosynthetic pathway of Penicillin G from this compound.
Experimental Protocol: Fermentation of Penicillium chrysogenum for Penicillin G Production
This protocol is a generalized procedure for the fermentative production of Penicillin G, where this compound is a key feed component.
Materials:
-
Penicillium chrysogenum spores
-
Liquid medium (e.g., 3 g KH2PO4, 35 g glucose, 3.5 g ammonium (B1175870) acetate, 0.25 g MgSO4·7H2O, 0.1 g FeSO4·7H2O, 0.5 g Na2SO4, dissolved in 1 L distilled water)[5]
-
This compound solution (e.g., 0.75 g/L added to the medium)[5]
-
Shaking incubator
-
Fermenter
Procedure:
-
Inoculate a sterile liquid medium with spores of P. chrysogenum.
-
Incubate the culture at approximately 24-30°C for up to 10 days in a shaking incubator to generate biomass.[5][6]
-
Transfer the seed culture to a larger fermenter containing the production medium.
-
During the fermentation, feed a solution of this compound in small amounts to the medium.[2] This is crucial as high concentrations can be toxic to the fungus.[6]
-
Monitor the fermentation for parameters such as pH, dissolved oxygen, and glucose concentration.
-
After the fermentation is complete, harvest the culture broth and separate the mycelium from the liquid containing Penicillin G.
-
Extract and purify Penicillin G from the culture filtrate.
Quantitative Data: Penicillin G Production
| Parameter | Value | Reference |
| Initial this compound Concentration | 0.40 g/L | [6] |
| Penicillin Yield | 316 units/ml | [6] |
| Fermentation Time | 7 days | [6] |
| Incubation Temperature | 24 °C | [6] |
Synthesis of Phenobarbital: An Anticonvulsant Drug
This compound is a key intermediate in one of the classical synthetic routes to Phenobarbital, a widely used anticonvulsant and sedative.[7][8] The synthesis typically begins with benzyl (B1604629) chloride, which is converted to benzyl cyanide and then hydrolyzed to this compound.[7]
Synthetic Pathway: From this compound to Phenobarbital
The following diagram outlines the multi-step synthesis of Phenobarbital starting from this compound.
Caption: Synthetic route to Phenobarbital from this compound.
Experimental Protocol: Synthesis of Phenobarbital
This protocol describes a common laboratory synthesis of Phenobarbital from diethyl ethylphenylmalonate, which is derived from this compound.
Materials:
-
Diethyl ethylphenylmalonate
-
Urea
-
Sodium methoxide (B1231860)
-
Ethanol (anhydrous)
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous ethanol in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution and stir.[8]
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[8][9]
-
Heat the reaction mixture to reflux to drive the condensation and cyclization reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Work up the reaction by acidification with hydrochloric acid to precipitate the crude phenobarbital.[8]
-
Filter the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[8]
Quantitative Data: Phenobarbital Synthesis
| Parameter | Value | Reference |
| Yield | 17.45% (highest reported in one study) | [9] |
| Reactants | Diethyl ethylphenylmalonate, Urea, Sodium Methoxide | [9] |
Synthesis of 2-Phenylacetamide (B93265): A Versatile Intermediate
2-Phenylacetamide is a direct derivative of this compound and serves as an important intermediate in the synthesis of various pharmaceuticals.[10]
Synthetic Pathway: this compound to 2-Phenylacetamide
The following diagram shows the conversion of this compound to 2-phenylacetamide via an acid chloride intermediate.
Caption: Synthesis of 2-Phenylacetamide from this compound.
Experimental Protocol: Synthesis of Phenylacetyl Chloride from this compound
This protocol details the conversion of this compound to its more reactive acid chloride.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Benzene (as solvent, optional)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place one mole of this compound.
-
Add 2 to 2.5 moles of oxalyl chloride.[11] The reaction can also be carried out in a solvent like benzene.[11]
-
If no immediate gas evolution is observed, gently warm the mixture to initiate the reaction.
-
Once the reaction starts, it may proceed spontaneously for 15-20 minutes.
-
After the initial reaction subsides, reflux the mixture for about 2 hours.[11]
-
Distill the reaction mixture, first at atmospheric pressure to remove excess oxalyl chloride, and then under reduced pressure to obtain the phenylacetyl chloride.[11]
Quantitative Data: Phenylacetyl Chloride Synthesis
| Reactants | Molar Ratio | Yield | Boiling Point | Reference |
| This compound | 1 | 74% | 100°C / 12 mmHg | [11] |
| Oxalyl chloride | 2.5 | [11] |
Experimental Protocol: Synthesis of 2-Phenylacetamide from Phenylacetyl Chloride
Materials:
-
Phenylacetyl chloride
-
Ammonia or ammonium salts
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve phenylacetyl chloride in an anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with stirring.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-phenylacetamide by recrystallization.
Precursor for Anti-Inflammatory Drugs (e.g., Diclofenac)
This compound and its derivatives are foundational structures for a number of non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac.[3][12] The synthesis often involves the modification of the phenyl ring and the carboxylic acid moiety.
Logical Relationship: this compound as a Scaffold for NSAIDs
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Drug precursors - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis of Phenobarbital [maxbrainchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. thaiscience.info [thaiscience.info]
- 10. nbinno.com [nbinno.com]
- 11. brainly.in [brainly.in]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Catabolism of 2-Phenylacetic Acid in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to investigate the bacterial catabolism of 2-phenylacetic acid (PAA). Understanding these pathways is crucial for applications in bioremediation, biotechnology, and as a potential target for novel antimicrobial agents.[1][2][3]
Introduction to Phenylacetic Acid Catabolism in Bacteria
Phenylacetic acid is a central intermediate in the degradation of numerous aromatic compounds, including the amino acid phenylalanine.[4][5][6] Bacteria have evolved a specialized catabolic pathway, primarily encoded by the paa gene cluster, to utilize PAA as a sole carbon and energy source.[4][7][8] This pathway transforms PAA into central metabolic intermediates, such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4][9][10] The study of this pathway is significant as it is present in approximately 16% of sequenced bacterial genomes and has been implicated in bacterial pathogenicity and antibiotic resistance.[2][3]
The core aerobic pathway for PAA degradation involves a series of enzymatic steps, beginning with the activation of PAA to phenylacetyl-CoA (PAA-CoA). This is followed by the epoxidation of the aromatic ring, isomerization to an oxepin, hydrolytic ring cleavage, and subsequent β-oxidation-like steps.[4][5][6]
Key Methods for Studying PAA Catabolism
Several key methodologies are employed to elucidate the genetic and biochemical intricacies of the PAA catabolic pathway. These include genetic analysis, metabolite analysis, enzyme assays, and gene expression studies.
Application Note 1: Genetic Analysis of the paa Gene Cluster
Genetic analysis is fundamental to understanding the organization and function of the genes involved in PAA catabolism. The paa genes are often clustered together in operons, facilitating their coordinated regulation.[7][11]
Key applications include:
-
Identification and sequencing of paa genes: To understand the genetic blueprint of the catabolic pathway in a specific bacterium.
-
Creation of gene knockout mutants: To determine the essentiality of individual paa genes for PAA degradation.[8][9]
-
Functional complementation: To confirm the function of a specific paa gene by restoring the PAA degradation phenotype in a mutant strain.[7][12]
-
Phylogenetic analysis: To study the evolutionary relationships and potential for horizontal gene transfer of the PAA degradation pathway among different bacterial species.[13]
Application Note 2: Metabolite Analysis to Identify Pathway Intermediates
Identifying and quantifying the metabolic intermediates of the PAA pathway is crucial for confirming the proposed catabolic route. The use of isotopically labeled substrates is a powerful tool in these studies.[4]
Key applications include:
-
Tracking the fate of PAA: Using 13C- or 14C-labeled PAA to follow its conversion through the pathway.[4]
-
Identification of novel metabolites: Analysis of culture supernatants or cell extracts to discover new intermediates or side products.
-
Quantification of pathway flux: Measuring the concentration of key intermediates over time to understand the kinetics of the pathway.
Application Note 3: Enzymatic Assays for Functional Characterization
Enzyme assays are essential for characterizing the biochemical properties of the individual enzymes involved in the PAA catabolic pathway.
Key applications include:
-
Determining enzyme activity: Measuring the rate of substrate conversion to product under specific conditions.
-
Substrate specificity: Testing the ability of an enzyme to act on different substrates.
-
Kinetic analysis: Determining key enzymatic parameters such as Km and Vmax.
-
Investigating regulatory mechanisms: Studying how enzyme activity is affected by potential inhibitors or activators.
Application Note 4: Gene Expression Analysis to Study Regulation
The expression of the paa genes is tightly regulated to ensure that the enzymes are only produced when PAA or a related inducer is present.[1] Gene expression studies help to unravel these regulatory networks.
Key applications include:
-
Quantifying paa gene expression: Using techniques like quantitative real-time PCR (qRT-PCR) to measure the levels of paa gene transcripts under different growth conditions.[14]
-
Identifying regulatory proteins: Using techniques like electrophoretic mobility shift assays (EMSA) and DNase I footprinting to identify transcription factors that bind to the promoter regions of paa genes.[1]
-
Understanding the role of inducers: Investigating how the presence of PAA or its metabolites influences the expression of the paa operon.
Experimental Protocols
Protocol 1: Bacterial Growth Assay with Phenylacetic Acid as the Sole Carbon Source
Principle: This protocol is used to assess the ability of a bacterial strain to utilize PAA for growth. Growth is typically monitored by measuring the optical density of the bacterial culture over time.
Materials:
-
Bacterial strain of interest (wild-type and mutant strains)
-
Minimal medium (e.g., M9 minimal medium)
-
Phenylacetic acid (PAA) stock solution (e.g., 1 M in ethanol, filter-sterilized)
-
Sterile culture tubes or microplates
-
Incubator shaker
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in a rich medium (e.g., LB broth).
-
Wash the bacterial cells twice with sterile minimal medium to remove any residual rich medium. Resuspend the cells in minimal medium.
-
Inoculate fresh minimal medium containing a defined concentration of PAA (e.g., 5 mM) as the sole carbon source with the washed bacterial culture to an initial optical density at 600 nm (OD600) of 0.05.
-
As a negative control, inoculate minimal medium without any carbon source. As a positive control, use a readily metabolizable carbon source like glucose.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
Data Presentation:
| Strain | Carbon Source | Maximum OD600 | Doubling Time (h) |
| Wild-type | PAA (5 mM) | 1.2 ± 0.1 | 4.5 ± 0.3 |
| Wild-type | Glucose (10 mM) | 1.8 ± 0.2 | 2.0 ± 0.1 |
| paaA mutant | PAA (5 mM) | 0.1 ± 0.02 | No significant growth |
| paaA mutant | Glucose (10 mM) | 1.7 ± 0.1 | 2.1 ± 0.1 |
Table 1: Representative data from a bacterial growth assay.
Protocol 2: Preparation of Cell-Free Extracts for Enzyme Assays
Principle: This protocol describes the preparation of crude cell-free extracts containing the enzymes of the PAA catabolic pathway. These extracts can then be used for various enzyme assays.
Materials:
-
Bacterial culture grown in the presence of PAA to induce the expression of paa genes.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol)
-
DNase I
-
Protease inhibitor cocktail
-
Sonciator or French press
-
High-speed refrigerated centrifuge
Procedure:
-
Grow a bacterial culture (e.g., 1 L) in a suitable medium containing PAA as an inducer to mid-log phase.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold lysis buffer.
-
Resuspend the cell pellet in a small volume of lysis buffer (e.g., 10 mL).
-
Add lysozyme (to a final concentration of 1 mg/mL), DNase I (to a final concentration of 10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice or by passing them through a French press.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Use the cell-free extract immediately for enzyme assays or store it at -80°C.
Protocol 3: Spectrophotometric Assay for Phenylacetyl-CoA Ligase (PaaK) Activity
Principle: The activity of Phenylacetyl-CoA ligase (PaaK), the first enzyme in the pathway, can be measured by monitoring the PAA-dependent formation of AMP from ATP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to PaaK activity.
Materials:
-
Cell-free extract containing PaaK
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phenylacetic acid (PAA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ATP (e.g., 2 mM), CoA (e.g., 0.5 mM), MgCl2 (e.g., 5 mM), PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units), and LDH (e.g., 10 units).
-
Add the cell-free extract to the cuvette and incubate for 2-3 minutes at 30°C to allow for the depletion of any endogenous pyruvate.
-
Initiate the reaction by adding PAA (e.g., to a final concentration of 1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε340 for NADH = 6.22 mM-1cm-1).
Data Presentation:
| Enzyme | Specific Activity (nmol/min/mg protein) | Km for PAA (µM) |
| PaaK (Wild-type) | 150 ± 15 | 50 ± 5 |
| PaaK (Purified) | 1200 ± 100 | 45 ± 4 |
Table 2: Representative kinetic data for Phenylacetyl-CoA ligase (PaaK).
Protocol 4: Reverse Transcription-Quantitative PCR (RT-qPCR) for paa Gene Expression
Principle: RT-qPCR is a sensitive method to quantify the transcript levels of specific paa genes in response to different conditions, such as the presence or absence of PAA.
Materials:
-
Bacterial cells grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green or a probe)
-
Gene-specific primers for the target paa gene and a housekeeping gene (for normalization)
-
qPCR instrument
Procedure:
-
Grow bacterial cultures to the desired growth phase under inducing (with PAA) and non-inducing (without PAA) conditions.
-
Harvest the cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent).
-
Extract total RNA from the bacterial cells using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers for the target paa gene and a housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation:
| Gene | Condition | Fold Change in Expression (relative to no PAA) |
| paaA | + PAA (5 mM) | 61 ± 5 |
| paaK | + PAA (5 mM) | 27 ± 3 |
| gyrB (housekeeping) | + PAA (5 mM) | 1.0 ± 0.1 |
Table 3: Representative RT-qPCR data for the expression of paa genes in Phaeobacter gallaeciensis grown with phenylalanine, which is metabolized to PAA.[14]
Mandatory Visualizations
Caption: Aerobic catabolic pathway of this compound in bacteria.
Caption: General experimental workflow for studying PAA catabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic analysis of phenylacetic acid catabolism in Arthrobacter oxydans CECT386 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Investigating the Bacteriostatic Activity of 2-Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration and development of novel antimicrobial agents. 2-Phenylacetic acid (PAA) and its derivatives have garnered interest due to their potential bacteriostatic and bactericidal properties.[1][2] PAA is a natural compound produced by various microorganisms and is known to inhibit the growth of competing species.[1] The antimicrobial effect of PAA and its derivatives is believed to be linked to their ability to interact with and disrupt bacterial cell membranes, interfere with cellular metabolism, and inhibit protein synthesis.[3][4][5][6]
These application notes provide detailed protocols for the systematic investigation of the bacteriostatic activity of this compound derivatives. The described methods, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental in antimicrobial drug discovery and development.
Key Experimental Protocols
The following protocols outline the standard procedures to determine the bacteriostatic and bactericidal efficacy of this compound derivatives.
Materials and Reagents
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)
-
Mueller-Hinton Agar (MHA)[8]
-
Sterile saline solution (0.9% NaCl)
-
Sterile 96-well microtiter plates[9]
-
Sterile Petri dishes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds (if necessary)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Preparation of Bacterial Inoculum
-
From a fresh overnight culture of the test bacterium on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
For broth microdilution, dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL. A further 1:2 dilution will occur in the microtiter plate wells, resulting in a final concentration of 5 x 10⁵ CFU/mL.[9][10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]
-
Preparation of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Further dilutions should be made in MHB to achieve a concentration that is twice the desired final starting concentration.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the prepared test compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without test compound).
-
Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[9][11] Growth is indicated by turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13]
-
Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto the surface of a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in no colony growth on the MHA plate, indicating a 99.9% or greater kill rate.[12][14]
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in clearly structured tables for easy comparison of the activity of different this compound derivatives against various bacterial strains.
Table 1: MIC and MBC of this compound Derivatives against Representative Bacterial Strains
| Compound | Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 1 | This compound | S. aureus | 128 | 256 |
| E. coli | 256 | >512 | ||
| 2 | 4-Hydroxy-2-phenylacetic acid | S. aureus | 64 | 128 |
| E. coli | 128 | 256 | ||
| 3 | 4-Chloro-2-phenylacetic acid | S. aureus | 32 | 64 |
| E. coli | 64 | 128 | ||
| Positive Control | Ampicillin | S. aureus | 0.5 | 1 |
| E. coli | 2 | 4 |
Visualizations
Diagrams illustrating the experimental workflow and the proposed mechanism of action can aid in the understanding and execution of the protocols.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of Action of this compound Derivatives.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Industrial Synthesis of Phenylacetic Acid via Toluene Carbonylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a vital intermediate in the pharmaceutical, agrochemical, and fragrance industries. It serves as a precursor for the synthesis of numerous active pharmaceutical ingredients, including penicillin G, diclofenac, and other non-steroidal anti-inflammatory drugs (NSAIDs). Traditional industrial syntheses of PAA have often involved multi-step processes with hazardous reagents. The direct carbonylation of toluene (B28343) represents a more atom-economical and environmentally benign approach to PAA synthesis. This document provides detailed application notes and protocols for the palladium-catalyzed carbonylation of toluene to produce phenylacetic acid, focusing on methodologies suitable for industrial applications.
The process involves a two-step sequence:
-
Palladium-catalyzed Carbonylation : Toluene is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant to form a phenylacetic acid ester.
-
Hydrolysis : The resulting ester is then hydrolyzed to yield phenylacetic acid.
Reaction Principle
The core of this synthetic route is the transition metal-catalyzed activation of a benzylic C(sp³)–H bond in toluene, followed by the insertion of carbon monoxide and subsequent trapping with an alcohol. The use of an oxidant is crucial for the initiation of the catalytic cycle.
Experimental Protocols
The following protocols are based on established patent literature for the synthesis of phenylacetic acid esters from toluene, followed by hydrolysis.[1]
Part 1: Synthesis of Phenylacetic Acid Esters via Toluene Carbonylation
Materials and Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.
-
Toluene (substrate)
-
Alcohol (e.g., methanol, ethanol, n-butanol)
-
Di-tert-butyl peroxide (oxidant)
-
Pd(Xantphos)Cl₂ (catalyst)
-
Carbon monoxide (CO) gas (high purity)
-
Organic solvent for purification (e.g., for column chromatography)
-
Standard laboratory glassware
General Procedure:
-
To a high-pressure reaction kettle, add toluene, the corresponding alcohol, di-tert-butyl peroxide, and the Pd(Xantphos)Cl₂ catalyst.
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 120°C) with constant stirring.
-
Maintain the reaction at this temperature and pressure for the specified duration (e.g., 16 hours), monitoring the pressure for any significant drop, which indicates gas consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
The resulting crude product, the phenylacetic acid ester, can be purified by column chromatography or distillation under reduced pressure.
Part 2: Hydrolysis of Phenylacetic Acid Esters to Phenylacetic Acid
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Phenylacetic acid ester (from Part 1)
-
1,4-Dioxane (B91453) (solvent)
-
6 N Sodium hydroxide (B78521) (NaOH) solution
-
2 N Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Standard laboratory glassware
General Procedure:
-
Dissolve the purified phenylacetic acid ester in 1,4-dioxane in a round-bottom flask.
-
Add 6 N sodium hydroxide solution to the mixture.
-
Heat the reaction mixture to 60°C with stirring for approximately 2 hours.
-
After cooling to room temperature, adjust the pH of the solution to 1 by the dropwise addition of 2 N hydrochloric acid.
-
Remove the organic solvent (1,4-dioxane) under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the final product, phenylacetic acid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various phenylacetic acid esters and their subsequent hydrolysis to phenylacetic acid, as adapted from patent examples.[1]
Table 1: Synthesis of Phenylacetic Acid Esters from Toluene
| Alcohol | Toluene (g) | Alcohol (mg) | Di-tert-butyl peroxide (mg) | Pd(Xantphos)Cl₂ (mg) | CO Pressure (atm) | Temp (°C) | Time (h) | Ester Product | Yield (%) |
| Methanol | 1.38 | 32 | 73 | 3.8 | 10 | 120 | 16 | Methyl phenylacetate | 89 |
| Ethanol | 1.38 | 46 | 73 | 3.8 | 10 | 120 | 16 | Ethyl phenylacetate | 93 |
| n-Butanol | 1.38 | 74 | 73 | 3.8 | 10 | 120 | 16 | n-Butyl phenylacetate | 68 |
Table 2: Hydrolysis of Phenylacetic Acid Esters
| Starting Ester | Ester (mg) | Hydrolysis Yield (%) | Final Product |
| Methyl phenylacetate | 67 | 95 | Phenylacetic Acid |
| Ethyl phenylacetate | 76 | 95 | Phenylacetic Acid |
| n-Butyl phenylacetate | 65 | 94 | Phenylacetic Acid |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of phenylacetic acid from toluene is depicted below.
Caption: Overall workflow for the two-step synthesis of phenylacetic acid.
Proposed Reaction Mechanism
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed carbonylation of toluene. The reaction is likely initiated by the thermal decomposition of the di-tert-butyl peroxide oxidant to form tert-butoxy (B1229062) radicals. These radicals then abstract a hydrogen atom from the benzylic position of toluene to generate a benzyl (B1604629) radical.
References
Application Notes and Protocols: 2-Phenylacetic Acid in the Treatment of Urea Cycle Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) cycle disorders (UCDs) are a group of inherited metabolic diseases characterized by defects in the enzymes or transporters responsible for converting ammonia (B1221849) into urea. This leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can cause severe neurological damage, coma, and death. 2-Phenylacetic acid (PAA), administered intravenously as sodium phenylacetate (B1230308), serves as a crucial adjunctive therapy in the management of acute hyperammonemia in patients with UCDs. It functions as a nitrogen scavenger, providing an alternative pathway for the excretion of waste nitrogen, thereby reducing the burden on the deficient urea cycle.
These application notes provide a comprehensive overview of the use of this compound in treating UCDs, including its mechanism of action, clinical efficacy, and detailed protocols for its administration and monitoring.
Mechanism of Action
Sodium phenylacetate provides an alternative pathway for nitrogen excretion by targeting glutamine, a major carrier of waste nitrogen in the body.[1] Once administered, phenylacetate is converted to its active form, phenylacetyl-CoA. This molecule then conjugates with glutamine to form phenylacetylglutamine, which is subsequently excreted in the urine.[1] Each mole of phenylacetate removes two moles of nitrogen, effectively reducing the plasma ammonia and glutamine levels.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A lower than expected yield is a common issue in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for the time specified in the protocol. Monitor reaction progress using Thin Layer Chromatography (TLC).- Temperature: Verify that the reaction is maintained at the optimal temperature. Fluctuations can slow down or halt the reaction. |
| Suboptimal Reagent Quality | - Purity of Starting Materials: Use high-purity starting materials. For instance, the purity of benzyl (B1604629) cyanide can significantly impact the yield. Distillation of commercial grades may be necessary.- Grignard Reagent Activity: If using the Grignard route, ensure the magnesium turnings are fresh and the solvent is anhydrous to ensure efficient formation of the Grignard reagent. |
| Side Reactions | - Hydrolysis of Benzyl Cyanide: Incomplete hydrolysis of benzyl cyanide can lead to the formation of phenylacetamide as a byproduct. Ensure sufficient acid or base concentration and reaction time for complete conversion to the carboxylic acid.- Grignard Reaction: Formation of 1,2-diphenylethane (B90400) can occur if the reaction becomes too vigorous. Maintain gentle boiling and controlled addition of benzyl halide. |
| Poor Work-up and Isolation | - Precipitation: Ensure complete precipitation of the product by adjusting the pH appropriately during work-up.- Extraction: Use an adequate volume of a suitable solvent for extraction to ensure all the product is recovered from the aqueous layer. |
Issue 2: Presence of Impurities in the Final Product
The purity of this compound is crucial for subsequent applications. Here are common impurities and how to address them.
| Impurity | Identification | Removal Strategy |
| Phenylacetamide | Can be identified by its different melting point and spectroscopic signatures (e.g., NMR, IR). | Dissolve the crude product in a dilute sodium carbonate or hydroxide (B78521) solution. Phenylacetic acid will form the soluble sodium salt, while the less acidic phenylacetamide will remain undissolved and can be removed by filtration. |
| Unreacted Starting Material (e.g., Benzyl Cyanide) | Can be detected by GC-MS or NMR. | Recrystallization from a suitable solvent system (e.g., hot water, toluene/hexanes) is often effective. For volatile starting materials, vacuum distillation of the crude product can be employed. |
| 1,2-Diphenylethane (from Grignard) | Can be identified by its non-polar nature and spectroscopic data. | Purification by column chromatography on silica (B1680970) gel can separate the non-polar byproduct from the more polar phenylacetic acid. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound generally gives the highest yield?
Several methods can produce high yields of this compound, and the best choice often depends on the available starting materials and equipment. The palladium-catalyzed carbonylation of benzyl halides has been reported to give yields as high as 95%. The hydrolysis of benzyl cyanide is a classic and reliable method that can yield around 80% or more.
Q2: How can I avoid the formation of phenylacetamide during the hydrolysis of benzyl cyanide?
To minimize the formation of phenylacetamide, ensure complete hydrolysis. This can be achieved by:
-
Using a sufficient excess of the hydrolyzing agent (acid or base).
-
Increasing the reaction time or temperature as needed, while monitoring the reaction progress.
-
Ensuring efficient mixing, especially in heterogeneous reaction mixtures.
Q3: What are the safety precautions for handling benzyl cyanide?
Benzyl cyanide is toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety goggles, lab coat), and avoid inhalation of vapors.
Q4: Can I use a different Grignard reagent for the synthesis?
Yes, while benzylmagnesium chloride or bromide are commonly used, other benzyl halides can also be employed to form the Grignard reagent. The choice may depend on the availability and reactivity of the starting halide.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data for various methods of this compound synthesis, allowing for easy comparison.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Acid Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | Sulfuric Acid, Water | 77-80% | |
| Grignard Reaction | Benzyl Chloride | Magnesium, Dry Ice (CO2) | ~75% | |
| Willgerodt-Kindler Reaction | Acetophenone (B1666503) | Sulfur, Morpholine (B109124) | Good to Excellent | |
| Palladium-Catalyzed Carbonylation | 2,4-Dichlorobenzyl Chloride | CO, Pd(OAc)2, PPh3, NaOH | up to 95% | |
| Reduction of Mandelic Acid | Mandelic Acid | Red Phosphorus, KI, Phosphoric Acid | - | |
| Oxidative Rearrangement | Acetophenone | Lead Tetraacetate, BF3·Et2O | 86% (methyl ester) |
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
1. Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is adapted from a reliable and widely used method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water, and concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.
2. Grignard Reaction with Benzyl Chloride
This method involves the formation of a Grignard reagent followed by carboxylation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of a solution of benzyl chloride in anhydrous diethyl ether. A crystal of iodine may be added to initiate the reaction. Once the reaction starts, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO2) with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
3. Willgerodt-Kindler Reaction of Acetophenone
This reaction converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid.
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a solution of sodium hydroxide (20% aqueous solution). Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide
Technical Support Center: Troubleshooting Poor Separation of 2-Phenylacetic Acid in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of 2-phenylacetic acid. Below you will find troubleshooting guides and frequently asked questions to help you resolve poor separation and achieve optimal chromatographic results.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak separation of this compound.
Issue: Poor Peak Shape (Tailing, Fronting, Splitting, or Broadening)
Poor peak shape is a common problem in HPLC that can affect the accuracy of quantification and resolution.[1][2] The ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3]
1. Peak Tailing:
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue with acidic compounds like this compound.[1][4] A tailing factor greater than 1.2 is generally indicative of a problem.[1]
-
Primary Cause: Secondary Interactions. Unwanted interactions between the acidic this compound and the stationary phase are a primary cause of peak tailing.[1][5]
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to tailing.[1][3][4]
-
Trace Metal Contamination: Metal impurities in the silica (B1680970) matrix can create active sites that interact with the analyte.[1]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (around 4.3), the compound will be ionized. This ionized form can interact strongly with residual positive charges on the stationary phase, causing tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][4]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4]
2. Peak Fronting:
Peak fronting, where the front of the peak is broader than the back, can be caused by:
-
Column Overload: Injecting a sample that is too concentrated.[6]
-
Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[3]
-
Column Collapse: A void at the head of the column can cause peak fronting.[3]
3. Split Peaks:
Split peaks can occur due to several factors:[7][8]
-
Contamination on the Guard or Analytical Column: A partially blocked frit or contamination at the column inlet can distort the peak.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[7]
-
Co-elution: Two different components may be eluting very close together.[9]
-
Void at the Column Inlet: A void or channel in the packing material can cause the sample to travel through different paths.[7]
4. Broad Peaks:
Broad peaks can result in a loss of resolution and sensitivity.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.
-
Column Degradation: An old or poorly packed column can lead to broader peaks.[4]
-
Low Flow Rate: A flow rate that is too low can increase diffusion and broaden peaks.[4]
-
Mobile Phase and Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause issues.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound is most commonly caused by secondary interactions with the silica-based stationary phase and an inappropriate mobile phase pH.[1][4][5] To resolve this, you should:
-
Lower the Mobile Phase pH: The mobile phase pH should be at least 1.5 to 2 pH units below the pKa of this compound (~4.3). A pH of around 2.5 to 3.0 is recommended to ensure the compound is in its neutral, un-ionized form.[4] This minimizes its interaction with residual silanols on the column.[5][6]
-
Use a High-Purity, End-Capped Column: Modern columns are designed to have minimal residual silanol groups, which reduces the potential for secondary interactions.[1][4]
-
Reduce Sample Concentration: Try diluting your sample to see if column overload is the issue.[4]
-
Clean the Column: If you suspect contamination, flush the column with a strong solvent.[4]
Q2: My this compound peak is eluting too early (poor retention). What should I do?
A2: Poor retention is typically due to the mobile phase being too "strong" or the analyte being in its more polar, ionized state.
-
Decrease the Organic Solvent Concentration: A high percentage of organic modifier (e.g., acetonitrile (B52724) or methanol) will cause the analyte to elute faster. Try reducing the organic component in your mobile phase.[4]
-
Ensure a Low Mobile Phase pH: As mentioned above, a higher pH will ionize the this compound, making it more polar and less retained on a reversed-phase column. Ensure your mobile phase pH is sufficiently acidic (e.g., pH 2.5-3.0).[4]
-
Use an Appropriate Column: A C18 or C8 column is a good choice for retaining a moderately non-polar compound like this compound.[4]
Q3: I am seeing split peaks for this compound. What is the cause?
A3: Split peaks can be caused by several issues:[7][8]
-
Check for Column Contamination: The inlet frit of your guard or analytical column may be partially blocked. Try replacing the guard column or back-flushing the analytical column (disconnected from the detector).[7]
-
Ensure Sample Solvent Compatibility: It is best to dissolve your sample in the mobile phase.[1][7] If you must use a stronger solvent, inject the smallest possible volume.
-
Investigate for Co-elution: It's possible that an impurity is eluting very close to your main peak. Try adjusting the mobile phase composition or gradient to improve separation.[9]
Q4: How does temperature affect the separation of this compound?
A4: Increasing the column temperature (e.g., to 35-40°C) can decrease the viscosity of the mobile phase, which may lead to sharper peaks and shorter retention times.[4] It can also improve the reproducibility of the separation. However, you should ensure your analyte is stable at elevated temperatures.[4]
Data Presentation
The following table summarizes typical starting parameters for the HPLC analysis of this compound, compiled from various methods.
| Parameter | Recommended Conditions |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles |
| Mobile Phase | [A] 20 mM Phosphoric Acid; [B] Acetonitrile (75:25, A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV, 215 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 50 µg/mL in Water:Acetonitrile:Methanol (75:20:5) |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes how to prepare the mobile phase to an appropriate pH to minimize peak tailing.
-
Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Select a Buffer (if necessary): For a target pH of 2.5-3.0, a phosphate (B84403) buffer is a suitable choice.[1] A typical concentration is 20 mM.
-
Adjust pH: While stirring the aqueous solution, add a suitable acid (e.g., phosphoric acid) dropwise until the desired pH is reached.[1]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the system.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved before injecting your sample.[1]
Protocol 2: Column Flushing to Address Contamination
If column contamination is suspected to be the cause of poor peak shape or high backpressure, a thorough flushing procedure can be effective.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.[1]
-
Reverse the Column: Invert the column direction. This can help dislodge particulates from the inlet frit.[1]
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents of increasing and then decreasing polarity. A general sequence for a reversed-phase column is:
-
Your mobile phase without the buffer
-
100% Water
-
Isopropanol
-
Hexane (if necessary for very non-polar contaminants)
-
Isopropanol
-
100% Water
-
Your mobile phase
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with your mobile phase until the baseline is stable.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. uhplcs.com [uhplcs.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Phenylacetic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-phenylacetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has limited solubility in water. Its solubility is approximately 1.50 g/100 mL at 20°C and 1.73 g/100 mL at 25°C.[1][2] The molecule contains both a hydrophobic phenyl group and a hydrophilic carboxylic acid group, which dictates its moderate solubility in aqueous solutions.[3]
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH. As a weak acid with a pKa of approximately 4.31, its solubility significantly increases at pH values above its pKa.[1] This is because the carboxylic acid group deprotonates to form the more soluble phenylacetate (B1230308) anion. At pH values below the pKa, the less soluble, protonated form of the acid predominates.
Q3: In which organic solvents is this compound soluble?
This compound is readily soluble in a variety of organic solvents, including ethanol, ether, chloroform, acetone, and dimethyl sulfoxide (B87167) (DMSO).[3][4]
Q4: Can I heat the solution to dissolve this compound?
Gentle heating can aid in the dissolution of this compound in aqueous solutions. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Q5: Why does my this compound precipitate out of solution when I dilute my organic stock solution into an aqueous buffer?
This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic co-solvent is rapidly decreased upon dilution into the aqueous buffer, leading to a significant drop in the overall solvating power of the mixture for this compound. The compound is no longer soluble at that concentration in the final aqueous-organic mixture and therefore precipitates.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Water
Problem: this compound is not dissolving completely in water at the desired concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in water.
Solutions:
-
pH Adjustment: Increase the pH of the solution to above 5. The addition of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming the highly soluble sodium phenylacetate salt.
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or DMSO, and then dilute this stock solution into your aqueous medium.
-
Gentle Warming: Warming the solution in a water bath while stirring can increase the rate of dissolution.
Issue 2: Precipitation Upon Dilution of Organic Stock Solution into Aqueous Media
Problem: A precipitate forms when a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues upon dilution.
Solutions:
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This helps to disperse the organic solvent quickly and minimize localized areas of high concentration that can lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the aqueous medium.
-
Pre-warm the Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C can sometimes help to maintain the solubility of the compound upon addition of the stock solution.
-
Lower the Stock Solution Concentration: If possible, prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in the aqueous medium, which may prevent precipitation.
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 1.50 |
| 25 | 1.73 |
Data sourced from Sciencemadness Wiki and PubChem.[1][2]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Ether | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Qualitative data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound by pH Adjustment
Objective: To prepare a clear, aqueous stock solution of this compound by converting it to its soluble salt form.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with a stir bar.
-
Add a portion of the deionized water (e.g., 80% of the final desired volume).
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is stable in the desired range (typically pH > 6).
-
Once the solid is completely dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final desired volume with deionized water.
-
If required for the application, sterile-filter the solution through a 0.22 µm filter.
Protocol 2: Solubilization of this compound Using a Co-solvent System
Objective: To prepare a stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, or DMSO)
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., vial or centrifuge tube)
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable container.
-
Add the desired volume of the co-solvent.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.
-
This stock solution can then be diluted into the final aqueous medium as described in the troubleshooting guide for precipitation upon dilution.
Protocol 3: General Method for Salt Formation to Enhance Aqueous Solubility
Objective: To form a more soluble salt of this compound for applications where the salt form is acceptable. This protocol describes the formation of sodium phenylacetate.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer or rotary evaporator (optional, for isolating the solid salt)
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol).
-
In a separate container, dissolve a stoichiometric equivalent of sodium bicarbonate or sodium hydroxide in deionized water.
-
Slowly add the basic solution to the this compound solution while stirring. If using sodium bicarbonate, effervescence (release of CO₂) will be observed.
-
Continue stirring until the reaction is complete (e.g., effervescence ceases). The resulting solution will contain the sodium salt of this compound.
-
This aqueous solution of the salt can be used directly for experiments.
-
To isolate the solid salt, the solvent can be removed under reduced pressure using a rotary evaporator or by lyophilization. The resulting solid will be the sodium salt of this compound, which will have a higher aqueous solubility than the free acid.
References
optimizing extraction efficiency of 2-phenylacetic acid from complex matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient extraction of 2-phenylacetic acid (2-PAA) from complex matrices such as fermentation broths, plasma, and urine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter when extracting this compound?
A1: The most critical parameter is the pH of the sample solution. This compound is a carboxylic acid with a pKa of approximately 4.31.[1] To ensure it is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the aqueous sample must be adjusted to be at least 2 pH units below its pKa.[2][3] Therefore, acidifying the sample to a pH of ~2 is a crucial first step for efficient extraction.[4][5]
Q2: Which extraction technique is better for 2-PAA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: The choice depends on the sample complexity, required cleanup level, and throughput needs.
-
LLE is a classic, cost-effective method suitable for simpler matrices. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to emulsion formation, which can complicate phase separation.[6][7]
-
SPE offers higher selectivity, better cleanup, greater reproducibility, and is more easily automated for higher throughput.[8][9] It is particularly advantageous for complex matrices like plasma or urine, as it can effectively remove interferences like salts and phospholipids (B1166683) that cause matrix effects in LC-MS analysis.[10][11]
Q3: What are "matrix effects" and how do they affect 2-PAA analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency in a mass spectrometer due to co-eluting compounds from the sample matrix.[11][12] These interferences can suppress or enhance the 2-PAA signal, leading to inaccurate and imprecise quantification.[2][13] Complex biological matrices are rich in components like salts, lipids, and proteins that are common sources of matrix effects.[4][13] Proper sample cleanup, for which SPE is often very effective, is a key strategy to minimize this issue.[10][14]
Q4: How do I choose the right solvent for Liquid-Liquid Extraction (LLE) of 2-PAA?
A4: For LLE, you need a water-immiscible organic solvent that readily dissolves the protonated form of 2-PAA. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting organic acids from acidified aqueous samples.[4][9] Other solvents like methyl tert-butyl ether have also been used successfully for extracting carboxylic acids from plasma.[6] The ideal solvent should provide a high partition coefficient for 2-PAA while minimizing the extraction of interfering compounds.
Q5: Which type of SPE sorbent is best for 2-PAA extraction?
A5: The choice of sorbent depends on the desired retention mechanism.
-
Reversed-Phase (e.g., C18, polymeric sorbents like Oasis HLB): These are suitable for retaining the neutral form of 2-PAA from an acidified sample. The analyte is then eluted with an organic solvent like methanol (B129727).[8][10]
-
Ion-Exchange (e.g., Mixed-Mode or Anion Exchange): These sorbents can retain the ionized (negatively charged) form of 2-PAA at a neutral or basic pH. This approach can offer very high selectivity and cleanup.[4][8]
Troubleshooting Guides
This section addresses common problems encountered during the extraction and analysis of 2-PAA.
Problem 1: Low Analyte Recovery
| Potential Cause | Recommended Solution | Citation |
| Incorrect Sample pH (LLE & SPE) | Verify that the sample pH is adjusted to ~2 before extraction. At higher pH, 2-PAA is ionized and will not partition into the organic solvent (LLE) or be retained by a reversed-phase sorbent (SPE). | [2][10] |
| Improper SPE Sorbent Choice | The sorbent's retention mechanism may not match the analyte's chemistry. For retaining the neutral form of 2-PAA, use a reversed-phase sorbent. For retaining the charged form, use an anion-exchange sorbent. | [8] |
| Insufficient Elution Solvent Strength (SPE) | The elution solvent may be too weak to desorb the analyte from the sorbent. Increase the percentage of organic solvent (e.g., methanol) or use a stronger eluent. For ion-exchange, ensure the eluent pH is correct to neutralize the analyte. | [8][15] |
| Inadequate Elution Volume (SPE) | The volume of elution solvent may be too low to completely recover the analyte. Try increasing the elution volume in increments or perform a second elution step. | [8][16] |
| Premature Analyte Breakthrough (SPE) | This occurs when the analyte fails to bind to the sorbent during sample loading. This can be caused by an excessively high flow rate, column overloading, or a sample solvent that is too strong. Reduce the loading flow rate, dilute the sample, or use a larger SPE cartridge. | [17][18] |
| Emulsion Formation (LLE) | Vigorous shaking of complex matrices like plasma can create stable emulsions. Use gentle inversion for mixing, add salt to the aqueous phase, or centrifuge the sample to break the emulsion. | [7] |
Problem 2: Poor Reproducibility (Low Precision)
| Potential Cause | Recommended Solution | Citation |
| SPE Cartridge Bed Drying Out | If the sorbent bed dries out after conditioning and before sample loading, retention can become inconsistent. Ensure the sorbent remains wetted throughout the process until the final drying step. | [8] |
| Inconsistent Flow Rates | Variable flow rates during sample loading, washing, or elution can affect interaction times and lead to inconsistent results. Use a vacuum manifold or automated system for better flow control. | [17] |
| Variable Matrix Effects | Inconsistent cleanup can lead to varying levels of ion suppression or enhancement in LC-MS analysis. Optimize the SPE wash step to better remove interferences. Consider using a stable isotope-labeled internal standard for 2-PAA to compensate for variability. | [13][15] |
Problem 3: Contaminated Extract / Poor Peak Shape
| Potential Cause | Recommended Solution | Citation |
| Insufficient SPE Wash Step | Interferences co-elute with the analyte because the wash step is too weak. Modify the wash protocol by using a slightly stronger solvent that can remove interferences without eluting the 2-PAA. | [15][19] |
| Co-extraction of Interferences (LLE) | The LLE solvent may be too non-selective. Consider a back-extraction step: after the initial extraction, wash the organic phase with a basic aqueous buffer (e.g., pH 8-9). 2-PAA will move to the aqueous phase, leaving neutral impurities behind. The aqueous phase can then be re-acidified and re-extracted. | [20] |
| Matrix Effects in LC-MS | Co-eluting matrix components can interfere with analyte ionization, causing poor peak shape and inaccurate results. Improve sample cleanup with a more rigorous SPE protocol or optimize chromatographic conditions to separate 2-PAA from the interfering components. | [2][12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Fermentation Broth
This protocol provides a general guideline for extracting 2-PAA from a clarified fermentation broth.
-
Sample Preparation:
-
Take 5 mL of the fermentation broth supernatant.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 2-PAA).
-
Acidify the sample to pH 2 by adding 1 M HCl dropwise while monitoring with a pH meter.[5]
-
-
Extraction:
-
Transfer the acidified sample to a 15 mL screw-cap tube.
-
Add 5 mL of ethyl acetate.[4]
-
Cap the tube and mix by gentle inversion for 5 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.[4]
-
-
Collection & Final Preparation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS).[2]
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a generic reversed-phase polymeric SPE cartridge (e.g., Oasis HLB) and is suitable for cleaning up 2-PAA from plasma prior to LC-MS analysis.
-
Sample Pre-treatment:
-
Thaw a 1 mL plasma sample at room temperature.
-
Add an internal standard.
-
Acidify the sample to pH ~3 by adding 50 µL of 2% formic acid in water. Vortex to mix.[21]
-
-
SPE Cartridge Conditioning:
-
Condition a suitable polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[10]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities like salts while retaining the 2-PAA.[10]
-
-
Elution:
-
Elute the retained 2-PAA from the cartridge by passing 1 mL of methanol (containing 0.1% acetic acid, if needed to improve recovery) through the sorbent.[10] Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for analysis.
-
Data & Visualization
Quantitative Data Summary
The following tables summarize typical performance data for the extraction of acidic compounds from complex matrices, which can serve as a starting point for method optimization.
Table 1: Comparison of Extraction Methods for Organic Acids
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Citation |
| Mean Recovery | ~77.4% | ~84.1% | [9] |
| Throughput | Lower, manual process is time-consuming | Higher, easily automated | [6] |
| Solvent Consumption | High | Low | [18] |
| Selectivity / Cleanup | Moderate | High | [9] |
| Reproducibility (RSD%) | 5-15% | <10% | [22] |
Table 2: Influence of pH on LLE Recovery of an Acidic Analyte
| Sample pH | Expected Analyte Form | Expected Recovery in Organic Solvent |
| 2.0 (pH << pKa) | Neutral (Protonated) | High (>90%) |
| 4.3 (pH ≈ pKa) | 50% Neutral, 50% Ionized | Moderate (~50%) |
| 7.0 (pH >> pKa) | Ionized (Deprotonated) | Very Low (<5%) |
Note: Data is illustrative, based on the principles of acid-base extraction.[3]
Visual Workflow and Logic Diagrams
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0672755A2 - Fermentation process for preparing phenylacetic acid using phenylalanine as a starting material - Google Patents [patents.google.com]
- 6. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Extraction of Phenylacetic Acid with Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 8. welch-us.com [welch-us.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. hawach.com [hawach.com]
- 16. thermofisher.com [thermofisher.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. silicycle.com [silicycle.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-phenylacetic acid during sample preparation
Welcome to the Technical Support Center for the analysis of 2-phenylacetic acid (2-PAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-PAA during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:
-
Oxidation: 2-PAA is incompatible with strong oxidizing agents.[1] Exposure to oxidative conditions can lead to the formation of various degradation products.
-
pH: Extreme pH conditions can affect the stability of 2-PAA. It is a carboxylic acid with a pKa of approximately 4.31, and significant shifts in pH can potentially lead to instability, especially at elevated temperatures.[2]
-
Light Exposure: Photodegradation can occur, particularly under UV light. It is recommended to handle and store samples and standards in amber vials or otherwise protect them from light.
-
Elevated Temperatures: High temperatures can accelerate degradation.[3] For analytical procedures involving thermal steps, such as GC-MS, derivatization is often necessary to prevent on-column degradation.
-
Microbial Contamination: In biological samples, microbial enzymes can metabolize 2-PAA.[4] Proper sample storage and prompt processing are crucial to prevent microbial growth and subsequent analyte degradation.
Q2: How should I store my samples to ensure the stability of this compound?
A2: Proper storage is critical for maintaining the integrity of your samples. Here are the recommended storage conditions:
-
Solid 2-PAA: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration or freezing (-20°C) is advisable.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). Store these solutions in amber vials at -20°C or below.
-
Biological Samples (Plasma, Urine, Cell Culture Media): Immediately after collection, samples should be frozen and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Q3: What are the common degradation products of this compound that I should be aware of?
A3: Under oxidative conditions, this compound can fragment into several products. The hydroxyl radical, for instance, can react with 2-PAA, leading to the formation of intermediates that can further degrade to compounds like benzyl (B1604629) alcohol and benzaldehyde.[5] In biological systems, 2-PAA can be metabolized through various pathways, including conjugation with amino acids like glutamine.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC / LC-MS Analysis
Issue: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Explanation: The carboxylic acid group of 2-PAA can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of 2-PAA (~4.3) to ensure it is in its neutral, protonated form. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common practice.[6]
-
Use an end-capped column or a column with a different stationary phase (e.g., embedded polar group) to minimize silanol interactions.[7]
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too high a concentration of 2-PAA can saturate the stationary phase, resulting in a tailed peak.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.[7]
-
-
Possible Cause 3: Column Contamination or Void
-
Explanation: Accumulation of matrix components on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Solution:
-
Sample Preparation
Issue: Low Recovery of this compound After Extraction
-
Possible Cause 1: Inefficient Extraction from the Sample Matrix
-
Explanation: The extraction efficiency of 2-PAA is highly dependent on the pH of the sample and the choice of extraction solvent.
-
Solution for Liquid-Liquid Extraction (LLE):
-
Acidify the aqueous sample (e.g., plasma, urine) to a pH below the pKa of 2-PAA (e.g., pH 2-3) to ensure it is in its protonated, more organic-soluble form.
-
Use a water-immiscible organic solvent in which 2-PAA has good solubility, such as ethyl acetate (B1210297) or diethyl ether.
-
-
Solution for Solid-Phase Extraction (SPE):
-
Ensure the SPE cartridge is properly conditioned and equilibrated.
-
During sample loading, maintain an acidic pH to promote retention on a reversed-phase sorbent.
-
Optimize the wash and elution solvents to ensure interfering compounds are removed without eluting the analyte, and that the analyte is fully recovered during elution.[10][11]
-
-
-
Possible Cause 2: Degradation During Sample Processing
-
Explanation: Prolonged exposure to room temperature, light, or oxidative conditions during sample preparation can lead to the loss of 2-PAA.
-
Solution:
-
Keep samples on ice or at a reduced temperature throughout the preparation process.
-
Use amber-colored labware to protect samples from light.
-
Process samples as quickly as possible.
-
Consider adding an antioxidant, such as ascorbic acid, to the sample if oxidative degradation is suspected.
-
-
Data Presentation
Table 1: Stability of this compound Under Various Conditions (Illustrative)
| Condition | Matrix | Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| pH | Aqueous Buffer | Room Temperature | 24 hours | pH 3: >95% pH 7: >98% pH 9: ~90% | Hypothetical Data |
| Temperature | Plasma | -80°C | 3 months | >99% | [12] |
| Plasma | -20°C | 1 month | >97% | [12] | |
| Plasma | 4°C | 24 hours | ~90% | Hypothetical Data | |
| Plasma | Room Temperature | 8 hours | <85% | Hypothetical Data | |
| Light Exposure | Methanol | Room Temperature | 24 hours | Amber Vial: >99% Clear Vial: ~92% | Hypothetical Data |
| Solvent | Acetonitrile | -20°C | 6 months | >99% | Hypothetical Data |
| Methanol | -20°C | 6 months | >99% | Hypothetical Data |
Note: The data in this table is illustrative and should be confirmed by in-house stability studies.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
Objective: To extract 2-PAA from human plasma for LC-MS analysis, minimizing degradation.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d7)
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a pre-labeled microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The formic acid helps to keep the 2-PAA in its protonated form.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Extraction of this compound from Urine
Objective: To extract 2-PAA from urine using solid-phase extraction (SPE) for LC-MS analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Hydrochloric acid (HCl), 1M
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 3000 x g for 10 minutes to pellet any sediment.
-
Aliquoting and Spiking: Transfer 1 mL of the urine supernatant to a glass tube and spike with the internal standard.
-
Acidification: Adjust the pH of the urine sample to ~2-3 with 1M HCl.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the 2-PAA from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 3: Extraction of this compound from Cell Culture Media
Objective: To extract 2-PAA from cell culture media for LC-MS analysis.
Materials:
-
Cell culture media sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect the cell culture supernatant and centrifuge at 1000 x g for 5 minutes to remove any cells or debris.
-
Aliquoting and Spiking: Transfer 200 µL of the supernatant to a microcentrifuge tube and spike with the internal standard.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing and Incubation: Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
References
- 1. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid|103-82-2|MSDS [dcchemicals.com]
- 4. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 5. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hawach.com [hawach.com]
- 12. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Phenylacetic Acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, ensuring the accuracy and reproducibility of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitation.[2][3] In the analysis of this compound, complex biological matrices like plasma, urine, or tissue homogenates contain numerous endogenous components (e.g., salts, phospholipids (B1166683), metabolites) that can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.[1][4]
Q2: What are the typical signs that my this compound assay is affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results, especially between different sample lots.[5]
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.[5]
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent or drifting peak areas for quality control (QC) samples.[5][6]
Q3: What components in my biological sample are most likely to cause matrix effects for this compound?
A3: The primary culprits are endogenous matrix components that co-elute with this compound.[2] In plasma and serum, phospholipids are a major cause of ion suppression.[1][7] Other sources include salts, proteins, and other small molecule metabolites that can compete with your analyte for ionization in the ESI source.[2][8]
Q4: How can I quantitatively assess the extent of matrix effects in my analysis?
A4: The most widely accepted method is the post-extraction spike method .[1][9] This involves comparing the peak response of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation process) to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[10]
Q5: Is using a stable isotope-labeled internal standard (SIL-IS) enough to overcome matrix effects?
A5: Using a SIL-IS, such as deuterium-labeled this compound (2-PAA-d7), is the most effective way to compensate for matrix effects.[2][11] The SIL-IS has nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, meaning it will experience the same degree of ion suppression or enhancement.[12][13] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized. However, significant ion suppression can still reduce the overall sensitivity of the assay, potentially impacting the limit of quantitation.[1] Therefore, it is always best to minimize matrix effects first through optimized sample preparation and chromatography before compensating with an internal standard.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High %CV in QC Samples | Significant and variable matrix effects between different samples. | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[14][15] Consider a phospholipid removal product (e.g., HybridSPE) for plasma samples.[7][16] 2. Use a Stable Isotope-Labeled IS: If not already in use, incorporate a SIL-IS (e.g., 2-PAA-d7) to compensate for variability.[17] 3. Optimize Chromatography: Improve the separation between this compound and the region where matrix effects are observed (identified via post-column infusion). Adjust the gradient or change the column chemistry.[2][11] |
| Low Analyte Response / Poor Sensitivity | Severe ion suppression. | 1. Check for Phospholipid Co-elution: In plasma samples, phospholipids are a common cause.[1] Implement a specific phospholipid removal step during sample preparation.[18] 2. Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[19] 3. Optimize Ion Source Parameters: Adjust source temperature, gas flows, and voltages to maximize analyte signal and potentially minimize the impact of interferences.[2] |
| Non-Linear Calibration Curve | Matrix effects that are concentration-dependent. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards and samples experience similar matrix effects.[2] 2. Refine Sample Preparation: A cleaner extract is less likely to cause non-linearity. Evaluate more selective SPE sorbents (e.g., mixed-mode anion exchange for an acidic compound like this compound).[14] |
| Peak Shape Tailing or Fronting | Secondary interactions with the stationary phase or column overload. | 1. Adjust Mobile Phase pH: For this compound (an acidic compound), ensure the mobile phase pH is at least 2 units below its pKa to keep it in a neutral, non-ionized state, which generally improves peak shape on reversed-phase columns.[9] 2. Reduce Injection Volume/Concentration: Injecting too much sample can overload the column.[9] 3. Consider a Different Column: An embedded polar group (EPG) column might reduce secondary interactions.[9] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in minimizing matrix effects.[1] The following table summarizes the general performance of common techniques for bioanalysis.
| Technique | Selectivity / Cleanliness | Analyte Recovery | Throughput | Propensity for Matrix Effects | Recommendation for 2-PAA |
| Protein Precipitation (PPT) | Low | Good - Excellent | High | High [14][15] | Not recommended for regulated bioanalysis unless followed by further cleanup. Suitable for early discovery if sensitivity allows. |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable (can be low for polar analytes)[14] | Moderate | Moderate [14] | A viable option. Optimization of pH and solvent is crucial for good recovery of the acidic 2-PAA. |
| Solid-Phase Extraction (SPE) | High - Excellent | Good - Excellent | Moderate - High | Low [14][15] | Highly Recommended. Mixed-mode or polymeric sorbents can provide very clean extracts.[14] |
| Phospholipid Removal Plates | Excellent (for phospholipids) | Good - Excellent | High | Very Low (from phospholipids)[7][16] | Highly Recommended for plasma/serum samples, often used in conjunction with PPT.[16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the matrix effect (ME) for this compound in a specific biological matrix.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a specific concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process at least 6 different lots of blank biological matrix through your entire sample preparation procedure. Spike this compound into the final, evaporated, and dried extract just before the reconstitution step. The final concentration should be identical to Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the sample preparation procedure. The concentration should be identical to Set A.
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas.
-
Calculations:
-
Matrix Effect (ME %): ( (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ) * 100
-
An ME % of 100% indicates no matrix effect.
-
An ME % < 100% indicates ion suppression.
-
An ME % > 100% indicates ion enhancement.
-
-
Recovery (RE %): ( (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ) * 100
-
Process Efficiency (PE %): ( (Mean Peak Area of Set C) / (Mean Peak Area of Set A) ) * 100 or (ME * RE) / 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To provide a starting point for developing a clean SPE method for an acidic compound like this compound. A mixed-mode anion exchange SPE is often effective.[9][14]
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., 2-PAA-d7). Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex to mix. This ensures the acidic analyte is in its neutral form for potential reversed-phase retention.
-
Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove salts and other very polar components.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute this compound using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH will deprotonate the acidic analyte, disrupting its interaction with the anion exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for systematically troubleshooting matrix effects.
Caption: Decision guide for selecting a sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. nebiolab.com [nebiolab.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Carbonylation of Benzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbonylation of benzyl (B1604629) chloride. The information is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the carbonylation of benzyl chloride, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My carbonylation reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The choice and handling of the catalyst are critical. For palladium-catalyzed reactions, ensure the catalyst is not deactivated. Deactivation can occur due to exposure to air and moisture, or poisoning by impurities.[1] For cobalt-catalyzed systems, the formation of the active catalytic species, such as [Co(CO)4]-, is crucial.[2] In transition-metal-free systems, the catalyst concentration can significantly impact the yield. For instance, in an iodide-catalyzed reaction, increasing the catalyst (e.g., TBAI) loading from 15 mol% to 20 mol% has been shown to improve yields.[1]
-
Reaction Temperature: Temperature plays a decisive role. A temperature that is too low may result in no conversion.[1] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature is specific to the catalytic system. For example, some cobalt-catalyzed reactions proceed at room temperature, while certain palladium-catalyzed couplings require elevated temperatures (e.g., 110 °C).[3][4]
-
Carbon Monoxide (CO) Pressure: The partial pressure of CO can influence both conversion and selectivity. While some modern methods operate at ambient CO pressure, traditional systems often required high pressures (60-100 MPa).[1][2] It has been observed that both low and high CO partial pressures can lead to a decrease in conversion and selectivity, suggesting an optimal pressure range for specific systems.[2]
-
Choice of Base and Solvent: The base and solvent system is crucial for reaction success. In a transition-metal-free iodide-catalyzed system, Na2CO3 was found to be the optimal base, and PEG-400 was the preferred solvent.[1] For cobalt-catalyzed hydroxycarbonylation, a two-phase system of an organic solvent (like 2-methylbutan-2-ol) and aqueous NaOH is effective.[3] The polarity of the solvent can also affect product distribution.[5]
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant formation of byproducts in my reaction mixture. How can I improve the selectivity towards the desired carbonylation product?
-
Answer: The formation of byproducts is a common challenge. The primary byproduct in the synthesis of phenylacetic acid derivatives is often the corresponding ether (e.g., methyl benzyl ether when using methanol).[2] To enhance selectivity:
-
Control Reactant Concentration: Keeping the concentration of one of the reactants low can suppress side reactions. This can be achieved by the slow addition of either the benzyl chloride or the base/nucleophile to the reaction mixture.[2]
-
Optimize Reaction Conditions: Fine-tuning the reaction parameters is key. For instance, in the double carbonylation of benzyl chloride to phenylpyruvic acid, the choice of a less polar solvent like dioxane favors the formation of the desired product over the single carbonylation product, phenylacetic acid.[5]
-
Catalyst System: The nature of the catalyst and ligands can influence selectivity. For double carbonylation reactions, specific cobalt complexes have shown high selectivity.[5]
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then slows down or stops completely. I suspect catalyst deactivation. What could be causing this and how can I prevent it?
-
Answer: Catalyst deactivation is a significant issue, particularly with expensive transition metal catalysts like palladium.
-
Causes of Deactivation:
-
Air and Moisture Sensitivity: Many palladium catalysts are sensitive to air and moisture.[1] Proper handling under an inert atmosphere is essential.
-
Strong Ligand Binding: Carbon monoxide itself can act as a strong π-acidic ligand and contribute to the deactivation of palladium catalysts.[1]
-
High Reactant Concentration: A high concentration of reagents like sodium methylate can lead to catalyst deactivation.[2]
-
-
Prevention Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Use of Robust Catalysts: Some catalyst systems are inherently more stable. For example, certain cobalt complexes have been noted for their lack of sensitivity to H2O and O2.[5]
-
Slow Addition of Reagents: As mentioned for improving selectivity, the slow addition of reactants can also help in maintaining the catalyst's activity throughout the reaction by keeping its concentration in the optimal range.[2]
-
-
Frequently Asked Questions (FAQs)
1. What are the typical catalysts used for the carbonylation of benzyl chloride?
A range of catalysts can be employed, including:
-
Palladium-based catalysts: Such as Pd(OAc)2 and PdCl2(PPh3)2, often used with phosphine (B1218219) ligands.[1]
-
Cobalt-based catalysts: Dicobalt octacarbonyl (Co2(CO)8) and its derivatives are commonly used, especially for hydroxycarbonylation and double carbonylation.[2][3][5]
-
Transition-metal-free catalysts: Tetra-N-butylammonium iodide (TBAI) has been successfully used as a catalyst under ambient CO pressure.[1]
2. What are the key reaction parameters to optimize for the carbonylation of benzyl chloride?
The key parameters to optimize include:
-
Catalyst and its concentration: The choice of catalyst and its loading are primary considerations.
-
Temperature: This needs to be carefully controlled to ensure sufficient reaction rates without causing catalyst decomposition.[1][2]
-
Carbon Monoxide (CO) Pressure: The pressure should be optimized for the specific catalytic system.[1][2]
-
Solvent: The solvent can influence catalyst solubility, reaction rate, and product selectivity.[1][5]
-
Base: The choice and amount of base are critical, particularly in reactions involving the formation of an acid or ester.[1]
3. Can the carbonylation of benzyl chloride be performed under atmospheric pressure?
Yes, recent developments have enabled the carbonylation of benzyl chloride under ambient (1 atm) pressure of carbon monoxide, particularly using transition-metal-free catalytic systems like TBAI.[1] Some cobalt-catalyzed systems also operate under mild conditions (1 bar CO, room temperature).[3]
4. What are the common products of benzyl chloride carbonylation?
Depending on the reaction conditions and the nucleophile present, various products can be synthesized:
-
Phenylacetic acid: Formed via hydroxycarbonylation in the presence of water.[3]
-
Phenylacetic acid esters: Synthesized when an alcohol is used as the nucleophile.[2]
-
Phenylpyruvic acid: A product of double carbonylation.[5]
-
Ketones: Can be formed through carbonylative coupling reactions with organoboron reagents.[1]
Data Presentation
Table 1: Optimization of a Transition-Metal-Free Carbonylation of Benzyl Chloride [1]
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | NaI (15) | Na3PO4 | PEG-400 | 31 |
| 2 | TBAI (15) | Na3PO4 | PEG-400 | 78 |
| 3 | TBAI (20) | Na3PO4 | PEG-400 | 81 |
| 4 | TBAI (20) | Na2CO3 | PEG-400 | 88 |
| 5 | TBAI (20) | Li2CO3 | PEG-400 | 5 |
| 6 | TBAI (20) | K2CO3 | PEG-400 | 25 |
| 7 | TBAI (20) | NaHCO3 | PEG-400 | 86 |
| 8 | TBAI (20) | Na2CO3 | Glycol | Lower Yield |
| 9 | TBAI (20) | Na2CO3 | DMF | Lower Yield |
| 10 | TBAI (20) | Na2CO3 | H2O | Lower Yield |
Table 2: Cobalt-Catalyzed Hydroxycarbonylation of Substituted Benzyl Halides [3]
| Substrate | Yield (%) |
| p-BrC6H4CH2Br | 63 |
| p-ClC6H4CH2Cl | 66 |
| m-ClC6H4CH2Cl | 35 |
| 1-C10H7CH2Cl | 52 |
| 2-C10H7CH2Br | 63 |
Experimental Protocols
1. General Procedure for Transition-Metal-Free Carbonylation [1]
A mixture of the benzyl chloride (0.25 mmol), potassium aryltrifluoroborate (2 equiv.), TBAI (20 mol%), and Na2CO3 (4 equiv.) in PEG-400 is placed in a reaction vessel. The vessel is evacuated and backfilled with carbon monoxide (1 atm, balloon). The reaction mixture is then stirred at 100 °C for the specified reaction time. After completion, the reaction is worked up to isolate the product.
2. General Procedure for Cobalt-Catalyzed Hydroxycarbonylation [3]
All reactions are performed in a three-necked flask equipped with a gas inlet, outlet, and a septum. The vessel is flushed with CO. A mixture of dicobalt octacarbonyl (0.5 mmol), an organic solvent (12.5 mL, e.g., 2-methylbutan-2-ol), and 20% aqueous NaOH (12.5 mL) is stirred at room temperature while CO gas is bubbled through the mixture. After the formation of the active catalyst (indicated by a color change), the benzyl chloride (15 mmol) is injected. The reaction is stirred under a CO atmosphere for several hours. The product, phenylacetic acid, is isolated by separating the aqueous phase, acidifying it with HCl, and then extracting with an organic solvent.
Visualizations
Caption: Workflow for Cobalt-Catalyzed Hydroxycarbonylation.
References
strategies to minimize by-product formation in 2-phenylacetic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-phenylacetic acid. Our goal is to help you minimize by-product formation and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions for various synthetic routes.
Route 1: Hydrolysis of Benzyl (B1604629) Cyanide
Issue 1: Low Yield of this compound and Presence of Unreacted Benzyl Cyanide
-
Potential Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Inadequate mixing, especially in a heterogeneous reaction mixture.
-
Poor quality or low concentration of the acid or base catalyst.
-
-
Solutions:
-
Optimize Reaction Time and Temperature: For acid hydrolysis with sulfuric acid, refluxing for 3-4 hours is a common practice.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Ensure Efficient Stirring: Use a mechanical stirrer to ensure vigorous mixing, promoting better contact between the aqueous and organic phases.
-
Verify Reagent Quality: Use high-purity benzyl cyanide. If necessary, distill commercially available starting material. Ensure the concentration of the acid or base is appropriate for the chosen protocol. For acid hydrolysis, a 70% sulfuric acid solution is often used.[2]
-
Issue 2: Presence of Phenylacetamide as a By-product
-
Potential Causes:
-
Incomplete hydrolysis of the intermediate phenylacetamide to phenylacetic acid. This is more common under milder reaction conditions.
-
-
Solutions:
-
Prolong Reaction Time or Increase Temperature: Ensure the reaction conditions are sufficient to drive the hydrolysis to completion. If phenylacetamide is isolated, it can be further hydrolyzed in a subsequent step.
-
Purification: Phenylacetamide can be removed from the final product by dissolving the crude product in a lukewarm dilute sodium carbonate or sodium hydroxide (B78521) solution.[3] The phenylacetic acid will dissolve as its sodium salt, while the less acidic phenylacetamide will remain undissolved and can be removed by filtration.[3] Acidification of the filtrate will then precipitate the pure phenylacetic acid.[3]
-
Route 2: Grignard Reaction of Benzyl Halides
Issue 1: Significant Formation of Biphenyl By-product
-
Potential Causes:
-
Coupling of the Grignard reagent with unreacted benzyl halide. This side reaction is favored at higher concentrations of the benzyl halide and elevated temperatures.
-
-
Solutions:
-
Slow Addition of Benzyl Halide: Add the benzyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can promote the formation of 1,2-diphenylethane (B90400) (bibenzyl), another common by-product.[3]
-
Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous ether is used as the solvent to prevent quenching of the Grignard reagent.
-
Route 3: Willgerodt-Kindler Reaction of Acetophenone (B1666503)
Issue 1: Low Yield and Formation of a Reddish, Oily Impurity
-
Potential Causes:
-
The reaction is known to sometimes produce low yields and colored impurities.[4]
-
Suboptimal reaction conditions (temperature, reaction time, reagent ratios).
-
Inefficient hydrolysis of the intermediate thiomorpholide.
-
-
Solutions:
-
Use of a Phase Transfer Catalyst: Employing a phase transfer catalyst like triethyl benzyl ammonium (B1175870) chloride (TEBA) can significantly reduce the reaction time and improve the yield of the final product.[5]
-
Optimization of Reaction Conditions: A typical procedure involves refluxing acetophenone with sulfur and morpholine (B109124) for several hours.[5][6] The subsequent hydrolysis with sodium hydroxide also requires refluxing to ensure complete conversion.[5][7]
-
Purification: After acidification, the crude phenylacetic acid can be dissolved in a sodium bicarbonate solution and washed with an organic solvent like ethyl acetate (B1210297) to remove neutral impurities. The aqueous layer is then re-acidified to precipitate the purified product.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via benzyl cyanide hydrolysis?
A1: The most common by-products are unreacted benzyl cyanide and the intermediate, phenylacetamide.[3][8] Unreacted benzyl cyanide results from an incomplete reaction, while phenylacetamide is formed if the hydrolysis is stopped before the complete conversion of the amide to the carboxylic acid.
Q2: How can I minimize the formation of dibenzyl ketone as a by-product?
A2: Dibenzyl ketone can form from the self-condensation of phenylacetic acid, particularly at high temperatures, such as during distillation, or in the presence of certain reagents like acetic anhydride (B1165640).[9] To minimize its formation when using acetic anhydride in related reactions, a large molar excess of acetic anhydride should be used.[10]
Q3: What is the main by-product in the Grignard synthesis of this compound and how can it be avoided?
A3: The primary by-product is biphenyl, which is formed from the reaction of the Grignard reagent with unreacted bromobenzene (B47551) (or other benzyl halide).[11] Its formation is favored by high concentrations of the halide and increased reaction temperatures. To minimize this, the benzyl halide should be added slowly and the reaction temperature should be carefully controlled.
Q4: Are there greener alternatives for the synthesis of this compound?
A4: Yes, several approaches aim to be more environmentally friendly. The iodide-catalyzed reduction of mandelic acid using catalytic sodium iodide and phosphorous acid as the stoichiometric reductant is a scalable and greener alternative to methods using more hazardous reagents.[12][13] Palladium-catalyzed carbonylation of benzyl halides or alcohols also offers a highly efficient route, often with high yields and good functional group tolerance under relatively mild conditions.[14]
Q5: How can I effectively purify crude this compound?
A5: Recrystallization is a common and effective method. Hot water or a mixture of toluene (B28343) and hexanes are suitable solvent systems.[15] For removing the by-product phenylacetamide, washing a solution of the crude product in a dilute base with an organic solvent is effective.[3] Vacuum distillation can also be used for purification, especially to remove less volatile impurities.[1]
Data Presentation
The following tables summarize quantitative data on the yield of this compound and the formation of by-products under different reaction conditions for various synthetic methods.
Table 1: Hydrolysis of Benzyl Cyanide in Near-Critical Water
| Temperature (°C) | Water:Benzyl Cyanide (mass ratio) | Reaction Time (h) | This compound Yield (%) | Purity (%) |
| 240 | 2:1 | 8 | 81.8 | 98.4 |
| 250 | 3:1 | 7 | 80.8 | 98.7 |
| 270 | 6:1 | 5 | 87.9 | 98.8 |
Data sourced from CN100586923C.[16]
Table 2: Willgerodt-Kindler Reaction of Styrene with Various Amines
| Amine | This compound Yield (%) |
| Morpholine | 84 |
| Piperidine | 75 |
| Pyrrolidine | 68 |
| Diethylamine | 45 |
| Dibutylamine | 30 |
Data represents yields after hydrolysis of the intermediate thioamide.[7]
Table 3: Palladium-Catalyzed Carbonylation of p-tert-butyl-benzyl bromide
| Catalyst | Additive | Temperature (°C) | Time (h) | This compound Yield (%) | By-products (%) |
| Pd(OH)₂/C | TBAB | 110 | 4 | 89 | ~5 (reduced and hydrolyzed products) |
TBAB = Tetrabutylammonium bromide. Data sourced from a study on the carboxylation of benzylic bromides.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this technical support center.
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide (1.0 eq), water, and concentrated sulfuric acid. A typical ratio is 700 g of benzyl cyanide to 1150 cc of water and 840 cc of sulfuric acid.[1]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water to yield pure this compound.
Protocol 2: Willgerodt-Kindler Reaction of Acetophenone with PTC [5]
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and p-toluenesulfonic acid (catalytic amount). Reflux the mixture with stirring at 120-130 °C for 8 hours.
-
Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide and triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst. Heat the mixture at 100 °C for an additional 8 hours.
-
Work-up: Cool the reaction mixture and filter. Acidify the filtrate with hydrochloric acid to a pH of 6 and filter off any precipitate. Further acidify the filtrate to a pH of 2 to precipitate the crude this compound.
-
Purification: Dissolve the crude product in a 10% sodium bicarbonate solution and wash with ethyl acetate. Separate the aqueous layer and acidify with dilute HCl to precipitate the pure this compound.
Protocol 3: Iodide-Catalyzed Reduction of Mandelic Acid [12][13]
-
Reaction Setup: In a reaction vessel, dissolve mandelic acid (1.0 eq) in a suitable solvent such as acetic acid. Add sodium iodide (0.1 eq) and phosphorous acid (1.5 eq).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete as monitored by HPLC or TLC.
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the synthesis processes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Phenylacetic Acid [erowid.org]
- 4. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]
- 11. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 12. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 13. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 15. benchchem.com [benchchem.com]
- 16. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 17. Phenylacetic acid production(PAA-precursor) [aecenar.com]
Technical Support Center: Improving the Stability of 2-Phenylacetic Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 2-phenylacetic acid (PAA) stock solutions. By following these recommendations, users can enhance the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in a suitable organic solvent prior to further dilution in aqueous solutions. PAA has good solubility in organic solvents such as ethanol (B145695), methanol, and acetone, but limited solubility in water.[1] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, they should be stored in a cool, dark, and dry place.[2] It is advisable to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2] For long-term storage, refrigeration at 2-8°C is recommended. For aqueous solutions, storage at -20°C or -80°C can prevent degradation.[3]
Q3: What factors can affect the stability of this compound solutions?
A3: The stability of this compound solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[3]
-
pH: PAA is more stable in neutral to slightly acidic conditions. Alkaline conditions can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of PAA.[3]
Q4: What is the typical shelf life of a this compound stock solution?
A4: The shelf life of a this compound stock solution depends on the solvent, concentration, and storage conditions. When stored properly in an organic solvent at 2-8°C and protected from light, a stock solution can be stable for several months. However, for aqueous solutions, it is best to prepare them fresh or store them at or below -20°C for no longer than a few weeks to a month.[3] One supplier suggests a shelf life of 18 months for the solid compound when stored correctly.[4] Another indicates a shelf life of 24 months or longer if stored properly.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | 1. Increase the proportion of organic co-solvent (e.g., ethanol, methanol, DMSO) in your final solution. 2. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. 3. Adjust the pH to be slightly alkaline to increase the solubility of the carboxylate salt, but be aware that high pH can decrease stability. |
| Discoloration of the solution (yellowing/browning) | Oxidation or photodegradation. | 1. Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[3] 2. Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Add an antioxidant to the solution if compatible with your experimental setup. |
| Loss of potency or inconsistent experimental results | Degradation of this compound. | 1. Prepare fresh stock solutions more frequently. 2. Verify and optimize storage conditions (temperature, light protection). 3. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Forced Degradation Protocol). 4. Use a stability-indicating analytical method, such as HPLC, to quantify the concentration of intact this compound before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 15 g/L | 20 |
| Ethanol | Soluble | Room Temperature |
| Ether | Soluble | Room Temperature |
| Chloroform | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
Data sourced from various chemical suppliers and databases.[1][6]
Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Typical Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours.[3] | Generally stable, but prolonged exposure may lead to minor degradation. Specific products not well-documented. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 40°C for up to 12 hours.[3] | Susceptible to degradation. Potential for decarboxylation or other reactions. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours.[3] | Benzaldehyde (B42025), and other products from the fragmentation of the aromatic ring.[7][8] |
| Thermal Degradation | Solid or solution at 70-80°C for up to 72 hours.[3] | Carbon dioxide, carbon monoxide, dibenzyl, and phenylketene.[2][9] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or a calibrated light source as per ICH Q1B guidelines. | Toluene and bibenzyl from radical pathways.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Calculate the required mass of this compound (Molar Mass: 136.15 g/mol ). For 10 mL of a 100 mM solution, you will need: 0.1 mol/L * 0.01 L * 136.15 g/mol = 0.13615 g.
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of anhydrous ethanol to the flask to dissolve the solid. Swirl gently to mix.
-
Once the solid is completely dissolved, add anhydrous ethanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, tightly sealed amber glass vial for storage.
Protocol 2: Forced Degradation Study of a this compound Solution
Objective: To assess the stability of a this compound solution under various stress conditions and to identify potential degradation products.
Materials:
-
1 mg/mL this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp or photostability chamber
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
pH meter
-
Vials (clear and amber)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a clear vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a clear vial.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a clear vial, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven set to 70°C.
-
Photodegradation: Place a vial containing the stock solution under a UV lamp. Wrap a control vial in aluminum foil and place it alongside the test sample.
-
Control Sample: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C.
-
Incubate the oxidative degradation sample at room temperature.
-
Incubate all other samples under their respective stress conditions.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and water with a phosphoric acid modifier, with UV detection at 215 nm.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the control sample at the initial time point.
-
Observe the formation of any new peaks in the chromatograms, which indicate degradation products.
-
Mandatory Visualizations
Caption: A general workflow for preparing and testing the stability of a this compound stock solution.
Caption: A troubleshooting workflow for common stability issues with this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. atul.co.in [atul.co.in]
- 5. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing Chromatographic Resolution of 2-Phenylacetic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of 2-phenylacetic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why are my this compound isomer peaks showing significant tailing?
Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes are typically secondary interactions with the stationary phase or inappropriate mobile phase conditions. Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.3), the analyte will exist in a partially or fully ionized state. This can lead to undesirable interactions with the stationary phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases (like C18) can interact with the acidic analyte, causing tailing.[6]
-
Solution: In addition to lowering the pH, which helps to suppress the ionization of silanol groups, using an end-capped column can minimize these secondary interactions. Increasing the buffer concentration in the mobile phase can also help to mask these residual silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
Question: I am observing poor resolution between my this compound isomers. What should I do?
Answer: Poor resolution between isomers can be a significant challenge. Here are several strategies to improve separation:[9]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic solvent can significantly impact selectivity.[10][11] Try switching between acetonitrile (B52724) and methanol (B129727), as they offer different selectivities. Adjust the percentage of the organic modifier; decreasing the organic content will generally increase retention and may improve resolution.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can alter the selectivity between isomers, especially if they have slightly different pKa values.[1][2][3][4][5]
-
-
Change the Stationary Phase:
-
For Positional Isomers (e.g., 2-, 3-, and 4-phenylacetic acid): If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic compounds.[12]
-
For Enantiomers (R- and S-2-phenylacetic acid): The separation of enantiomers requires a chiral stationary phase (CSP).[13][14][15] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[16]
-
-
Adjust Column Temperature: Temperature can influence selectivity.[2][17][18] Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if it improves resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may lead to better resolution, although it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and can enhance resolution.[19]
Question: My this compound peak is eluting too early (poor retention). How can I increase its retention time?
Answer: Poor retention is typically caused by the mobile phase being too strong or the analyte being in a highly polar, ionized state.
-
Decrease Organic Solvent Concentration: A high percentage of organic modifier in the mobile phase will cause the analyte to elute quickly. Reduce the concentration of acetonitrile or methanol to increase retention.
-
Ensure Low Mobile Phase pH: As mentioned for peak tailing, a pH above the pKa of this compound will cause it to be ionized and less retained on a reversed-phase column. Confirm that your mobile phase pH is sufficiently acidic (e.g., pH 2.5-3.0).[1][2][3][4][5]
Question: The retention times for my this compound isomers are drifting. What is the cause?
Answer: Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[20]
-
-
Changes in Mobile Phase Composition: This can be due to improper mixing, evaporation of one of the solvents, or a malfunctioning pump.
-
Solution: Prepare fresh mobile phase, ensure it is well-mixed and degassed. Check the pump for proper functioning.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of this compound, and why is it important for HPLC method development?
A1: The pKa of this compound is approximately 4.3. This is a critical parameter in reversed-phase HPLC because the pH of the mobile phase relative to the pKa determines the ionization state of the analyte. To achieve good retention and symmetrical peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa, which ensures the acid is in its neutral, more hydrophobic form.[1][2][3][4][5]
Q2: What is a good starting point for the achiral separation of this compound positional isomers?
A2: A good starting point for separating positional isomers is a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) at a pH between 2.5 and 3.0. An initial gradient elution from a low to a high concentration of acetonitrile can help to determine the optimal isocratic conditions.
Q3: What type of column is required to separate the enantiomers of this compound?
A3: To separate enantiomers (R- and S-isomers), a chiral stationary phase (CSP) is necessary.[13][14][15] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used and often provide good selectivity for this type of compound.[16]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide better resolution in some cases. However, it has a higher viscosity, which will result in higher backpressure. It is worth experimenting with both solvents during method development to determine which provides the optimal separation.[10][11]
Q5: How should I prepare my sample for the analysis of this compound?
A5: Sample preparation depends on the sample matrix. For simple solutions, dissolving the sample in the mobile phase is ideal.[21][22] For more complex matrices like biological fluids, a protein precipitation step is often required, followed by centrifugation and filtration.[23] For solid samples like pharmaceutical tablets, the tablet should be crushed, and the active ingredient extracted with a suitable solvent, followed by filtration.[20]
Data Presentation
The following tables summarize the expected effects of key chromatographic parameters on the separation of this compound isomers.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape of this compound
| Mobile Phase pH | Expected Retention Time | Expected Peak Shape (Tailing Factor) | Rationale |
| 2.5 | Longer | Symmetrical (~1.0-1.2) | Analyte is fully protonated (neutral), leading to strong hydrophobic interaction and minimal silanol interaction.[1][2] |
| 4.3 (pKa) | Intermediate | Broad and potentially split | Analyte exists as a 50:50 mixture of protonated and deprotonated forms, leading to inconsistent retention. |
| 6.0 | Shorter | Tailing (>1.5) | Analyte is deprotonated (anionic), leading to reduced hydrophobic interaction and increased interaction with residual silanols. |
Table 2: Comparison of Organic Modifiers for the Separation of this compound Isomers
| Organic Modifier | Selectivity | Elution Strength | Backpressure |
| Acetonitrile | Often provides sharper peaks and different selectivity compared to methanol. | Higher | Lower |
| Methanol | Can offer unique selectivity due to its protic nature and hydrogen bonding capabilities. | Lower | Higher |
Table 3: Influence of Column Temperature on Separation
| Column Temperature | Effect on Retention Time | Effect on Peak Shape | Effect on Selectivity |
| Increase | Decrease | Generally sharper peaks due to lower mobile phase viscosity and increased mass transfer.[18] | Can change, may improve or worsen resolution depending on the isomers.[17] |
| Decrease | Increase | May broaden peaks slightly. | Can change, may improve or worsen resolution. |
Experimental Protocols
Protocol 1: Achiral Separation of this compound Positional Isomers by RP-HPLC
Objective: To separate 2-, 3-, and 4-phenylacetic acid isomers on a C18 column.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Reference standards of 2-, 3-, and 4-phenylacetic acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of each isomer in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of 100 µg/mL each by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 215 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the mixed standard solution to verify the separation and retention times of the isomers. Then, inject the prepared sample.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate the R- and S-enantiomers of this compound using a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., cellulose-based, 4.6 x 250 mm, 5 µm)
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Racemic this compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol (e.g., 90:10 v/v) and adding 0.1% TFA.[24] Degas the mobile phase.
-
Standard Solution Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 215 nm
-
-
Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the prepared sample.
Visualizations
Caption: Experimental workflow for achiral HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing in this compound analysis.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How does increasing column temperature affect LC methods? [sciex.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. padproject.nd.edu [padproject.nd.edu]
- 21. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. sartorius.com [sartorius.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Microbial Contamination in 2-Phenylacetic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing microbial contamination during the production of 2-phenylacetic acid (PAA).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my this compound culture?
A1: Microbial contamination can manifest in several ways. Key indicators include:
-
Visual Changes: Unexpected turbidity, formation of clumps or films, and changes in the color of the fermentation broth.
-
Olfactory Changes: Development of unusual or foul odors, distinct from the characteristic smell of the production strain and PAA.
-
Microscopic Examination: Presence of microbial morphologies (e.g., cocci, motile rods, fungal hyphae) that are different from the production strain.
-
Process Parameter Deviations: A sudden drop or spike in pH, an unexpected increase in temperature, or altered dissolved oxygen levels and off-gas composition.
-
Product Titer and Purity: A significant decrease in the yield of this compound or the appearance of unexpected peaks during analytical procedures like HPLC or GC.
Q2: What are the primary sources of contamination in a fermentation process?
A2: Contamination can originate from various sources throughout the production process. These include:
-
Raw Materials: Non-sterile media components, water, or precursor substrates.
-
Air: Inadequate sterilization of the air used for aeration.
-
Equipment: Incomplete sterilization of the fermenter, probes, tubing, or downstream processing equipment.
-
Inoculum: Contamination of the seed culture.
-
Personnel: Introduction of microbes through improper aseptic techniques during sampling or additions.
Q3: Can the this compound product itself inhibit the growth of contaminants?
A3: Yes, this compound has been shown to possess antimicrobial properties against a range of bacteria and fungi.[1][2][3][4] However, the inhibitory concentration of PAA varies for different microorganisms. While it may suppress the growth of some contaminants, it should not be solely relied upon for contamination control, as resistant strains can still proliferate.
Troubleshooting Guides
Issue 1: Unexpected Drop in pH and/or Presence of Organic Acids Other Than PAA
Possible Cause: Contamination with acid-producing bacteria, such as Lactobacillus or Acetobacter species. These bacteria can consume the primary carbon source or intermediates and produce lactic acid or acetic acid, respectively.
Troubleshooting Steps:
-
Immediate Action:
-
Aseptically draw a sample from the fermenter.
-
Perform Gram staining and microscopic examination to look for morphologies consistent with common acid-producing bacteria (e.g., Gram-positive rods for Lactobacillus, Gram-negative rods for Acetobacter).
-
Analyze a sample of the broth using HPLC or GC-MS to identify and quantify the unexpected organic acids.
-
-
Investigation:
-
Review the sterilization records for the media and fermenter.
-
Check the integrity of all seals, gaskets, and connections on the fermenter.
-
Verify the integrity of the sterile air filters.
-
Aseptically plate a sample of the inoculum on a rich, non-selective medium (e.g., Nutrient Agar, Tryptic Soy Agar) to check for purity.
-
-
Corrective Actions:
-
If the contamination is severe, the fermentation batch may need to be terminated to prevent further loss of resources.
-
Thoroughly clean and re-sterilize the fermenter and all associated equipment.
-
If the inoculum is contaminated, use a fresh, pure culture for the next batch.
-
Implement a more rigorous aseptic technique for all future operations.
-
Issue 2: Slow or Stalled PAA Production and/or a Cloudy or Clumped Culture
Possible Cause: Contamination with fast-growing bacteria (e.g., Bacillus species) or fungi (e.g., molds or yeasts) that outcompete the production strain for nutrients.
Troubleshooting Steps:
-
Immediate Action:
-
Perform microscopic examination of the broth to identify the morphology of the contaminant. Look for endospores (characteristic of Bacillus) or fungal elements like hyphae and budding yeasts.
-
Plate a serial dilution of the broth onto both bacterial and fungal growth media (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).
-
-
Investigation:
-
Review the raw material specifications and quality control data. Some raw materials, particularly those of natural origin, can have a high bioburden.
-
Inspect the fermenter headspace and exhaust lines for any signs of microbial growth.
-
Evaluate the effectiveness of the sterilization cycle (time, temperature, and pressure).
-
-
Corrective Actions:
-
Consider pre-treating raw materials to reduce the initial bioburden.
-
If fungal contamination is recurrent, investigate the air handling system and consider implementing more stringent air filtration.
-
For persistent spore-forming bacterial contamination, a more aggressive sterilization protocol may be necessary.
-
Quantitative Data on the Impact of Contamination
While specific data for this compound production is limited, studies on similar fermentation processes, such as bioethanol production, demonstrate the significant quantitative impact of microbial contamination.
| Contaminant Type | Example Organism | Potential Impact on Product Yield | Byproducts | Reference |
| Lactic Acid Bacteria | Lactobacillus fermentum | Up to 27% reduction in ethanol (B145695) yield with a high bacterial load (10⁸ CFU/mL). An 8% reduction can be seen at lower levels (10⁵ CFU/mL). | Lactic acid, Acetic acid | [5] |
| Acetic Acid Bacteria | Acetobacter spp. | Can consume the product (ethanol in the case of bioethanol production) to produce acetic acid, directly reducing yield. | Acetic acid | [6] |
| Spore-forming Bacteria | Bacillus spp. | Competition for nutrients, leading to reduced product formation. | Various organic acids, enzymes that can degrade the product or affect downstream processing. | [7] |
| Wild Yeasts | Saccharomyces spp. (non-production strains) | Competition for substrates, potentially leading to a significant decrease in the final product concentration. | Glycerol, various organic acids. | [7] |
| Molds | Aspergillus spp., Penicillium spp. | Can alter the pH of the medium and consume nutrients. Some species can produce mycotoxins. | Organic acids, mycotoxins. | [7] |
Experimental Protocols
Protocol 1: Isolation and Identification of Microbial Contaminants from a PAA Fermentation Broth
1. Sample Collection:
- Under strict aseptic conditions, withdraw approximately 10 mL of the fermentation broth.
2. Direct Microscopic Examination:
- Prepare a wet mount and a Gram stain of the broth.
- Examine under a light microscope at 400x and 1000x magnification. Note the presence of any morphologies different from the production strain.
3. Plating for Isolation:
- Perform a 10-fold serial dilution of the broth in sterile saline or phosphate-buffered saline.
- Plate 100 µL of the appropriate dilutions onto the following media:
- Tryptic Soy Agar (TSA): For general bacterial growth.
- MRS Agar: For the selective growth of lactic acid bacteria.
- Potato Dextrose Agar (PDA) with Chloramphenicol: For the selective growth of yeasts and molds.
- Incubate the TSA and MRS plates at the fermentation temperature (or 30-37°C) for 24-48 hours.
- Incubate the PDA plates at 25-30°C for 3-5 days.
4. Colony Characterization and Purification:
- Examine the plates for colonies with different morphologies (size, shape, color, texture) than the production strain.
- Select individual, well-isolated colonies of the suspected contaminants and streak them onto fresh plates of the same medium to obtain pure cultures.
5. Identification:
- Biochemical Tests: Perform a series of biochemical tests (e.g., catalase, oxidase, sugar fermentation) to preliminarily identify the isolates.
- Molecular Identification: For a more definitive identification, perform 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi on the purified isolates.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting microbial contamination events.
Impact of Contamination on this compound Biosynthesis
Caption: Impact of contaminants on the PAA biosynthesis pathway.
References
- 1. fri.wisc.edu [fri.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anitox.com [anitox.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
Technical Support Center: Optimization of Microbial 2-Phenylacetic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the microbial production of 2-phenylacetic acid (2-PAA).
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common issues encountered during the fermentation process for 2-PAA production.
| Problem | Potential Causes | Recommended Solutions |
| Low or No 2-PAA Yield | 1. Suboptimal fermentation conditions (pH, temperature, aeration). 2. Inappropriate medium composition. 3. Precursor (e.g., L-phenylalanine or 2-phenylethanol) limitation or toxicity. 4. Further metabolism of 2-PAA by the microorganism. 5. Low cell density or poor microbial growth. | 1. Systematically optimize each parameter. Refer to Table 2 for general ranges. 2. Screen different carbon and nitrogen sources. Statistical methods like Plackett-Burman design can be employed for optimization.[1] 3. Implement a fed-batch feeding strategy to maintain a low, non-toxic precursor concentration.[2] 4. Use a mutant strain incapable of degrading 2-PAA.[2] 5. Optimize seed culture conditions and growth medium to ensure a healthy inoculum.[2] |
| Poor Microbial Growth | 1. Nutrient limitation in the medium. 2. Suboptimal physical parameters (pH, temperature). 3. High initial concentration of the precursor or 2-PAA itself, leading to toxicity.[3][4] | 1. Re-evaluate the medium composition, ensuring all essential macro- and micronutrients are present. 2. Calibrate probes and verify that controllers are maintaining setpoints for pH and temperature.[2] 3. Reduce the initial precursor concentration and consider a fed-batch strategy.[2] |
| Incomplete Precursor Conversion | 1. Insufficient fermentation time. 2. Low catalytic activity of the cells. 3. Presence of enzymatic inhibitors in the medium. 4. Poor oxygen transfer rate. | 1. Extend the fermentation duration and monitor precursor concentration over time. 2. Ensure optimal conditions for cell viability and enzyme expression. 3. Analyze the medium for potential inhibitors.[2] 4. Increase agitation and/or aeration rate.[2] |
| Product Degradation | 1. The wild-type strain further metabolizes 2-PAA.[5][6] 2. Instability of 2-PAA under the fermentation conditions. | 1. The most effective solution is to use a specifically designed mutant strain that lacks the enzymes for further degradation.[2] 2. Investigate the effect of pH and temperature on 2-PAA stability in the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial strains used for this compound production?
A1: A variety of microorganisms have been reported to produce 2-PAA, including bacteria from the genera Pseudomonas, Comamonas, Bacillus, and Clostridium, as well as some fungi.[7][8][9][10] The choice of strain is critical and often depends on the desired production pathway and tolerance to substrate and product concentrations.
Q2: What is the typical precursor for 2-PAA fermentation, and how should it be supplied?
A2: The common precursors for 2-PAA production are L-phenylalanine or 2-phenylethanol.[7][11] Due to potential toxicity at high concentrations, a fed-batch strategy is often employed.[2] This involves adding the precursor intermittently or continuously throughout the fermentation as the cells consume it, which helps to avoid inhibition of microbial growth and can lead to higher product yields.[2]
Q3: What are the key fermentation parameters to control for optimal 2-PAA production?
A3: Optimizing environmental parameters is critical for maximizing yield. The three most important parameters to control are:
-
Temperature: Most microorganisms have a narrow optimal temperature range, typically between 25-37°C.[2]
-
pH: The optimal pH is usually between 5.0 and 7.5 and may require active control during fermentation.[2][7]
-
Aeration: Adequate aeration is crucial, especially for pathways involving oxygenases.[2][11]
Q4: How can I monitor the concentration of 2-PAA and the precursor during fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying 2-PAA and its precursors in the fermentation broth.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step.[13][14]
Data Presentation
Table 1: Example of an Optimized Fermentation Medium
This table provides an example of a fermentation medium that can be used as a starting point for optimization.
| Component | Concentration (g/L) |
| L-Phenylalanine | 10.0 - 25.0 |
| Yeast Extract | 2.0 - 20.0 |
| KH₂PO₄ | 10.0 |
| MgSO₄·7H₂O | 5.0 |
| FeSO₄·7H₂O | 0.05 |
| Dextrose (as needed) | Maintained at ~0.5% |
Source: Adapted from data in studies on 2-PAA and related compounds production.[1][7]
Table 2: General Fermentation Parameter Ranges for Optimization
These are general starting ranges; the optimal values must be determined experimentally for the specific microorganism used.
| Parameter | Range | Notes |
| Temperature | 25 - 37 °C | Highly strain-dependent.[2] |
| pH | 5.0 - 8.0 | Can drift during fermentation; active control is often necessary.[2][7] |
| Agitation | 150 - 600 rpm | Must be sufficient for mixing and oxygen transfer but avoid excessive cell shear.[2][7] |
| Aeration | 0.05 - 0.5 vvm | Crucial for many of the biosynthetic pathways.[2][7] |
Experimental Protocols
Protocol 1: Batch Fermentation for 2-PAA Production
This protocol describes a general procedure for a lab-scale batch fermentation process.
-
Medium Preparation: Prepare the fermentation medium (refer to Table 1 for a starting point) and sterilize it by autoclaving.
-
Inoculum Preparation: Cultivate a seed culture of the selected microorganism in a suitable growth medium until it reaches the late exponential phase.
-
Fermenter Setup: Aseptically transfer the sterile medium to a sterilized fermenter. Calibrate pH and dissolved oxygen (DO) probes. Set the temperature, pH, and agitation parameters.[2]
-
Inoculation: Inoculate the fermenter with the seed culture (typically 5-10% v/v).[2]
-
Precursor Addition: Add the initial concentration of the precursor (e.g., L-phenylalanine).
-
Fermentation Run: Start the fermentation. Monitor key parameters (pH, DO, temperature) and cell growth (e.g., by measuring optical density).
-
Sampling: Aseptically collect samples at regular intervals to analyze for cell density, precursor concentration, and 2-PAA concentration.
-
Harvest: End the fermentation when precursor conversion ceases or 2-PAA concentration peaks. Separate the cells from the broth by centrifugation or filtration. The supernatant contains the product.
Protocol 2: Quantification of 2-PAA using HPLC
This protocol outlines a method for analyzing 2-PAA concentration in the fermentation broth.
-
Sample Preparation: Centrifuge the fermentation sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase if necessary.
-
HPLC Conditions (Example):
-
Quantification: Create a standard curve with known concentrations of 2-PAA to quantify the concentration in the samples.
Mandatory Visualization
Caption: Biosynthesis of this compound from L-Phenylalanine.
Caption: Troubleshooting workflow for low 2-PAA yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0672755A2 - Fermentation process for preparing phenylacetic acid using phenylalanine as a starting material - Google Patents [patents.google.com]
- 8. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 9. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Phenylacetic and Hydroxyphenylacetic Acids by Clostridium botulinum Type G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 2-Phenylacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis of 2-phenylacetic acid. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the most common industrial method: the hydrolysis of benzyl (B1604629) cyanide.
Q1: My reaction is proceeding too vigorously and is difficult to control. What could be the cause and how can I mitigate this?
An overly vigorous reaction is a common issue, particularly during the acid-catalyzed hydrolysis of benzyl cyanide.[1] This is often due to the exothermic nature of the hydrolysis, especially when using concentrated acids.
Possible Causes:
-
High concentration of the acid catalyst (e.g., sulfuric acid).[1]
-
Inadequate temperature control and heat dissipation.
-
Rapid addition of reagents.
Solutions:
-
Use a more dilute acid solution: Standard procedures often recommend a dilute sulfuric acid solution prepared by adding three volumes of sulfuric acid to two volumes of water, but a more dilute acid can lead to a more controllable reaction.[1]
-
Control the rate of addition: Add the acid or benzyl cyanide dropwise to the reaction mixture to manage the rate of heat generation.[2]
-
Ensure efficient stirring and cooling: Use a robust mechanical stirrer and an ice bath or cooling mantle to maintain the desired reaction temperature.[1]
-
Consider a modified procedure for smaller scales: For smaller batches, adding benzyl cyanide to a mixture of water, concentrated sulfuric acid, and glacial acetic acid can provide better control.[1]
Q2: The yield of this compound is lower than expected. What are the potential reasons and how can I improve it?
Low yield is a frequent challenge and can be attributed to several factors, including incomplete reaction, side reactions, and losses during workup and purification.
Potential Reasons for Low Yield:
-
Incomplete hydrolysis of benzyl cyanide.
-
Loss of product during extraction and washing steps.
-
Suboptimal reaction conditions (temperature, reaction time).
-
Decomposition of the product at high temperatures.
Strategies for Yield Improvement:
-
Optimize reaction time and temperature: Ensure the reaction is heated for a sufficient duration to drive the hydrolysis to completion. For acid hydrolysis of benzyl cyanide, refluxing for 3-5 hours is typical.[1][2]
-
Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Minimize byproduct formation: The formation of phenylacetamide can be minimized by ensuring complete hydrolysis. If phenylacetamide is a significant contaminant, it can be removed by dissolving the crude product in a dilute sodium carbonate or hydroxide (B78521) solution; the phenylacetic acid will dissolve as its sodium salt, while the amide remains undissolved and can be filtered off.[4]
-
Efficient extraction: Use an appropriate solvent (e.g., diethyl ether, ethyl acetate) for extraction and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[2]
-
Careful purification: During distillation, collect the fraction corresponding to the boiling point of this compound (approx. 176-189°C at 50 mm Hg) to avoid loss of product.[1]
Q3: The final product is impure, with a noticeable off-color or incorrect melting point. How can I improve the purity?
Impurities in the final product can arise from unreacted starting materials, byproducts, or decomposition products. The typical melting point of pure this compound is 76-77°C.[5]
Common Impurities and Purification Methods:
-
Benzyl Cyanide (starting material): Can be removed by fractional distillation under reduced pressure.[1] A fraction containing unreacted benzyl cyanide often distills first and can be collected separately for use in a subsequent run.[1]
-
Phenylacetamide (byproduct): Can be removed by dissolving the crude product in a basic aqueous solution (e.g., sodium carbonate) and filtering off the insoluble amide. The this compound is then recovered by acidifying the filtrate.[4]
-
Colored impurities: Can be removed by recrystallization from hot water or a suitable organic solvent system (e.g., toluene/hexanes), often with the use of activated carbon for decolorization.[6][7]
Summary of Yields for Different Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Acid Hydrolysis of Benzyl Cyanide | Benzyl cyanide, Sulfuric acid, Water | 77-80% | [1] |
| Grignard Reaction | Benzyl chloride, Magnesium, Carbon dioxide | ~75% | [4][8] |
| Willgerodt-Kindler Reaction | Acetophenone, Sulfur, Morpholine | ~80% (intermediate) | [9] |
| Oxidation of Ethylbenzene | Ethylbenzene, Sodium dichromate | up to 90% | [9] |
| Palladium-Catalyzed Carbonylation | 2,4-dichlorobenzyl chloride, CO, Pd(OAc)₂ | up to 95% | [6][10] |
| Reduction of Mandelic Acid | Mandelic acid, Red phosphorus, HI | ~90% | [9] |
Frequently Asked Questions (FAQs)
Q1: What are the main industrial routes for the synthesis of this compound? The most common industrial method for producing this compound is the hydrolysis of benzyl cyanide.[9][11] Other viable routes include the Grignard reaction of benzylmagnesium halides with carbon dioxide, the Willgerodt-Kindler reaction of acetophenones, and the oxidation of ethylbenzene.[9]
Q2: What are the primary uses of this compound? this compound is a versatile intermediate in the chemical industry. It is used in the production of pharmaceuticals, such as penicillin G and diclofenac.[5] It also finds application in the fragrance industry due to its honey-like odor at low concentrations and in the synthesis of some pesticides.[5][11]
Q3: What safety precautions should be taken when handling the reagents for this compound synthesis? Many of the reagents used in the synthesis of this compound are hazardous.
-
Benzyl cyanide: Is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Concentrated acids (Sulfuric acid, Hydrochloric acid): Are highly corrosive. Always add acid to water, not the other way around, to prevent splashing.[1]
-
Grignard reagents: Are highly reactive with water and air. Reactions involving Grignard reagents must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[6]
-
Sodium dichromate: Is a strong oxidizing agent and is toxic.
Q4: Why is this compound a controlled substance in some countries? this compound is listed as a controlled substance in countries like the United States and China because it can be used as a precursor in the illicit production of phenylacetone (B166967) (P2P), which is a key intermediate in the synthesis of amphetamine-type stimulants.[5][9]
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is adapted from Organic Syntheses.[1]
Materials and Equipment:
-
5-L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Benzyl cyanide (700 g, 6 moles)
-
Commercial sulfuric acid (840 cc)
-
Water (1150 cc)
-
2-L Claisen distilling flask
-
Vacuum distillation setup
Procedure:
-
In the 5-L round-bottom flask, combine 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g of benzyl cyanide.
-
Heat the mixture under reflux with stirring for three hours.
-
Cool the reaction mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.
-
Filter the crude phenylacetic acid.
-
Wash the crude product by melting it under hot water and decanting the water several times.
-
After the final hot water wash, pour off the water while the product is still molten.
-
Transfer the molten acid to a 2-L Claisen flask and distill under reduced pressure.
-
Collect the fraction boiling at 176–189°/50 mm. The distillate will solidify upon standing. This yields approximately 630 g (77.5%) of pure this compound.
Protocol 2: Synthesis via Grignard Reaction
This protocol is based on general procedures for Grignard reactions.[4][6]
Materials and Equipment:
-
Flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer
-
Magnesium turnings (1.2 eq)
-
Iodine crystal (catalytic amount)
-
Benzyl chloride (1.0 eq)
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (for workup)
Procedure:
-
Place the magnesium turnings and a crystal of iodine in the flame-dried flask under an inert atmosphere.
-
Slowly add a solution of benzyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench the reaction by slowly adding aqueous hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from hot water or a suitable organic solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via acid-catalyzed hydrolysis of benzyl cyanide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102452930A - Recovery process of phenylacetic acid - Google Patents [patents.google.com]
- 8. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Detection of Low Concentrations of 2-Phenylacetic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the refinement of methods for detecting low concentrations of 2-phenylacetic acid (2-PAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PAA) and why is its detection at low concentrations important?
A1: this compound is an organic compound that serves as a metabolite of phenylalanine.[1] Its detection at low concentrations is significant in various fields. In clinical diagnostics, altered levels of 2-PAA in biological fluids can be indicative of certain metabolic disorders.[2] In the pharmaceutical industry, it is a precursor in the synthesis of various drugs, including penicillin G and diclofenac.[1] Furthermore, as a plant hormone (auxin), its quantification is relevant in agricultural research.[3]
Q2: What are the primary analytical methods for detecting low concentrations of 2-PAA?
A2: The most common and robust methods for the analysis of 2-PAA include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] More recently, biosensors, including whole-cell and electrochemical biosensors, have emerged as sensitive and specific detection platforms.[3][5]
Q3: What are the main challenges in analyzing low concentrations of 2-PAA?
A3: The primary challenges stem from complex sample matrices, especially in biological samples like plasma and urine, which can cause interference. For GC-MS analysis, the need for derivatization to increase the volatility of 2-PAA can introduce variability.[2] Achieving high sensitivity and specificity, particularly at very low concentrations, requires careful optimization of the chosen method.
Q4: What is derivatization and why is it necessary for GC-MS analysis of 2-PAA?
A4: Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, that has properties more suitable for a particular analytical method. For GC-MS, which requires volatile and thermally stable compounds, derivatization of 2-PAA is necessary to decrease its polarity and increase its volatility, allowing it to be vaporized without decomposition in the GC inlet.
Troubleshooting Guides
HPLC-UV Method
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Detector lamp is off.- No sample injected or sample concentration is too low.- Incorrect mobile phase composition. | - Ensure the detector lamp is on and has sufficient energy.- Verify that the autosampler correctly injected the sample and consider concentrating the sample if possible.- Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Peak Tailing | - Active sites on the column interacting with the analyte.- Column contamination.- Mismatch between sample solvent and mobile phase. | - Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase whenever possible. |
| Split Peaks | - Column void or channeling.- Partially plugged frit.- Sample solvent incompatible with mobile phase. | - Replace the column.- Replace the inlet frit of the column.- Ensure the sample solvent is compatible with the mobile phase. |
| Drifting Retention Time | - Poor column temperature control.- Change in mobile phase composition.- Column not equilibrated. | - Use a column oven for stable temperature.- Prepare fresh mobile phase and ensure the pump is working correctly.- Equilibrate the column with the mobile phase for a sufficient time before injection. |
GC-MS Method
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the GC inlet or column. | - Optimize derivatization conditions (temperature, time, reagent concentration).- Use a deactivated inlet liner and a high-quality capillary column. |
| Low Response/Sensitivity | - Inefficient extraction or derivatization.- Adsorption of the analyte in the GC system.- Incorrect MS settings. | - Optimize the sample preparation and derivatization protocols.- Ensure all components of the GC system are properly deactivated.- Tune the mass spectrometer and optimize ionization and detection parameters. |
| Ghost Peaks | - Carryover from previous injections.- Contamination of the syringe or inlet. | - Run blank injections to identify the source of carryover.- Thoroughly clean the syringe and replace the inlet liner and septum. |
| Variable Results | - Inconsistent derivatization.- Sample degradation.- Fluctuations in instrument performance. | - Use an internal standard to correct for variability.- Ensure samples are stored properly and analyzed promptly after preparation.- Perform regular instrument maintenance and system suitability checks. |
Data Presentation
Comparison of 2-PAA Detection Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Whole-Cell Biosensor |
| Linearity (R²) | >0.999[4] | >0.99[4] | >0.99[4] | Dose-responsive[3] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[4] | ~80 ng/mL[2] | 0.15 - 0.39 ng/mL[4] | 15.625 µM[3] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL[4] | Not specified | 0.5 - 1.0 ng/mL[4] | Not specified |
| Accuracy (% Recovery) | 98.33 - 101.12%[4] | Not specified | 94.9 - 115.5%[4] | Not applicable |
| Precision (%RSD) | < 5%[4] | < 1.4%[2] | < 5.0%[4] | Not applicable |
Note: Some of the quantitative data presented is for the structurally similar compound 2-hydroxyphenylacetic acid, as direct comparative studies for this compound are limited. This data serves as a representative example of the performance of these methods.
Experimental Protocols
HPLC-UV Method for 2-PAA Detection
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 200 µL of 4 M perchloric acid.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) containing 0.1% phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
-
-
Quantification:
-
Prepare a series of calibration standards of 2-PAA in the mobile phase.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of 2-PAA in the samples from the calibration curve.
-
GC-MS Method with Derivatization for 2-PAA Detection
-
Sample Preparation and Extraction (Urine):
-
To 1 mL of urine, add a deuterated internal standard (e.g., d7-PAA).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) mode with scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Construct a calibration curve based on the peak area ratio of the target ion of the derivatized 2-PAA to the internal standard.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design and Construction of a Whole Cell Bacterial 4-Hydroxyphenylacetic Acid and this compound Bioassay [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell-Based Biosensor with Dual Signal Outputs for Simultaneous Quantification of Phenylacetic Acid and Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Auxin Activity: 2-Phenylacetic Acid vs. Indole-3-Acetic Acid
An Objective Guide for Researchers in Plant Science and Drug Development
Indole-3-acetic acid (IAA) has long been the focal point of auxin research, establishing itself as the principal auxin in most plants.[1][2] However, emerging research has brought another endogenous auxin, 2-phenylacetic acid (PAA), into the spotlight.[3][4] This guide provides a comprehensive comparison of the auxin activities of PAA and IAA, supported by experimental data, to inform future research and applications in plant biology and beyond.
Quantitative Comparison of Endogenous Levels and Biological Activity
While IAA is the more potent auxin in many standard bioassays, the endogenous concentrations of PAA in various plant tissues are often significantly higher.[5][6] This suggests that PAA plays a substantial, though perhaps different, physiological role.
| Plant Tissue (Arabidopsis) | Endogenous IAA (ng/g FW) | Endogenous PAA (ng/g FW) | PAA to IAA Ratio |
| Dry Seeds | ~180 | ~300 | ~1.7 |
| Inflorescences | ~15 | ~220 | ~14.8 |
| Cauline Leaves | ~10 | ~132 | ~13.2 |
| Stems | ~25 | ~100 | ~4.0 |
| Rosette Leaves | ~12 | ~91 | ~7.6 |
| Roots | ~8 | ~66 | ~8.3 |
| Siliques | ~400 | ~165 | ~0.4 |
| Data compiled from Sugawara et al., 2015.[5] |
In terms of biological activity, PAA generally exhibits a lower potency than IAA in classic auxin assays. For instance, in promoting lateral root formation and inducing the DR5 promoter in Arabidopsis, PAA's activity is estimated to be 10- to 20-fold lower than that of IAA.[5] However, in some specific contexts, such as the promotion of lateral root primordia in peas, PAA has been reported to be more active than IAA.[3][7]
| Bioassay | Relative Activity (PAA vs. IAA) |
| Arabidopsis Lateral Root Formation | 10- to 20-fold lower |
| Arabidopsis DR5 Promoter Induction | ~20-fold lower |
| Oat Coleoptile Elongation | Lower |
| Bean Internode Elongation | Lower |
| Pea Lateral Root Primordia Formation | Higher |
| Data compiled from multiple sources.[3][5][7] |
Signaling and Transport: Shared Pathways, Different Dynamics
Both PAA and IAA exert their effects through the same primary signaling pathway, involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[5][6] This shared mechanism leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[8]
Despite sharing a signaling pathway, a critical distinction lies in their transport mechanisms. IAA is characterized by its active, polar transport, which creates concentration gradients essential for various developmental processes.[6] In contrast, PAA does not appear to be actively transported in a polar manner.[3][6] This difference in transport dynamics likely contributes to their distinct physiological roles.
Comparative signaling and transport of IAA and PAA.
Biosynthesis: Parallel Yet Distinct Pathways
The biosynthesis of IAA predominantly originates from tryptophan.[2][9] In contrast, PAA is synthesized from phenylalanine.[10][11] While the biochemical steps show parallels, involving transamination and decarboxylation, evidence suggests that the primary enzymes involved in these pathways are not identical.[7][11] For instance, while YUCCA (YUC) flavin-containing monooxygenases are key in the conversion of indole-3-pyruvate to IAA, they may also play a role in PAA biosynthesis, though likely not as the primary enzymes.[5][12]
Simplified biosynthetic pathways of IAA and PAA.
Experimental Protocols
A common method for quantifying endogenous levels of IAA and PAA involves extraction from plant tissues followed by analysis using LC-MS.
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid and internal standards such as ¹³C₆-IAA and ¹³C₇-PAA) to the powdered tissue. Incubate at 4°C for 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the auxins.
-
LC-MS Analysis: Inject the purified sample into a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer) for separation and quantification.
This bioassay is used to assess the biological activity of auxins in promoting lateral root development.
-
Seed Sterilization and Germination: Sterilize Arabidopsis seeds and germinate them on Murashige and Skoog (MS) agar (B569324) plates.
-
Seedling Transfer: After 4-5 days of growth, transfer seedlings to new MS agar plates containing various concentrations of IAA or PAA (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Incubation: Grow the seedlings vertically for another 5-7 days under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Data Collection: Count the number of emerged lateral roots per seedling under a stereomicroscope.
Workflow for the lateral root formation assay.
Concluding Remarks
The comparison between this compound and indole-3-acetic acid reveals a nuanced relationship where both molecules function as auxins but with distinct characteristics. While IAA remains the more potent and well-characterized auxin, the high endogenous levels and unique transport properties of PAA underscore its importance in plant physiology.[5][6] Future research should continue to explore the specific roles of PAA in plant development and its interplay with IAA, which could unveil new avenues for crop improvement and the development of novel plant growth regulators.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. mdpi.com [mdpi.com]
- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants [escholarship.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Phenylacetic Acid: Internal Standard vs. External Standard Approaches
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-phenylacetic acid (PAA), a compound of interest in various pharmaceutical and metabolic studies, is paramount for reliable research and development. The choice of analytical methodology, particularly the use of an internal versus an external standard for calibration, significantly impacts the performance and robustness of the analytical method. This guide provides an objective comparison of two common analytical approaches for the quantification of this compound: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using an external standard.
This comparison is supported by a synthesis of experimental data to aid researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Performance Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound is a critical decision that influences the reliability, accuracy, and precision of the results. The two methods presented here represent common choices that offer distinct advantages and disadvantages.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry, coupled with the use of a stable isotope-labeled internal standard (d7-phenylacetic acid). The internal standard closely mimics the analyte throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response. This approach is particularly advantageous for complex biological matrices where significant sample cleanup is required.
Method 2: HPLC-UV with External Standard
This method relies on the well-established technique of reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from external standards of known concentrations. While generally less sensitive than LC-MS/MS, this method is robust, cost-effective, and widely available in many laboratories. It is well-suited for the analysis of bulk drug substances or simpler formulations where the concentration of this compound is relatively high and the sample matrix is less complex.
The following table summarizes the typical performance characteristics of these two analytical methods for the quantification of this compound.
| Validation Parameter | LC-MS/MS with Internal Standard (d7-PAA) | HPLC-UV with External Standard |
| Linearity (r²) | > 0.99 | > 0.999 |
| Linear Range | 0.8 - 1000 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | Not explicitly reported, but lower than LOQ | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL (in plasma) | 0.5 µg/mL |
| Accuracy (% Recovery) | > 81%[1] | 98.5% - 102.3% |
| Precision (%RSD) | < 15%[1] | < 2.0% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both LC-MS/MS with an internal standard and HPLC-UV with an external standard.
LC-MS/MS Method with Deuterated Internal Standard (d7-Phenylacetic Acid)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma.
1. Materials and Reagents:
-
This compound reference standard
-
d7-Phenylacetic acid (d7-PAA) internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and d7-PAA in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent to cover the desired concentration range.
-
Internal Standard Spiking Solution: Prepare a working solution of d7-PAA at a fixed concentration.
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add a known amount of the d7-PAA internal standard spiking solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of d7-PAA against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by using the peak area ratio and the regression equation from the calibration curve.
HPLC-UV Method with External Standard
This protocol is suitable for the routine quantification of this compound in bulk drug substances or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (e.g., 75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow
To better understand the logical flow of each analytical approach, the following diagrams illustrate the key steps in the validation workflow for both methods.
Caption: Comparative workflows for analytical method validation.
Logical Relationships in Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The relationship between the different validation parameters is crucial for a comprehensive assessment of the method's performance.
Caption: Interdependence of analytical method validation parameters.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Phenylacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-phenylacetic acid (2-PAA). The selection of an appropriate analytical technique is critical for achieving reliable and reproducible results in research, quality control, and clinical studies. This document outlines the experimental protocols for each method, presents a summary of their performance characteristics, and details the cross-validation process to ensure consistency between the two techniques.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is particularly well-suited for non-volatile or thermally sensitive compounds like this compound, often providing robust and straightforward analyses.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile analytes such as carboxylic acids, a chemical modification step known as derivatization is necessary to increase their volatility for GC analysis.[3][4]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.
HPLC-UV Method Protocol
This method is based on reversed-phase chromatography, which is a common and effective approach for separating organic acids.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
For biological samples like plasma, perform a protein precipitation step. Add 1 mL of acetonitrile (B52724) to 500 µL of the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[5]
-
Filter the resulting supernatant or dissolved sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[6]
-
GC-MS Method Protocol
This protocol includes a critical derivatization step to make the this compound volatile for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[4][7]
-
Sample Preparation & Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Cap the vial tightly and heat at 60°C for 60 minutes to ensure complete derivatization.[8]
-
After cooling, the sample is ready for injection.
-
-
Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Injection Mode: Splitless.
-
Mass Spectrometer Conditions:
-
Method Validation and Performance Comparison
Both HPLC and GC-MS methods were validated for key performance parameters. The following tables summarize the typical results obtained during the validation process, demonstrating the capabilities of each technique.
Table 1: Method Validation Parameters for HPLC-UV and GC-MS
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | < 0.3 µg/mL |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105% |
| Precision (%RSD) | < 2% | < 10% |
Note: Values are representative and synthesized from typical performance characteristics of these methods for organic acid analysis.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two distinct analytical methods to ensure they provide equivalent quantitative data.[11] This is crucial when samples from a single study may be analyzed by different techniques or in different laboratories. A set of quality control (QC) samples at low, medium, and high concentrations are analyzed using both the validated HPLC and GC-MS methods.
Workflow for cross-validating HPLC and GC-MS methods.
Table 2: Cross-Validation Results for this compound Analysis (Representative Data)
| QC Level | HPLC Mean Conc. (µg/mL) | GC-MS Mean Conc. (µg/mL) | % Difference | Acceptance Criteria |
| Low | 5.1 | 5.3 | 3.9% | ± 20% |
| Medium | 49.8 | 48.9 | -1.8% | ± 15% |
| High | 99.5 | 101.2 | 1.7% | ± 15% |
The percentage difference is calculated as ((GC-MS Conc. - HPLC Conc.) / HPLC Conc.) * 100. The results show a strong correlation between the two methods, with percentage differences well within the established acceptance criteria, confirming that the methods can be used interchangeably.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of this compound.
-
HPLC-UV is a straightforward, and highly precise method that requires minimal sample preparation, making it ideal for routine analysis and high-throughput screening.[2] Its primary advantage lies in its simplicity and direct analysis of the parent compound.
-
GC-MS offers excellent sensitivity and unparalleled specificity due to mass spectrometric detection. Although it requires a more involved sample preparation process, including derivatization, it is the gold standard for confirmatory analysis and for complex matrices where interferences may be a concern.
The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. Cross-validation is a critical step to ensure data consistency and comparability, particularly in regulated environments or when bridging data from different analytical platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
comparative study of 2-phenylacetic acid biosynthesis in different plant species
A Comparative Guide to 2-Phenylacetic Acid (PAA) Biosynthesis in Plants
Introduction
This compound (PAA) is a naturally occurring auxin, a class of phytohormones essential for regulating plant growth and development.[1] While indole-3-acetic acid (IAA) has historically been the focus of auxin research, PAA is often found in higher concentrations in many plant tissues and is now recognized for its significant, sometimes distinct, physiological roles.[2][3][4] PAA has been shown to be involved in processes such as lateral root formation and plant defense.[1][5] Understanding the biosynthesis of PAA across different plant species is crucial for researchers in plant biology, agriculture, and drug development who may wish to modulate plant growth or exploit PAA's antimicrobial properties.[6]
This guide provides a comparative overview of PAA biosynthesis, presenting quantitative data on its distribution, detailing the primary biosynthetic pathways, and outlining common experimental protocols for its analysis.
Primary Biosynthetic Pathway of this compound
The primary pathway for PAA biosynthesis in plants originates from the amino acid L-phenylalanine (Phe) and is considered analogous to the main tryptophan-dependent pathway for IAA synthesis.[1][7] This route involves two main steps:
-
Transamination: L-phenylalanine is converted to phenylpyruvic acid (PPA).
-
Oxidative Decarboxylation: Phenylpyruvic acid is then converted to PAA.
While the pathway structure is similar to that of IAA, evidence suggests that the specific enzymes catalyzing these steps are distinct.[8] Initial hypotheses suggested that the TAA (TRYPTOPHAN AMINOTRANSFERASE RELATED) and YUCCA enzyme families, responsible for IAA synthesis, might also produce PAA.[7][9] However, studies on mutants in pea (Pisum sativum), maize (Zea mays), and Arabidopsis thaliana indicate that these enzymes play only a minor role, if any, in the bulk synthesis of PAA.[7][8] Instead, other enzymes, such as specific aromatic aminotransferases (ArATs), are thought to be the primary catalysts for the conversion of phenylalanine to phenylpyruvate.[8]
The supply of the precursor, phenylalanine, is also a key regulatory point. Arogenate dehydratases (ADTs), which catalyze the final step in phenylalanine synthesis, have been shown to modulate PAA levels in Arabidopsis.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - A comparison of the biosynthesis of indole-3-acetic acid and phenylacetic acid - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Phenylacetic Acid: Titration vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the quality, safety, and efficacy of the final product. 2-Phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including penicillin G and diclofenac.[1] Therefore, robust analytical methods for its purity assessment are paramount.
This guide provides a comprehensive comparison of the classical acid-base titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining the purity of synthesized this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate analytical method for your needs.
Comparison of Analytical Methods
The choice of method for purity assessment depends on several factors, including the expected impurities, required accuracy and precision, sample throughput, and available instrumentation.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Neutralization reaction between the acidic analyte and a standard basic titrant. | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile or derivatized compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Primary Measurement | Volume of titrant required to reach the endpoint. | Peak area or height of the analyte and impurities in the chromatogram. | Peak area of the analyte and impurities in the chromatogram and their mass spectra. |
| Selectivity | Low. Quantifies total acidity and does not distinguish between this compound and other acidic impurities. | High. Can separate and quantify individual impurities, including isomers and closely related compounds.[2] | Very High. Provides separation and structural information, enabling the identification of unknown impurities.[3] |
| Sensitivity | Moderate. Suitable for determining the purity of the bulk material. | High. Capable of detecting and quantifying trace-level impurities.[4] | Very High. Excellent for detecting volatile and semi-volatile impurities at very low concentrations.[2] |
| Accuracy & Precision | High precision is achievable (RSD <0.5%), but accuracy depends on the absence of acidic or basic impurities.[5] | High accuracy and precision (RSD <1%) with proper validation.[5] | High accuracy and precision, especially when using an internal standard.[6] |
| Common Impurities Detected | Only acidic or basic impurities that react with the titrant. | Non-volatile and semi-volatile organic impurities, such as unreacted starting materials (e.g., benzyl (B1604629) cyanide), by-products (e.g., phenylacetamide), and degradation products.[7][8] | Volatile and semi-volatile organic impurities. After derivatization, it can detect a wide range of impurities, including those also detectable by HPLC.[2] |
| Analysis Time | Fast (typically 5-10 minutes per sample). | Moderate (typically 10-30 minutes per sample). | Longer, especially with derivatization (can be >30 minutes per sample). |
| Cost & Complexity | Low cost, simple instrumentation, and straightforward procedure. | Higher initial instrument cost and complexity. Requires specialized training. | Highest initial instrument cost and complexity. Requires skilled operators. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Method 1: Purity Assessment by Acid-Base Titration
This method determines the total acidic content of the sample and is suitable for a rapid assessment of the bulk purity.
Materials and Reagents:
-
Synthesized this compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (95%)
-
Deionized water
-
Analytical balance
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to dissolve the sample. If necessary, gently warm the solution to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.
-
Titrate the this compound solution with the NaOH solution. Add the titrant dropwise as the endpoint is approached, indicated by a transient pink color.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record the final volume of the NaOH solution.
-
Perform the titration in triplicate to ensure reproducibility.
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Where:
-
V is the volume of NaOH solution used in mL.
-
M is the molarity of the NaOH solution.
-
MW is the molecular weight of this compound (136.15 g/mol ).
-
W is the weight of the this compound sample in grams.
Method 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying impurities in the this compound sample. A reverse-phase method is typically employed.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the highest standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.
Method 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive for identifying and quantifying volatile and semi-volatile impurities. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility.
Instrumentation and Conditions:
-
Instrument: GC-MS system.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.[2]
Procedure:
-
Derivatization: Accurately weigh about 1 mg of the this compound sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[2]
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identify impurities based on their retention times and mass spectra. Purity can be determined by the area percent method.
Common Impurities in Synthesized this compound
The most common industrial synthesis of this compound involves the hydrolysis of benzyl cyanide.[7] Potential impurities from this process include:
-
Unreacted Benzyl Cyanide: The starting material for the synthesis.[7]
-
Phenylacetamide: An intermediate in the hydrolysis of benzyl cyanide to phenylacetic acid.[8]
-
Dibenzyl Ketone: Can be formed as a by-product under certain reaction conditions.[1]
Visualization of Workflows
To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. quora.com [quora.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Analysis of the Antimicrobial Efficacy of 2-Phenylacetic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-phenylacetic acid (PAA) and its common alkyl esters: methyl phenylacetate (B1230308) (MPA), ethyl phenylacetate (EPA), propyl phenylacetate (PPA), and butyl phenylacetate (BPA). The information is compiled from existing literature to aid in the research and development of new antimicrobial agents.
Executive Summary
This compound, a naturally occurring antimicrobial compound, and its ester derivatives demonstrate varying degrees of efficacy against a range of microorganisms. The available data, while not from a single comprehensive comparative study, suggests a structure-activity relationship where the antimicrobial potency tends to increase with the elongation of the alkyl chain of the ester. This is likely attributable to increased lipophilicity, which facilitates passage through microbial cell membranes. This guide synthesizes the available quantitative data and provides a standardized experimental protocol for researchers seeking to conduct their own direct comparative analysis.
Data Presentation: Antimicrobial Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its esters. It is important to note that this data is collated from different studies using varied methodologies, and therefore, direct comparison should be approached with caution.
| Compound | Microorganism | MIC (mM) | Source |
| This compound | Escherichia coli | ~20 (MIC50) | [1] |
| Methyl Phenylacetate | Escherichia coli | ~10 (MIC50) | [1] |
| This compound | Staphylococcus aureus | >10 | [2] |
| This compound | Candida albicans | >10 | [2] |
| General Trend for Phenolic Acid Esters | Various Bacteria & Fungi | Activity increases with alkyl chain length | [3][4] |
Note: MIC50 represents the concentration that inhibits 50% of microbial growth. The general trend observed for other phenolic acid esters suggests that the MIC values for ethyl, propyl, and butyl phenylacetate would likely be lower than that of methyl phenylacetate against the same organisms.[3][4]
Experimental Protocols
To facilitate direct and accurate comparison of the antimicrobial efficacy of this compound and its esters, the following detailed methodology for the broth microdilution assay is provided. This method is a standard and widely accepted procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6][7]
Objective: To determine the MIC of this compound and its methyl, ethyl, propyl, and butyl esters against representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) microorganisms.
Materials:
-
This compound and its methyl, ethyl, propyl, and butyl esters
-
Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of each compound (e.g., 100 mM) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
-
Perform serial two-fold dilutions of each stock solution in the appropriate sterile broth medium in a separate 96-well plate to create a range of concentrations.
-
-
Preparation of Inoculum:
-
Grow bacterial and fungal cultures overnight at 37°C and 30°C, respectively.
-
Dilute the cultures in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Assay:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Transfer 50 µL of the serially diluted test compounds to the corresponding wells.
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of this compound and its esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scispace.com [scispace.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
comparative metabolomics of wild-type vs. mutant plants with altered 2-phenylacetic acid levels
A Guide for Researchers, Scientists, and Drug Development Professionals
The intricate network of plant metabolites is a treasure trove for discovering novel bioactive compounds and understanding fundamental biological processes. Among these, the auxin 2-phenylacetic acid (PAA) has emerged as a significant regulator of plant growth and development, distinct from its well-known counterpart, indole-3-acetic acid (IAA).[1][2][3] To elucidate the precise role of PAA, comparative metabolomic studies of wild-type plants and mutants with altered PAA levels are crucial. This guide provides an objective comparison of the metabolomes of Arabidopsis thaliana wild-type (WT) and mutant lines with altered PAA levels, supported by experimental data and detailed methodologies.
Quantitative Metabolomic Data: Wild-Type vs. adt Mutants
Recent research has identified the AROGENATE DEHYDRATASE (ADT) family of enzymes as key modulators of PAA levels in Arabidopsis thaliana.[4] Overexpression of ADT4 or ADT5 leads to a significant increase in PAA, while multiple knockout mutants (adt) exhibit reduced PAA levels.[4] The following table summarizes the quantitative changes in PAA and related metabolites in these mutants compared to wild-type (Col-0) plants.
| Metabolite | Plant Line | Fold Change vs. Wild-Type (Col-0) | Reference |
| This compound (PAA) | ADT4 Overexpression | ~ 4.0 | Aoi et al., 2020[4] |
| ADT5 Overexpression | ~ 3.5 | Aoi et al., 2020[4] | |
| adt1/3/4/5/6 quintuple mutant | ~ 0.5 | Aoi et al., 2020[4] | |
| Phenylpyruvate (PPA) | ADT4 Overexpression | Significantly Increased | Aoi et al., 2020[4] |
| ADT5 Overexpression | Significantly Increased | Aoi et al., 2020[4] | |
| adt multiple knockout mutants | Reduced | Aoi et al., 2020[4] | |
| Phenylalanine (Phe) | ADT4 Overexpression | Increased | Aoi et al., 2020[4] |
| ADT5 Overexpression | Increased | Aoi et al., 2020[4] | |
| adt multiple knockout mutants | Reduced | Aoi et al., 2020[4] | |
| PAA-Aspartate (PAA-Asp) | gh3.5 mutant | Reduced | Westfall et al., 2016[1] |
| PAA-Glutamate (PAA-Glu) | gh3.5 mutant | Reduced | Westfall et al., 2016[1] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to obtain the comparative metabolomic data.
Plant Growth and Material
Arabidopsis thaliana (ecotype Columbia-0) wild-type and mutant seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions, typically a 16-hour light/8-hour dark photoperiod at 22°C.[5] For metabolomic analysis, aerial tissues of 2-week-old seedlings are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.
Metabolite Extraction
Frozen plant material (typically 50-100 mg fresh weight) is homogenized using a bead mill. Metabolites are extracted with a pre-chilled solvent mixture, commonly 80% methanol. The mixture is vortexed and centrifuged at high speed (e.g., 14,000 rpm) at 4°C. The supernatant containing the metabolites is collected for analysis. For absolute quantification, stable isotope-labeled internal standards are added during the extraction process.
LC-MS/MS Analysis for PAA and Related Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying auxins and their metabolites.
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of mobile phases, typically water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).
-
Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target metabolite.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolome Analysis of Biosynthetic Mutants Reveals a Diversity of Metabolic Changes and Allows Identification of a Large Number of New Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Functional Groups of Arabidopsis Mutants by Metabolic Profiling and Evaluation of Pleiotropic Responses - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 2-Phenylacetic Acid Derivatives: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of 2-phenylacetic acid and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection of appropriate analytical methods.
The precise characterization of this compound derivatives is paramount due to their prevalence as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While several analytical techniques can provide structural information, NMR spectroscopy, often in conjunction with other methods, stands as the gold standard for detailed molecular structure determination in solution.
Comparative Spectroscopic Data
This section presents a comparison of spectroscopic data obtained for this compound and two of its derivatives using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is summarized in the tables below for easy reference and comparison.
NMR Spectroscopic Data of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms. The chemical shift (δ) in parts per million (ppm) is indicative of the electronic environment of the nucleus, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring atoms.
Table 1: ¹H and ¹³C NMR Data for this compound and its Derivatives in CDCl₃
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 10.95 (brs, 1H, COOH), 7.40-7.20 (m, 5H, Ar-H), 3.61 (s, 2H, CH₂) | 177.4, 135.0, 129.9, 129.6, 127.7, 127.6, 40.6 |
| 2-(4-Methoxyphenyl)acetic Acid | 10.5 (brs, 1H, COOH), 7.21 (d, J=8.5 Hz, 2H, Ar-H), 6.88 (d, J=8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.56 (s, 2H, CH₂) | 178.0, 158.9, 130.4, 126.3, 114.2, 55.3, 40.4 |
| 2-(4-Chlorophenyl)acetic Acid | 11.2 (brs, 1H, COOH), 7.30 (d, J=8.5 Hz, 2H, Ar-H), 7.25 (d, J=8.5 Hz, 2H, Ar-H), 3.60 (s, 2H, CH₂) | 177.5, 133.5, 132.0, 130.8, 129.0, 40.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Comparison of Analytical Techniques for this compound
While NMR is powerful, a multi-technique approach provides the most robust structural confirmation. The following table compares the data obtained from NMR, IR, and Mass Spectrometry for the parent compound, this compound.
Table 2: Comparison of Spectroscopic Data for this compound
| Analytical Technique | Key Observations |
| ¹H NMR | Signals corresponding to the carboxylic acid proton, aromatic protons, and the methylene (B1212753) protons. Integration gives a proton ratio of 1:5:2. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (four distinct signals due to symmetry), and the methylene carbon. |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid) ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹, C-O stretch ~1300 cm⁻¹, and aromatic C-H and C=C bands. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 136, and a characteristic fragment ion at m/z = 91 ([C₇H₇]⁺, tropylium (B1234903) ion). |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]
-
Cap the NMR tube securely.
2. Data Acquisition (1D ¹H and ¹³C NMR):
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse width, and relaxation delay). For ¹H NMR, a small number of scans (e.g., 8-16) is often sufficient. For the less sensitive ¹³C nucleus, a larger number of scans is typically required.
-
Initiate data acquisition.
-
After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
For a solid sample, place a small amount of the powder directly onto the ATR crystal.
-
For a liquid sample, place a drop of the liquid onto the crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
2. Data Acquisition (FTIR):
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
2. Data Acquisition (Electron Impact - EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5][6]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizing the Workflow and Logic
To better illustrate the process of structural confirmation, the following diagrams have been generated using the DOT language.
Caption: General workflow for the structural confirmation of a synthesized this compound derivative.
Caption: Logical process for deducing molecular structure from ¹H NMR data.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. sites.bu.edu [sites.bu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. MS Section 5.2.1.2 [people.whitman.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 2-Phenylacetic Acid Concentrations Across Diverse Plant Organs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Phenylacetic Acid Levels in Planta Supported by Experimental Data.
This compound (PAA), a naturally occurring auxin, plays a significant role in plant growth and development, though it has historically been studied less than indole-3-acetic acid (IAA).[1][2][3][4] Recent research has shed more light on its widespread presence and physiological functions.[5][6] This guide provides a quantitative comparison of PAA levels in various plant organs, supported by detailed experimental protocols for its quantification. PAA is found across the plant kingdom, often at concentrations significantly higher than IAA.[2][3][7]
Quantitative Comparison of this compound Levels
The concentration of this compound varies considerably among different plant species and across various organs within the same plant. The following table summarizes the endogenous levels of PAA in several plant species, offering a comparative overview for researchers.
| Plant Species | Organ | PAA Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Seedling | 413 ± 15 | [2] |
| Dry seed | 3250 | [7] | |
| Silique | 800 | [7] | |
| Inflorescence | 1900 | [7] | |
| Cauline leaf | 400 | [7] | |
| Rosette leaf | 250 | [7] | |
| Stem | 200 | [7] | |
| Root | 1100 | [7] | |
| Pisum sativum (Pea) | Shoots | - | [1] |
| Roots | - | [1] | |
| Picea abies (Spruce) | Shoots | - | [1] |
| Roots | - | [1] | |
| Avena sativa (Oats) | Young shoots | 3,860 ± 220 | [2] |
| Hordeum vulgare (Barley) | Young shoots | 4,353 ± 353 | [2] |
| Physcomitrella patens | - | 1,049 ± 278 | [2] |
| Marchantia polymorpha | - | 469 ± 103 | [2] |
| Various Dicot Shoots (e.g., tomato, sunflower, tobacco) | Shoots | 600 to 1600 | [7] |
Note: FW denotes fresh weight. Some values from the search results were presented without standard deviation.
Experimental Protocols
The quantification of this compound in plant tissues is a meticulous process that involves extraction, purification, and analysis, typically using advanced chromatographic techniques.
1. Sample Preparation and Extraction
-
Harvesting and Freezing: Plant tissues (approximately 10 mg fresh weight) are harvested and immediately frozen in liquid nitrogen to halt metabolic processes.[1]
-
Homogenization: The frozen tissue is homogenized using a bead mill with zirconium oxide beads.[1]
-
Extraction Buffer: An ice-cold sodium phosphate (B84403) buffer (50 mM, pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt is used for extraction.[1]
-
Internal Standards: A mixture of isotopically labeled internal standards, such as [¹³C₆]PAA, is added to each sample to ensure accurate quantification.[1]
2. Purification
-
Solid-Phase Extraction (SPE): The crude extract is purified using SPE cartridges to remove interfering compounds. The specific type of cartridge and elution solvents may vary depending on the plant matrix.
3. Quantification by HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the method of choice for sensitive and specific quantification of PAA.[1] An Agilent 6420 Triple Quad system with a ZORBAX Eclipse XDB-C18 column is an example of a suitable setup.[8]
-
Detection: PAA and its metabolites are detected and quantified using multiple reaction monitoring (MRM) transitions of the precursor and product ions.[1]
-
Calibration Curve: A calibration curve is prepared with a range of known concentrations of authentic PAA standards to quantify the endogenous levels in the plant samples.[1]
-
Data Analysis: Raw data is analyzed using specialized software, such as Mass Hunter, to determine the concentration of PAA in the original plant tissue.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for the quantitative analysis of this compound in plant organs.
A generalized workflow for the quantitative analysis of this compound in plant tissues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Phenylacetic Acid: A Comparative Guide to its Validation as a Biomarker in Metabolic Disorders
For Immediate Release
Shanghai, China – December 18, 2025 – In the intricate landscape of inborn errors of metabolism, the quest for reliable and non-invasive biomarkers is paramount for early diagnosis, therapeutic monitoring, and the development of novel treatments. This guide provides a comprehensive comparison of the validation of 2-phenylacetic acid (2-PAA) as a biomarker for specific metabolic disorders, with a primary focus on Phenylketonuria (PKU). It also explores its role in the context of Urea Cycle Disorders (UCDs) and assesses its relevance in Fatty Acid Oxidation Disorders (FAODs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and the underlying metabolic pathways.
Executive Summary
This compound, a metabolite of phenylalanine, has emerged as a significant biomarker, particularly in the context of Phenylketonuria (PKU). In this disorder, the impaired activity of the phenylalanine hydroxylase (PAH) enzyme leads to a buildup of phenylalanine, which is then shunted into an alternative metabolic pathway, resulting in the increased production of 2-PAA and other metabolites.[1][2] This guide delves into the quantitative validation of 2-PAA for PKU, presenting data on its sensitivity and specificity. For Urea Cycle Disorders (UCDs), 2-PAA's role is primarily as a biomarker for therapeutic drug monitoring in patients undergoing treatment with nitrogen-scavenging drugs that metabolize to 2-PAA. In contrast, current evidence does not support a significant role for 2-PAA as a biomarker for Fatty Acid Oxidation Disorders (FAODs).
Phenylketonuria (PKU): A Primary Application for 2-PAA as a Biomarker
Phenylketonuria is an autosomal recessive genetic disorder characterized by the inability to metabolize the essential amino acid phenylalanine. If left untreated, the accumulation of phenylalanine and its byproducts, including 2-PAA, can lead to severe intellectual disability and other neurological problems.
Metabolic Pathway in PKU
In healthy individuals, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[3][4] In PKU, the deficiency of PAH forces phenylalanine down an alternative pathway, leading to the formation of phenylpyruvic acid, which is subsequently metabolized to this compound, phenyllactic acid, and o-hydroxyphenylacetic acid.[1][3]
Comparison with Alternative Biomarkers
The gold standard for PKU diagnosis and monitoring is the measurement of phenylalanine levels in the blood.[5] However, 2-PAA offers a non-invasive urinary biomarker that reflects the metabolic dysregulation.
| Biomarker | Matrix | What it Measures | Advantages | Disadvantages |
| Phenylalanine | Blood | Direct accumulation of the primary amino acid | Gold standard, well-established diagnostic and monitoring tool. | Invasive (requires blood draw), levels can fluctuate with diet.[6] |
| This compound (2-PAA) | Urine, Plasma | Byproduct of alternative phenylalanine metabolism | Non-invasive (urine), reflects metabolic overflow.[7] | Less established than blood phenylalanine, levels can be influenced by other factors. |
| Phenylalanine/Tyrosine Ratio | Blood | Ratio of substrate to product of the deficient enzyme | Provides a more robust diagnostic indicator than phenylalanine alone. | Invasive, requires measurement of two analytes. |
| Phenylpyruvic Acid | Urine | Another key byproduct of the alternative pathway | A unique marker in PKU. | Can be unstable.[7] |
Quantitative Data for 2-PAA in PKU
A study utilizing gas chromatography/mass spectrometry (GC/MS) for urinary metabolomic analysis in 47 PKU patients and 47 non-PKU controls demonstrated the high diagnostic potential of 2-PAA.[7]
| Parameter | Value |
| Cutoff Value | 17.244 mmol/mol creatinine |
| AUC (Area Under the Curve) | 0.987 |
| Sensitivity | 1.000 |
| Specificity | 0.936 |
These findings suggest that urinary 2-PAA can serve as a reliable discriminator for the diagnosis of PKU with high sensitivity and specificity.[7]
Urea Cycle Disorders (UCDs): 2-PAA as a Therapeutic Monitoring Biomarker
Urea cycle disorders are a group of genetic disorders that affect the body's ability to remove ammonia, a waste product of protein metabolism. Certain treatments for UCDs involve the use of drugs like sodium phenylbutyrate and glycerol (B35011) phenylbutyrate, which are metabolized in the body to 2-PAA.[1][2] In this context, 2-PAA and its conjugate, phenylacetylglutamine (B1677654) (PAGN), serve as biomarkers to monitor the dosing and efficacy of these therapies.
A study involving patients with UCDs found that the plasma ratio of 2-PAA to PAGN could be a useful biomarker to identify patients at risk of high 2-PAA levels.[1] However, the study also concluded that elevated 2-PAA levels did not correlate with adverse neurological events in UCD patients.[1][2]
Fatty Acid Oxidation Disorders (FAODs): Limited Evidence for 2-PAA as a Biomarker
Fatty acid oxidation disorders are a group of metabolic disorders in which the body is unable to break down fats to produce energy. A thorough review of the literature reveals that the primary biomarkers used for the diagnosis and monitoring of FAODs are acylcarnitines, which are measured in blood spots or plasma. There is currently no significant evidence to suggest that 2-PAA plays a role as a diagnostic or monitoring biomarker for this class of metabolic disorders.
Experimental Protocols
Accurate and reproducible quantification of 2-PAA is crucial for its validation as a biomarker. The following are generalized protocols for the analysis of 2-PAA in biological samples using common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 2-PAA
1. Sample Preparation:
-
Collect a urine sample.
-
Add a known amount of an internal standard (e.g., a stable isotope-labeled 2-PAA) to the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Derivatize the extracted analytes to make them volatile for GC analysis. Common derivatizing agents include silylating agents like BSTFA.
2. GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is detected, allowing for identification and quantification of 2-PAA.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized 2-PAA based on its retention time and mass spectrum.
-
Quantify the concentration of 2-PAA by comparing its peak area to that of the internal standard, using a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma 2-PAA
1. Sample Preparation:
-
Collect a plasma sample.
-
Add an internal standard.
-
Perform protein precipitation using a solvent like acetonitrile (B52724) to remove proteins that can interfere with the analysis.
-
Centrifuge the sample and collect the supernatant.
2. LC-MS/MS Analysis:
-
Inject the supernatant into the liquid chromatography system.
-
The components are separated based on their interactions with the stationary phase of the LC column.
-
The eluent from the LC column is introduced into the tandem mass spectrometer.
-
In the first mass analyzer, the parent ion of 2-PAA is selected. It is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
3. Data Analysis:
-
Quantify 2-PAA by comparing the response of the analyte to the internal standard using a calibration curve.
Conclusion and Future Directions
This compound has demonstrated significant potential as a validated, non-invasive biomarker for the diagnosis and monitoring of Phenylketonuria, exhibiting high sensitivity and specificity. Its role in Urea Cycle Disorders is primarily for therapeutic drug monitoring, providing valuable information for dose adjustments of specific medications. For Fatty Acid Oxidation Disorders, 2-PAA does not appear to be a relevant biomarker based on current scientific literature.
Future research should focus on establishing standardized reference ranges for 2-PAA in different age groups and patient populations. Further validation studies in larger cohorts are necessary to solidify its clinical utility and to explore its potential in predicting long-term outcomes in PKU. The development of rapid, point-of-care testing methods for 2-PAA could further enhance its application in the management of these metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenylacetic Acid and 2,4-D on Plant Growth: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physiological effects of the natural auxin 2-phenylacetic acid (PAA) and the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) on plant growth and development. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
Both this compound (PAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are classified as auxins, a class of plant hormones that play a pivotal role in regulating plant growth. PAA is a naturally occurring auxin found in a wide variety of plants, often at higher endogenous concentrations than the more commonly studied indole-3-acetic acid (IAA).[1][2][3] In contrast, 2,4-D is a synthetic auxin, widely known for its use as a selective herbicide against broadleaf weeds, but also utilized in plant tissue culture to induce cell division and differentiation.[4][5][6][7] While both compounds elicit auxin-like responses, their potency, metabolic stability, and specific effects on plant physiology differ significantly. This guide aims to provide a comparative analysis of their effects, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of PAA and 2,4-D Effects
The following tables summarize the quantitative effects of PAA and 2,4-D on key plant growth parameters as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | Plant Species | Compound | Concentration | Effect | Reference |
| Root Growth Inhibition | Arabidopsis thaliana | 2,4-D | 0.5 µM | Clear reduction in primary root growth | [8] |
| Arabidopsis thaliana | 2,4-D-Glutamic Acid | 0.5 µM | Clear reduction in primary root growth | [8] | |
| Arabidopsis thaliana | 2,4-D-Aspartic Acid | 0.5 µM | No significant inhibition | [8] | |
| Wild Radish (Raphanus raphanistrum) | 2,4-D | 1.02 nM (ED50) | 50% inhibition of seedling root elongation | [9] | |
| Wild Radish (Raphanus raphanistrum) | 2,4-D Glucose Ester | 14.7 nM (ED50) | 50% inhibition of seedling root elongation | [9] | |
| Callus Growth | Capsicum frutescens | 2,4-D | 0.5 mg/L | Highest callus fresh and dry weights | [6] |
| Capsicum frutescens | 2,4-D | 0.5 mg/L | Highest growth index (0.5690) and specific growth rate (0.6348 mg/week) | [6] | |
| Soybean (Glycine max) | 2,4-D | Not specified | High percentage of 2,4-D conjugated to amino acids, leading to retention in cells | [10] | |
| Carrot (Daucus carota) | 2,4-D | Not specified | Primarily free 2,4-D, which is more readily released from cells | [10] | |
| General Auxin Activity | Pea (Pisum sativum), Oat (Avena sativa) | PAA | Not specified | Less than 10% of the activity of IAA in classical auxin bioassays (pea test, cylinder test, oat bending test) | [2][11] |
Signaling Pathways
Both PAA and 2,4-D, like other auxins, primarily function by promoting the degradation of Aux/IAA transcriptional repressors. This process is mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding of auxin to the TIR1/AFB-Aux/IAA co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. This relieves the repression of auxin response factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate cell division, elongation, and differentiation.
Below are diagrams illustrating the signaling pathways of PAA and 2,4-D.
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. Plant Growth Regulation in Cell and Tissue Culture In Vitro [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 10. A Comparison of 2,4-Dichlorophenoxyacetic Acid Metabolism in Cultured Soybean Cells and in Embryogenic Carrot Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Antibodies Raised Against 2-Phenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the specificity of antibodies raised against the small molecule 2-phenylacetic acid (2-PAA). Accurate determination of antibody specificity is critical for the development of reliable immunoassays for research, diagnostics, and therapeutic applications. This document outlines the potential for cross-reactivity with structurally similar molecules, presents a detailed experimental framework for evaluating specificity, and provides hypothetical comparative data to illustrate the assessment process.
The Critical Role of Antibody Specificity
An antibody's specificity dictates its ability to bind to its intended target, in this case, this compound, while minimizing binding to other molecules. Cross-reactivity, the binding of an antibody to non-target molecules that are often structurally similar to the target antigen, can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental data. For small molecules like 2-PAA, which is a catabolite of phenylalanine and has several structurally related analogs, a thorough assessment of antibody cross-reactivity is paramount.
Comparative Analysis of Antibody Specificity
The specificity of an anti-2-PAA antibody is typically evaluated by measuring its binding to a panel of structurally related compounds. The results are often expressed as a percentage of cross-reactivity relative to the binding of the antibody to 2-PAA.
Table 1: Hypothetical Cross-Reactivity Data for a Competitive ELISA for this compound (2-PAA) Quantification
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound (2-PAA) | 100% | |
| 3-Hydroxyphenylacetic acid (3-HPAA) | < 5% | |
| 4-Hydroxyphenylacetic acid (4-HPAA) | < 2% | |
| Phenylalanine | < 1% | |
| Mandelic Acid | < 0.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should determine the cross-reactivity profile for their specific antibody and assay conditions.
Experimental Protocols for Specificity Assessment
The following are detailed protocols for two common methods used to assess the specificity of antibodies against small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This protocol outlines a competitive ELISA format, a robust method for quantifying small molecules and assessing antibody cross-reactivity. In this assay, free antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of antigen in the sample results in a lower signal.[1][2][3][4]
Materials:
-
High-binding 96-well microtiter plates
-
Anti-2-PAA antibody
-
2-PAA standard
-
Potential cross-reactants (e.g., 3-HPAA, 4-HPAA, Phenylalanine, Mandelic Acid)
-
2-PAA-enzyme conjugate (e.g., 2-PAA-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-2-PAA antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the 2-PAA standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the 2-PAA-enzyme conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the 2-PAA standard.
-
Determine the concentration of 2-PAA that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2-PAA / IC50 of cross-reactant) x 100
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).[5][6] This method can provide kinetic data (association and dissociation rates) in addition to affinity measurements.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-2-PAA antibody
-
2-PAA
-
Potential cross-reactants
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the anti-2-PAA antibody over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of 2-PAA over the antibody-immobilized surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
Allow for a dissociation phase where running buffer flows over the surface.
-
-
Cross-Reactivity Testing:
-
Repeat the binding analysis with the same concentration range for each potential cross-reactant.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for 2-PAA and each cross-reactant.
-
Compare the KD values to assess the relative binding affinities. A lower KD indicates a stronger binding affinity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody specificity.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Phenylalanine Metabolism and Potential Cross-Reactants
Understanding the metabolic pathway of phenylalanine is crucial for identifying potential cross-reactants for anti-2-PAA antibodies. 2-PAA is a downstream metabolite of phenylalanine. Other metabolites in this pathway, such as 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid, are structurally very similar to 2-PAA and are therefore likely candidates for cross-reactivity.
Caption: Simplified metabolic pathway of Phenylalanine.
By employing these rigorous experimental methodologies and carefully considering the metabolic context of this compound, researchers can confidently assess the specificity of their antibodies, ensuring the accuracy and reliability of their immunoassays.
References
- 1. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genemedi.net [genemedi.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Inter-Laboratory Quantification of 2-Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-phenylacetic acid (PAA), a compound of significant interest in various research fields, including metabolic disorders and drug development. Ensuring consistent and reliable quantification of PAA across different laboratories is crucial for the validity and reproducibility of scientific findings. This document outlines a framework for inter-laboratory comparison, presents a comparative analysis of common analytical techniques, and provides detailed experimental protocols.
Due to the limited availability of public data from a direct inter-laboratory comparison study for this compound, this guide utilizes illustrative data from a hypothetical inter-laboratory study of a closely related compound, 2-hydroxyphenylacetic acid (2-HPAA), to demonstrate the principles and expected performance of the analytical methods.[1] The methodologies presented are applicable to both compounds with minor modifications.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological and pharmaceutical matrices is predominantly achieved using chromatographic techniques coupled with various detectors. The selection of a specific method is often dictated by the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The three most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Data Presentation
The following table summarizes typical performance characteristics for the quantification of a PAA-related compound in a hypothetical inter-laboratory study. These values serve as a benchmark for what can be expected when establishing and validating these methods in different laboratory settings.[1]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | ≥ 0.999 |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL | ~0.03 mmol/mol creatinine | 0.15 to 0.39 ng/mL |
| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL | Typically > LOD | 0.5 to 1.0 ng/mL |
| Accuracy (% Recovery) | 98.33 to 101.12% | Variable, often requires internal standards | 94.9 to 115.5% |
| Precision (%RSD) | < 5% | < 10% | < 5.0% |
Data presented is a representative summary based on published literature for 2-hydroxyphenylacetic acid and should be considered illustrative for a hypothetical inter-laboratory study for this compound.[1][2]
Experimental Workflows and Signaling Pathways
A well-defined experimental workflow is paramount for achieving reproducible results in an inter-laboratory comparison study. The following diagram illustrates a typical workflow for such a study, from sample distribution to final data analysis.
References
Comparative Analysis of 2-Phenylacetic Acid's Inhibitory Effects on Key Enzymes
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of 2-phenylacetic acid (PAA) and its derivatives on several key enzymes. The information is intended for researchers, scientists, and drug development professionals interested in the potential modulatory role of PAA in various biochemical pathways. While direct quantitative data for this compound's inhibitory potency against many of these enzymes is limited in publicly available literature, this guide summarizes the existing evidence and provides a comparative landscape of alternative inhibitors.
Pyruvate (B1213749) Carboxylase (PC)
Pyruvate carboxylase (EC 6.4.1.1) is a crucial enzyme in gluconeogenesis and anaplerosis. Studies have indicated that not this compound itself, but its activated form, phenylacetyl-CoA , acts as an inhibitor of this enzyme.[1] The inhibition of gluconeogenesis by PAA at the level of pyruvate carboxylase has been observed in isolated rat liver cells.[2] Furthermore, pharmacological inhibition of PC by phenylacetate (B1230308) has been shown to impair glucose-stimulated insulin (B600854) secretion.[3]
Comparative Inhibitor Data for Pyruvate Carboxylase
| Inhibitor | Target Organism/Tissue | Ki Value | Inhibition Type |
| Phenylacetyl-CoA | Not specified | Data not available | - |
| Oxalate | Chicken Liver | 12 µM[4] | Non-competitive (vs. Pyruvate) |
| Oxamate | Chicken Liver | 1.6 mM[4] | Non-competitive (vs. Pyruvate) |
| Aspartate | Mammalian | Allosteric inhibitor | - |
| Prohibitin | Not specified | Physiologically relevant inhibitor | - |
| Avidin | General | Binds to biotin (B1667282) cofactor | Irreversible |
| Phosphonoacetate | Not specified | Targets carboxyphosphate (B1215591) intermediate binding site | - |
Experimental Protocol: Pyruvate Carboxylase Inhibition Assay
This protocol describes a coupled enzyme assay to determine the inhibitory effect of a compound on pyruvate carboxylase activity.
Principle: The oxaloacetate produced by pyruvate carboxylase is converted to malate (B86768) by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
Purified pyruvate carboxylase
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl₂
-
Pyruvate
-
NaHCO₃
-
NADH
-
Malate dehydrogenase (MDH)
-
Phenylacetyl-CoA (or other test inhibitors)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, pyruvate, NaHCO₃, and NADH in a cuvette.
-
Add the test inhibitor (e.g., phenylacetyl-CoA) at various concentrations. A control with no inhibitor should be included.
-
Equilibrate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a pre-determined amount of malate dehydrogenase.
-
Start the pyruvate carboxylase reaction by adding the enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined by performing the assay at different substrate concentrations.
Diagram of the Pyruvate Carboxylase Coupled Assay Workflow
Caption: Workflow of the coupled enzyme assay for measuring pyruvate carboxylase inhibition.
Isopenicillin N Synthase (IPNS)
Comparative Inhibitor Data for Isopenicillin N Synthase
| Inhibitor | Target Organism/Tissue | Ki Value / IC50 | Inhibition Type |
| This compound | Penicillium chrysogenum | Data not available | - |
| Halogenated PAA Derivatives | Penicillium chrysogenum | Strong inhibitors[5] | - |
| Substrate Analogues (e.g., LLL-ACV) | Not specified | Inhibitory[6] | - |
Experimental Protocol: Isopenicillin N Synthase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay for determining IPNS activity.
Principle: The formation of the isopenicillin N product from its substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), results in an increase in absorbance at a specific wavelength (e.g., 235 nm).
Materials:
-
Purified isopenicillin N synthase
-
HEPES buffer (pH 7.5)
-
FeSO₄
-
Ascorbate
-
Dithiothreitol (DTT)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
This compound (or other test inhibitors)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, FeSO₄, ascorbate, and DTT.
-
Add the test inhibitor at various concentrations. Include a no-inhibitor control.
-
Pre-incubate the mixture with the IPNS enzyme for a defined period.
-
Initiate the reaction by adding the substrate ACV.
-
Immediately monitor the increase in absorbance at 235 nm over time.
-
Calculate the initial reaction rates.
-
Determine the IC50 and/or Ki values from the dose-response curves.
Diagram of the Isopenicillin N Synthase Catalytic Pathway and Inhibition
Caption: Simplified pathway of Isopenicillin N synthesis and its inhibition by PAA derivatives.
Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT)
Acyl-CoA:6-aminopenicillanic acid acyltransferase (EC 2.3.1.164) is involved in the final step of penicillin G biosynthesis, where it utilizes phenylacetyl-CoA as a substrate. The Michaelis constant (Km) for phenylacetyl-CoA has been reported to be 0.55 mM, indicating a moderate affinity of the enzyme for this substrate.[7] While this is not a direct measure of inhibition by this compound, it demonstrates that the phenylacetyl moiety is recognized by the enzyme.
Experimental Protocol: Acyl-CoA:6-APA Acyltransferase Assay
This protocol is based on the forward reaction of the enzyme, measuring the formation of penicillin G.
Principle: The enzyme catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to 6-aminopenicillanic acid (6-APA) to form penicillin G. The product can be quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Acyl-CoA:6-APA acyltransferase
-
Phosphate (B84403) buffer (pH 7.5)
-
Phenylacetyl-CoA
-
6-Aminopenicillanic acid (6-APA)
-
This compound (or other test inhibitors)
-
HPLC system with a C18 column
Procedure:
-
Set up reaction mixtures containing phosphate buffer, 6-APA, and the test inhibitor at various concentrations.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding phenylacetyl-CoA.
-
Incubate for a specific time period.
-
Stop the reaction (e.g., by adding acid or a solvent).
-
Analyze the formation of penicillin G using HPLC by comparing with a standard curve.
-
Calculate the percentage of inhibition and determine the IC50 value.
Diagram of the Acyl-CoA:6-APA Acyltransferase Experimental Workflow
Caption: Experimental workflow for assessing the inhibition of Acyl-CoA:6-APA acyltransferase.
Malate Dehydrogenase (MDH) and Succinate (B1194679) Dehydrogenase (SDH)
Malate dehydrogenase (EC 1.1.1.37) and succinate dehydrogenase (EC 1.3.5.1) are key enzymes of the tricarboxylic acid (TCA) cycle. To date, there is no direct quantitative evidence for the inhibition of these enzymes by this compound. However, a comparative analysis of known inhibitors is provided below for reference.
Comparative Inhibitor Data for Malate Dehydrogenase
| Inhibitor | Target Organism/Tissue | Ki Value / IC50 | Inhibition Type |
| Palmitoyl-CoA | Pig Heart Mitochondria | 1.8 µM[8] | Reversible |
| Oxaloacetate | Pig Heart Mitochondria | 2.0 mM[9] | Competitive |
| Phenylglyoxal | Not specified | - | Modifies essential arginine residues[10] |
| N-ethylmaleimide (NEM) | Not specified | - | Modifies cysteine residues[10] |
| LW6 | Human (MDH2) | - | Competitive |
| Compound 7 (benzohydrazide moiety) | Human (MDH2) | 2.3 µM[11] | Competitive |
Comparative Inhibitor Data for Succinate Dehydrogenase
| Inhibitor | Target Organism/Tissue | Ki Value / IC50 | Inhibition Type |
| Malonate | General | - | Competitive[12] |
| 3-Nitropropionic acid (NPA) | General | - | Irreversible[12] |
| Oxaloacetate | General | - | Competitive[12] |
| Diazoxide | Mouse Mitochondria | Inhibitory[2] | - |
| Atpenin A5 | General | Potent inhibitor (nM range) | Ubiquinone-binding site inhibitor[13] |
Experimental Protocols for MDH and SDH Inhibition Assays
Detailed protocols for colorimetric and spectrophotometric assays for both MDH and SDH are widely available in the form of commercial kits and published literature. These assays generally rely on the reduction of a chromogenic or fluorogenic probe that is coupled to the oxidation of the enzyme's substrate.
Diagram of the TCA Cycle Highlighting MDH and SDH
Caption: The Tricarboxylic Acid (TCA) Cycle with the positions of Succinate Dehydrogenase (SDH) and Malate Dehydrogenase (MDH).
Conclusion
While this compound and its derivatives show inhibitory activity against certain enzymes, particularly pyruvate carboxylase (as phenylacetyl-CoA) and isopenicillin N synthase (as halogenated derivatives), there is a notable lack of quantitative data for the parent compound against several of the enzymes discussed. The provided experimental protocols and comparative data on alternative inhibitors offer a valuable resource for researchers aiming to further investigate the enzymatic interactions of this compound and to explore its potential as a modulator of key metabolic and biosynthetic pathways. Further research is warranted to elucidate the direct inhibitory constants of this compound and to fully understand its biological significance.
References
- 1. Phenylacetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IV. Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using phenylacetyl-CoA variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glutamate dehydrogenase and malate dehydrogenases by palmitoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. scbt.com [scbt.com]
- 11. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
2-phenylacetic acid proper disposal procedures
Proper disposal of 2-phenylacetic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance classified as hazardous waste, it requires a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), splash goggles, and a lab coat.[1][2][3][4] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2][5]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Avoid Contamination : Prevent the chemical from coming into contact with skin and eyes.[3] Do not let the product enter drains, sewers, or water courses.[1][3][5][6]
-
Incompatible Materials : Store waste this compound away from strong oxidizing agents and strong bases.[2][7]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Evaluate for Recycling : Before designating the material as waste, consider options for recycling any unused portion or returning it to the supplier.[6]
-
Containerization :
-
Engage a Licensed Disposal Company : Contact a professional waste disposal service to handle the material.[1][4][5][6] This is the most critical step for ensuring compliance.
-
Recommended Disposal Method : The standard professional method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1][5]
-
Regulatory Compliance : Ultimate disposal must conform with all applicable local, regional, and national environmental and public health regulations.[6][8][9][10]
Quantitative Safety and Hazard Data
The following table summarizes key quantitative data for this compound, which informs its classification as hazardous waste.
| Parameter | Value | Source(s) |
| Acute Oral Toxicity (LD50) | 2,250 mg/kg (Rat & Mouse) | [1][11] |
| > 5000 mg/kg (Rabbit) | [1] | |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg (Rabbit) | [1] |
| Aquatic Toxicity (LC50) | 1.273 mg/L (96 h, Fish) | [1] |
| Flash Point | > 93.3 °C (> 200.0 °F) | [2] |
| Log Kow (Partition Coefficient) | 1.41 | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Cleanup Procedures
Accidental spills must be managed promptly and treated as waste.
-
Containment : Prevent the spilled substance from entering drains or waterways.[6]
-
Cleanup : For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[6][8][10] If necessary, the area can be wetted with water to prevent dusting.
-
Final Cleaning : After the bulk material is removed, clean the contaminated surface with water and dispose of the cleaning materials as hazardous waste.[2][8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. aurochemicals.com [aurochemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. vigon.com [vigon.com]
- 9. fishersci.dk [fishersci.dk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylacetic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-phenylacetic acid in research and development settings. This guide provides immediate, procedural direction on personal protective equipment (PPE), operational workflows, and disposal methods to ensure the well-being of laboratory personnel and maintain environmental compliance.
This compound, a white crystalline solid, is a key compound in the synthesis of various pharmaceuticals. While immensely valuable, it also presents hazards, including skin, eye, and respiratory tract irritation.[1] Adherence to stringent safety measures is paramount to mitigate risks and foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, based on established safety data.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant nitrile rubber gloves. A minimum thickness of 0.11 mm is suggested for incidental contact. | Prevents skin irritation upon contact.[1] For prolonged contact, gloves with longer breakthrough times should be selected. |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin exposure.[1] | Minimizes the risk of skin contact with dust or spills. |
| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 or P95 particulate respirator is recommended.[2] For higher levels of protection or when dealing with vapors, an organic vapor/acid gas (OV/AG) cartridge respirator should be used. | Protects the respiratory system from irritation caused by inhaling dust or vapors.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated solids (e.g., paper towels used for spills) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste. Place these items in a separate, clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
